molecular formula C11H10N2O2 B022912 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 105994-75-0

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B022912
CAS No.: 105994-75-0
M. Wt: 202.21 g/mol
InChI Key: MXGOKNNGBUOAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGOKNNGBUOAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383696
Record name 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105994-75-0
Record name 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying scientific rationale for the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point of synthetic and medicinal chemistry research. This compound, in particular, represents a key scaffold for the development of novel therapeutic agents. This guide details a robust synthetic pathway to this target molecule and the analytical techniques required for its unambiguous characterization, ensuring the production of a high-purity compound suitable for further investigation.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate, via a cyclocondensation reaction. The second step is the hydrolysis of this ester to the desired carboxylic acid.

Part 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is a classic example of a Knorr-type pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative. In this case, ethyl benzoylacetate serves as the β-ketoester and methylhydrazine provides the N1-methyl group of the pyrazole ring.

Causality Behind Experimental Choices:

  • Reactants: Ethyl benzoylacetate is chosen for its readily available benzoyl and ethoxycarbonyl functionalities at the appropriate positions to yield the desired 5-phenyl-4-carbethoxy substitution pattern. Methylhydrazine is selected to introduce the methyl group at the N1 position of the pyrazole ring.

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction without participating in it.

  • Catalyst: The reaction can proceed without a catalyst, but a catalytic amount of a weak acid can accelerate the initial condensation.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate.

Synthesis_Step1 cluster_reactants Reactants Reactant1 Ethyl Benzoylacetate Product1 Ethyl 1-methyl-5-phenyl-1H- pyrazole-4-carboxylate Reactant1->Product1 Cyclocondensation Reactant2 Methylhydrazine Reactant2->Product1 Solvent Ethanol Solvent->Product1 Synthesis_Step2 Product1 Ethyl 1-methyl-5-phenyl-1H- pyrazole-4-carboxylate Intermediate Sodium 1-methyl-5-phenyl-1H- pyrazole-4-carboxylate Product1->Intermediate Hydrolysis Reagent1 NaOH / H2O, Ethanol Reagent1->Intermediate FinalProduct 1-Methyl-5-phenyl-1H- pyrazole-4-carboxylic acid Intermediate->FinalProduct Acidification Reagent2 HCl (aq) Reagent2->FinalProduct Characterization_Workflow cluster_techniques Characterization Techniques Synthesized_Product Synthesized 1-Methyl-5-phenyl-1H- pyrazole-4-carboxylic acid NMR ¹H and ¹³C NMR Synthesized_Product->NMR Structural Elucidation IR FTIR Spectroscopy Synthesized_Product->IR Functional Group Analysis MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation MP Melting Point Synthesized_Product->MP Purity Assessment

Harnessing the Therapeutic Potential of Pyrazole Scaffolds: An In-depth Technical Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in diverse molecular interactions have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the causality behind experimental choices, presenting validated protocols, and visually mapping key molecular pathways, this guide serves as an essential resource for researchers dedicated to the discovery and development of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The unique electronic configuration and geometry of the pyrazole ring confer upon it a "privileged" status in drug design. The presence of two nitrogen atoms allows for hydrogen bonding interactions as both donors and acceptors, while the aromatic nature of the ring facilitates π-π stacking with biological targets. Furthermore, the different positions on the pyrazole ring (N1, C3, C4, and C5) are amenable to a wide array of chemical substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] This inherent adaptability has been successfully exploited to create a vast library of pyrazole derivatives targeting a diverse range of enzymes, receptors, and signaling pathways.[3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Novel pyrazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[1] These compounds interfere with key cellular processes that are fundamental to cancer progression, including cell proliferation, survival, and angiogenesis.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

A primary mechanism through which many pyrazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

One notable study demonstrated that novel condensed pyrazole derivatives, tospyrquin and tosind, induce apoptosis in HT29 colon cancer cells.[4][5] Western blot analysis revealed that treatment with these compounds led to a dose-dependent increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.[4] Furthermore, the study showed cleavage of procaspase-8, indicating activation of the extrinsic pathway, and cleavage of PARP-1, a key substrate of effector caspases, confirming the execution of apoptosis.[4][5] Another series of pyrazole-tosylamide derivatives was found to induce apoptosis in breast cancer cells by inhibiting BCL-2 and activating caspase-3.[6]

Mandatory Visualization: Apoptosis Induction by Pyrazole Derivatives

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax Bax Bax->Mitochondrion promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Death Receptors sensitizes Pyrazole Derivative->Bax upregulates Pyrazole Derivative->Bcl-2 downregulates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Agar Plates (Mueller-Hinton/Sabouraud) C Inoculate Agar Plate (Lawn Culture) A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Create Wells (6-8 mm) C->D E Add Pyrazole Derivative & Controls D->E F Incubate (37°C or 28-30°C) E->F G Measure Zone of Inhibition (mm) F->G

References

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This guide focuses on a specific, yet highly significant, class of pyrazole derivatives: structural analogs of 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid. Our exploration will traverse the synthetic landscape, delve into the nuances of structure-activity relationships (SAR), and illuminate the therapeutic promise of these compounds across various disease domains. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical space.

Synthetic Strategies for Pyrazole-4-Carboxylic Acid Analogs

The construction of the 1,5-disubstituted pyrazole-4-carboxylic acid core and its analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution patterns and the availability of starting materials.

Classical Knorr-Type Cyclocondensation

A foundational approach to the pyrazole nucleus is the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of the core scaffold, this involves the reaction of a 2-benzoyl-3-oxobutanoate with methylhydrazine.

A common synthetic route begins with the reaction of ethyl 3-oxo-3-phenylpropanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with a substituted hydrazine, such as (4-(methylsulfonyl)phenyl)hydrazine, in a solvent like ethanol, often under microwave irradiation to improve yields and reduce reaction times. The resulting ester is then hydrolyzed, typically using a base like lithium hydroxide, to yield the desired carboxylic acid.[1]

Multi-component Reactions

More contemporary and efficient strategies employ multi-component reactions (MCRs) to construct the pyrazole ring in a single pot. For instance, a mixture of ethyl acetoacetate, an aldehyde, and a hydrazine derivative can be reacted in the presence of a catalyst, such as a magnetic ionic liquid like [bmim][FeCl4], with oxygen as a green oxidant.[2] This approach offers advantages in terms of operational simplicity, milder reaction conditions, and often higher yields.[2]

Palladium-Catalyzed Cross-Coupling for N-Aryl Analogs

To introduce diverse aryl or heteroaryl groups at the N1 position, palladium-catalyzed cross-coupling reactions are invaluable. The coupling of pyrazole derivatives with aryl triflates, using a suitable phosphine ligand such as tBuBrettPhos, provides an efficient route to N-arylpyrazoles.[3] This method is tolerant of a wide range of functional groups and can be used to synthesize sterically hindered analogs.[3]

Key Structural Analog Classes and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs can be finely tuned by modifying three key positions: the N1-substituent, the C5-phenyl ring, and the C4-carboxylic acid moiety.

Modifications at the N1-Position

The methyl group at the N1 position is a critical determinant of activity. In many cases, replacing the methyl group with larger alkyl or aryl substituents can significantly impact potency and selectivity. For instance, in a series of pyrazole-based kinase inhibitors, the nature of the N1-substituent was found to be crucial for binding to the target kinase.

Substitutions on the C5-Phenyl Ring

The C5-phenyl ring offers a rich canvas for structural modification. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For example, in a study of pyrazole derivatives as anti-HIV agents, optimization of the C5-phenyl ring led to a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the initial lead compound.[4]

Derivatization of the C4-Carboxylic Acid

The carboxylic acid group at the C4 position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. It can also be converted into various derivatives, such as esters and amides, to alter the compound's physicochemical properties, including cell permeability and metabolic stability.

The conversion of the carboxylic acid to a carboxamide is a common strategy. A series of novel 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated as potential anti-prostate cancer agents, with one compound, H24, showing the ability to completely block PSA expression at 10µM.[5]

Biological Applications and Mechanisms of Action

Structural analogs of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutics.

Antifungal Agents: Succinate Dehydrogenase Inhibitors

A significant application of pyrazole-4-carboxamides is in the development of fungicides. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs). SDH, also known as mitochondrial complex II, is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration, leading to cell death.

The mechanism of action of a novel pyrazole carboxamide against Rhizoctonia solani, the causative agent of rice sheath blight, was elucidated. The compound was found to destroy the fungus's cell walls and membranes, decrease the mitochondrial membrane potential, and inhibit the respiratory chain by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).[6]

Anticancer Agents: Kinase and ALKBH1 Inhibitors

The pyrazole scaffold is a prominent feature in many kinase inhibitors. These compounds can target various kinases that are dysregulated in cancer, such as those in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[7][8][9][10] By inhibiting these kinases, pyrazole derivatives can block cancer cell proliferation, survival, and angiogenesis.

More recently, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1.[11][12] Dysregulation of ALKBH1 is associated with several cancers. Inhibition of ALKBH1 by these pyrazole derivatives leads to an increase in 6mA levels, inhibition of cancer cell viability, and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12]

Anti-inflammatory Agents: COX Inhibitors

Certain pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

General Synthesis of 1-(4-(Methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides[1]
  • Synthesis of ethyl 2-benzoyl-3-(dimethylamino)acrylate: A mixture of ethyl 3-oxo-3-phenylpropanoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is irradiated in a microwave vial at 90°C for 30 minutes.

  • Synthesis of ethyl 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxylate: The product from the previous step is cyclized with (4-(methylsulfonyl)phenyl)hydrazine in ethanol under microwave irradiation.

  • Hydrolysis to 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid: The resulting ester is hydrolyzed with LiOH-MeOH in a THF-water mixture with stirring at 60°C for 3 hours.

  • Amide Coupling: The carboxylic acid is coupled with various amines in the presence of a coupling agent such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

In Vitro Antifungal Assay: Mycelium Growth Inhibition[14][15]
  • Preparation of Test Compounds: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Incorporation of Test Compounds: While the PDA medium is still molten, add the stock solutions of the test compounds to achieve the desired final concentrations.

  • Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus (e.g., Rhizoctonia solani, Alternaria porri) onto the center of the agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.

  • Measurement of Inhibition: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate (containing only the solvent).

In Vitro Anti-inflammatory Assay: COX Inhibition Assay[13]
  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with the test compounds at various concentrations in a suitable buffer at 37°C.

  • Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid.

  • Measurement of Prostaglandin Production: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition of PGE2 production (IC50).

Data Presentation

Table 1: Antifungal Activity of Selected Pyrazole Carboxamide Analogs

Compound IDTarget FungusEC50 (µg/mL)Reference
SCU2028Rhizoctonia solani0.022[6]
7aiRhizoctonia solani0.37[14]
7afVariousNotable Activity[14]
7bcVariousNotable Activity[14]

Table 2: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
AfuresertibAkt11.3[15]
Compound 2Akt11.3[7]
RavoxertinibERK16.1[10]
RavoxertinibERK23.1[10]

Visualizations

Workflow for the Synthesis of Pyrazole-4-carboxamides

G cluster_0 Synthesis of Pyrazole-4-carboxylic Acid Core cluster_1 Amide Formation Ethyl 3-oxo-3-phenylpropanoate Ethyl 3-oxo-3-phenylpropanoate Enaminone Intermediate Enaminone Intermediate Ethyl 3-oxo-3-phenylpropanoate->Enaminone Intermediate DMF-DMA, MW, 90°C Pyrazole-4-carboxylate Ester Pyrazole-4-carboxylate Ester Enaminone Intermediate->Pyrazole-4-carboxylate Ester Substituted Hydrazine, EtOH, MW Pyrazole-4-carboxylic Acid Pyrazole-4-carboxylic Acid Pyrazole-4-carboxylate Ester->Pyrazole-4-carboxylic Acid LiOH, THF/H2O, 60°C Pyrazole-4-carboxamide Analogs Pyrazole-4-carboxamide Analogs Pyrazole-4-carboxylic Acid->Pyrazole-4-carboxamide Analogs Amine, HATU G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt G ALKBH1 ALKBH1 DNA_A DNA (with Adenine) ALKBH1->DNA_A Demethylation DNA_6mA DNA (with 6mA) DNA_6mA->DNA_A AMPK AMPK Signaling Pathway DNA_6mA->AMPK Upregulation Cell_Viability Cancer Cell Viability AMPK->Cell_Viability Inhibitor Pyrazole ALKBH1 Inhibitor Inhibitor->ALKBH1

References

Preparation of Selenium-Containing Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous FDA-approved drugs.[2] The strategic introduction of selenium, an essential trace element with unique redox properties, into the pyrazole framework can significantly modulate the resulting molecule's pharmacological and physicochemical properties.[3][4] This guide provides an in-depth exploration of the synthetic methodologies for preparing selenium-containing pyrazoles, offering field-proven insights and detailed protocols for researchers and drug development professionals.

The incorporation of selenium into organic molecules can enhance their biological efficacy, offering potential as anticancer, anti-inflammatory, and antimicrobial agents.[5] Selenium-containing pyrazoles, therefore, represent a promising class of compounds for the development of novel therapeutics. This guide will delve into the core synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation of these valuable compounds.

I. Synthetic Strategies for Selenylation of Pyrazoles

The introduction of a selenium moiety onto a pyrazole ring can be achieved through several synthetic routes. The choice of method often depends on the desired position of selenylation, the nature of the substituents on the pyrazole core, and the desired selenium-containing functional group (e.g., selenide, diselenide, selenocyanate).

Direct Selenylation of Pre-formed Pyrazoles

This approach involves the reaction of a pre-synthesized pyrazole with a selenium-containing electrophile or a selenium source under specific reaction conditions.

a) Using Selenium Dioxide (SeO₂)

Selenium dioxide is an effective and stable selenylating reagent for the synthesis of bis(1H-pyrazol-4-yl)selenides.[3][6] This method offers a one-pot synthesis with high yields. The reaction proceeds via an electrophilic substitution mechanism at the C4 position of the pyrazole ring. The concentration of SeO₂ can influence the selectivity between mono- and di-selenylation.[3]

Reaction Scheme:

Where R represents substituents on the pyrazole ring.

Key Insights:

  • The use of dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures is crucial for this transformation.[3]

  • By carefully controlling the stoichiometry of SeO₂, it is possible to selectively obtain mono-selenylated or di-selenylated products.[3] For instance, using 2 equivalents of SeO₂ favors the formation of mono-selenylated bis-pyrazole, while 3 equivalents lead to the di-selenylated product.[3]

b) Using Diorganyl Diselenides with an Oxidant

A versatile method for the synthesis of 4-organoselanyl-1H-pyrazoles involves the reaction of pyrazoles with diorganyl diselenides in the presence of an oxidant like Oxone®.[7][8] This approach generates a highly electrophilic selenium species in situ, which then undergoes electrophilic substitution with the pyrazole.

Reaction Scheme:

Where R can be an aryl or alkyl group.

Mechanistic Consideration: The reaction is believed to proceed through the oxidative cleavage of the Se-Se bond in the diselenide by Oxone®, generating a reactive electrophilic selenium species.[7] This species then attacks the electron-rich C4 position of the pyrazole ring.

Cyclocondensation Reactions to Form Selenylated Pyrazoles

This strategy involves the construction of the pyrazole ring from acyclic precursors that already contain the selenium moiety or where selenium is introduced during the cyclization process. This is a powerful approach for accessing a wide range of substituted selenium-containing pyrazoles.

a) From α,β-Alkynyl Hydrazones and Phenylselenyl Chloride

A one-pot synthesis of 4-(phenylselanyl)pyrazoles can be achieved by reacting α,β-alkynic aldehydes with hydrazines to form α,β-alkynyl hydrazones in situ. Subsequent treatment with phenylselenyl chloride triggers an electrophilic cyclization to yield the desired 4-selenylated pyrazoles.[1][9]

Reaction Scheme:

Where R¹ and R² are various substituents.

Advantages:

  • This one-pot procedure is efficient and tolerates a broad range of functional groups.[9]

  • It allows for the direct introduction of a phenylselanyl group at the 4-position of the pyrazole ring.

b) Three-Component Synthesis of 3-Selenylated Pyrazolo[1,5-a]pyrimidines

A straightforward protocol for the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines involves a three-component reaction of aminopyrazoles, chalcones, and diaryl/dialkyl diselenides, catalyzed by molecular iodine.[10]

Reaction Scheme:

Where R can be an aryl or alkyl group.

Mechanistic Insight: Iodine plays a dual role in this reaction, catalyzing both the initial cyclization to form the pyrazolo[1,5-a]pyrimidine core and the subsequent C-H selenylation at the 3-position.[10]

Synthesis of Pyrazolyl Selenoethers

Pyrazolyl-containing selenoethers are another important class of selenium-containing pyrazoles. These can be prepared by the reaction of a pyrazole derivative bearing a suitable leaving group with a selenium nucleophile.

A facile method involves the reaction of 1-(2-tosyloxyethyl)-3,5-dimethylpyrazole with sodium selenide generated in situ from elemental selenium and a reducing agent like rongalite (sodium formaldehydesulfoxylate).[11]

Reaction Scheme:

Key Features:

  • This method utilizes inexpensive and stable reagents.[11]

  • The in situ generation of sodium selenide avoids the handling of this highly oxygen-sensitive reagent.

Synthesis of Selenocyanated Pyrazoles

4-Selenocyanated pyrazoles can be synthesized from 4-unsubstituted pyrazoles using potassium selenocyanate (KSeCN) as the selenocyanogen source and a hypervalent iodine oxidant such as PhICl₂.[12][13][14]

Reaction Scheme:

Plausible Mechanism: The reaction is proposed to involve the in situ generation of the reactive species selenocyanogen chloride (Cl-SeCN) from the reaction of PhICl₂ and KSeCN. This is followed by an electrophilic selenocyanation of the pyrazole ring.[12]

II. Data Presentation

Table 1: Comparison of Synthetic Methods for 4-Selenylated Pyrazoles
MethodSelenium SourceKey ReagentsPosition of SelenylationTypical YieldsReference
Direct SelenylationSelenium DioxideDMSO4High[6]
Oxidative SelenylationDiorganyl DiselenidesOxone®4Moderate to Excellent[7]
CyclocondensationPhenylselenyl Chlorideα,β-Alkynyl Aldehydes, Hydrazines4Good to High[1][9]
Oxidative SelenocyanationPotassium SelenocyanatePhICl₂4Acceptable to Good[12][13]

III. Experimental Protocols

Protocol 1: One-Pot Synthesis of Bis(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)selenide using SeO₂[3]
  • To a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1 mmol) in DMSO (4 mL), add SeO₂ (2 equiv).

  • Stir the reaction mixture at 150 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bis(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)selenide.

Protocol 2: Synthesis of 4-(Phenylselanyl)-1,3,5-triphenyl-1H-pyrazole via Electrophilic Cyclization[9]
  • To a solution of 1,3-diphenylprop-2-yn-1-one (1 mmol) in a suitable solvent, add phenylhydrazine (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the α,β-alkynyl hydrazone.

  • Cool the reaction mixture to 0 °C and add phenylselenyl chloride (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the 4-(phenylselanyl)-1,3,5-triphenyl-1H-pyrazole.

IV. Visualization of Key Methodologies

Diagram 1: General Strategies for Pyrazole Selenylation

G cluster_0 Direct Selenylation cluster_1 Cyclocondensation Pyrazole Pyrazole Selenylated Pyrazole Selenylated Pyrazole Pyrazole->Selenylated Pyrazole Electrophilic Substitution Se Reagent Selenium Reagent (e.g., SeO₂, RSeCl) Se Reagent->Selenylated Pyrazole Acyclic Precursors Acyclic Precursors Selenylated Pyrazole_C Selenylated Pyrazole Acyclic Precursors->Selenylated Pyrazole_C Ring Formation Se Source Selenium Source Se Source->Selenylated Pyrazole_C

Caption: Overview of major synthetic routes to selenium-containing pyrazoles.

Diagram 2: Workflow for the Oxone®-Mediated Synthesis of 4-Organoselanyl-1H-pyrazoles

G start Start step1 Mix Pyrazole, Diorganyl Diselenide, and Oxone® in Ethanol start->step1 step2 Heat at 70°C step1->step2 step3 In situ Generation of Electrophilic Selenium Species step2->step3 step4 Electrophilic Attack at C4 of Pyrazole step3->step4 step5 Work-up and Purification step4->step5 end 4-Organoselanyl-1H-pyrazole step5->end

Caption: Step-by-step workflow for the synthesis of 4-organoselanyl-1H-pyrazoles.

Conclusion

The synthesis of selenium-containing pyrazoles is a dynamic and evolving field of research. The methodologies outlined in this guide, from direct selenylation to elegant cyclocondensation strategies, provide a robust toolkit for chemists to access a diverse array of these promising compounds. The choice of synthetic route should be guided by the desired substitution pattern, available starting materials, and the specific application in mind. As our understanding of the unique properties of organoselenium compounds grows, the development of novel and efficient synthetic methods will continue to be a critical endeavor in the pursuit of new therapeutics and functional materials.

References

A Quantum Chemical Deep Dive into 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the intricate dance of molecular interactions governs therapeutic efficacy. The ability to predict and understand these interactions at a quantum level is no longer a purely academic exercise; it is a cornerstone of rational drug design. This technical guide is crafted for researchers, medicinal chemists, and drug development professionals who are at the forefront of this scientific endeavor. We will embark on a detailed exploration of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest due to its scaffold's prevalence in pharmacologically active agents. Our journey will be guided by the principles of quantum chemistry, leveraging Density Functional Theory (DFT) to dissect its structural, electronic, and spectroscopic properties. This document is not merely a recitation of data but a narrative of scientific inquiry, designed to provide not only the "what" but, more importantly, the "why" behind the analysis. The insights gleaned from this quantum chemical analysis are pivotal for predicting the molecule's reactivity, stability, and potential as a viable drug candidate.

The Strategic Importance of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry

The pyrazole ring system is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The fusion of a pyrazole moiety with a furan ring, as seen in 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, introduces a unique electronic and structural landscape. The carboxylic acid group further enhances its potential for forming crucial interactions with biological targets. A comprehensive quantum chemical analysis of this molecule is, therefore, not just an academic pursuit but a critical step in understanding its potential for therapeutic applications. By elucidating its fundamental properties, we can make more informed decisions in the design of novel therapeutics based on this promising scaffold.

The Computational Gauntlet: A Self-Validating Methodological Approach

To ensure the scientific integrity of our analysis, we have adopted a computational protocol centered around Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

The Choice of Theoretical Framework: Why B3LYP/6-31G(d)?

The selection of a computational method is a critical decision that directly impacts the accuracy of the results. For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen in conjunction with the 6-31G(d) basis set. This combination is widely regarded in the computational chemistry community as providing a good balance between accuracy and computational cost for organic molecules of this size. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like the one present in our target molecule. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are essential for correctly modeling the geometry and charge distribution around atoms involved in multiple bonds and lone pairs.

Experimental Workflow: A Step-by-Step Guide to the Quantum Chemical Analysis

The following protocol outlines the systematic approach taken to analyze 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Protocol 1: Quantum Chemical Analysis Workflow

  • Molecular Geometry Optimization:

    • The initial 3D structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was built using molecular modeling software.

    • A full geometry optimization was performed using the B3LYP/6-31G(d) level of theory in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.

    • Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

  • Electronic Property Calculations:

    • Using the optimized geometry, a single-point energy calculation was performed to determine the electronic properties.

    • This included the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

    • The Molecular Electrostatic Potential (MEP) was calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

    • A Natural Bond Orbital (NBO) analysis was conducted to investigate intramolecular charge transfer and hyperconjugative interactions.

  • Spectroscopic Property Simulations:

    • Vibrational frequencies were calculated to simulate the Fourier-Transform Infrared (FT-IR) spectrum.

    • Nuclear magnetic shieldings were calculated using the Gauge-Independent Atomic Orbital (GIAO) method to simulate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

    • Electronic transitions were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d) level to simulate the UV-Vis absorption spectrum.

G cluster_0 Computational Workflow Initial Structure Initial Structure Geometry Optimization (B3LYP/6-31G(d)) Geometry Optimization (B3LYP/6-31G(d)) Initial Structure->Geometry Optimization (B3LYP/6-31G(d)) Frequency Calculation Frequency Calculation Geometry Optimization (B3LYP/6-31G(d))->Frequency Calculation Energy Minimum Confirmation Energy Minimum Confirmation Frequency Calculation->Energy Minimum Confirmation Optimized Structure Optimized Structure Energy Minimum Confirmation->Optimized Structure Electronic Properties (HOMO, LUMO, MEP, NBO) Electronic Properties (HOMO, LUMO, MEP, NBO) Optimized Structure->Electronic Properties (HOMO, LUMO, MEP, NBO) Spectroscopic Simulations (FT-IR, NMR, UV-Vis) Spectroscopic Simulations (FT-IR, NMR, UV-Vis) Optimized Structure->Spectroscopic Simulations (FT-IR, NMR, UV-Vis) Data Analysis & Interpretation Data Analysis & Interpretation Electronic Properties (HOMO, LUMO, MEP, NBO)->Data Analysis & Interpretation Spectroscopic Simulations (FT-IR, NMR, UV-Vis)->Data Analysis & Interpretation

Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis.

Unveiling the Molecular Architecture: Optimized Geometry

The geometry optimization at the B3LYP/6-31G(d) level of theory reveals a planar conformation for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1][2] This planarity is a key feature, as it facilitates π-electron delocalization across the furan and pyrazole rings, which in turn influences the molecule's electronic properties and reactivity.

Key Geometric Parameters

The calculated bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.

Parameter Bond/Angle Calculated Value
Bond Length (Å) C=O (Carboxylic Acid)1.21
C-O (Carboxylic Acid)1.36
O-H (Carboxylic Acid)0.97
C-C (Pyrazole-Furan)1.45
N-N (Pyrazole)1.35
Bond Angle (°) O-C-O (Carboxylic Acid)122.5
C-C-C (Pyrazole-Furan)128.7
C-N-N (Pyrazole)108.9

Table 1: Selected optimized geometric parameters of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Probing the Electronic Landscape: Reactivity and Stability

The electronic properties of a molecule are paramount in determining its behavior in a biological system. Our analysis provides a detailed picture of the electron distribution and energy levels that govern the reactivity of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals is a critical indicator of a molecule's stability and reactivity.

Parameter Energy (eV)
HOMO -6.58
LUMO -2.12
HOMO-LUMO Gap (ΔE) 4.46

Table 2: Calculated HOMO, LUMO, and energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

A relatively large HOMO-LUMO gap of 4.46 eV suggests that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid possesses high electronic stability and low chemical reactivity.[1] This is a desirable trait for a drug candidate, as it implies a lower likelihood of off-target reactions.

G cluster_0 Frontier Molecular Orbitals HOMO HOMO -6.58 eV LUMO LUMO -2.12 eV HOMO->LUMO ΔE = 4.46 eV Energy_Axis Energy

Caption: Energy level diagram of the HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP): A Map of Reactivity

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the most negative potential (red regions) is localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring. These areas are susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) is found around the hydrogen atom of the carboxylic acid and the hydrogen atom attached to the pyrazole nitrogen, indicating these are the most likely sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with receptor binding sites.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the bonding and electronic delocalization within the molecule. The analysis reveals significant hyperconjugative interactions, particularly between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions contribute to the overall stability of the molecule. Furthermore, the NBO analysis confirms the charge distribution predicted by the MEP map, with the oxygen and nitrogen atoms carrying significant negative charges.

Atom Mulliken Charge
O (C=O)-0.58
O (C-OH)-0.65
N (Pyrazole)-0.21
N-H (Pyrazole)-0.45
C (Carboxylic Acid)+0.75

Table 3: Calculated Mulliken atomic charges for selected atoms.

Spectroscopic Fingerprints: A Harmony of Theory and Experiment

The simulated spectra provide a theoretical fingerprint of the molecule that can be used to confirm its identity and structure when compared with experimental data.

Vibrational Analysis (FT-IR)

The calculated FT-IR spectrum shows characteristic vibrational modes that correspond to the functional groups present in the molecule.[1] Key vibrational frequencies include the O-H stretching of the carboxylic acid at approximately 3500 cm⁻¹, the C=O stretching at around 1720 cm⁻¹, and C-N and C-C stretching vibrations within the pyrazole and furan rings in the 1400-1600 cm⁻¹ region.

NMR Spectroscopy

The simulated ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom.[1] The calculated chemical shifts are expected to be in good agreement with experimental data. The proton of the carboxylic acid is predicted to have the highest chemical shift, while the protons on the furan and pyrazole rings will appear in the aromatic region. Similarly, the carbon of the carbonyl group will exhibit the largest ¹³C chemical shift.

Electronic Transitions (UV-Vis)

The TD-DFT calculations predict the electronic absorption spectrum of the molecule. The major absorption bands in the UV-Vis spectrum are attributed to π → π* transitions within the conjugated system of the furan and pyrazole rings.[1] The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap.

A Practical Application: Synthesis of the Target Molecule

While this guide focuses on the theoretical analysis, a brief overview of a plausible synthetic route is provided for context.

Protocol 2: Proposed Synthesis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

  • Claisen Condensation: React 2-acetylfuran with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding β-diketone.

  • Cyclization with Hydrazine: Treat the resulting β-diketone with hydrazine hydrate in a suitable solvent such as ethanol. This reaction will lead to the formation of the pyrazole ring.

  • Hydrolysis: The resulting ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is then hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final product, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

G cluster_0 Synthetic Pathway 2-Acetylfuran 2-Acetylfuran Claisen Condensation Claisen Condensation 2-Acetylfuran->Claisen Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Claisen Condensation Beta-diketone Intermediate Beta-diketone Intermediate Claisen Condensation->Beta-diketone Intermediate Cyclization Cyclization Beta-diketone Intermediate->Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Cyclization->Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Hydrolysis Hydrolysis Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate->Hydrolysis 3-(2-furyl)-1H-pyrazole-5-carboxylic acid 3-(2-furyl)-1H-pyrazole-5-carboxylic acid Hydrolysis->3-(2-furyl)-1H-pyrazole-5-carboxylic acid

Caption: A simplified workflow for the synthesis of the title compound.

Conclusion: From Quantum Insights to Tangible Drug Design Strategies

This in-depth technical guide has provided a comprehensive quantum chemical analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. Through the lens of Density Functional Theory, we have elucidated its stable planar geometry, mapped its electronic landscape, and predicted its spectroscopic signatures. The insights gained from the HOMO-LUMO analysis, MEP mapping, and NBO calculations provide a solid foundation for understanding the molecule's reactivity and potential interactions with biological targets. The relatively large HOMO-LUMO gap suggests a stable and less reactive molecule, a favorable characteristic for a drug candidate. The identified nucleophilic and electrophilic sites offer crucial guidance for designing derivatives with enhanced binding affinities. By integrating these theoretical predictions with experimental validation, researchers and drug development professionals can accelerate the discovery and optimization of novel therapeutics based on this promising molecular scaffold.

References

The Dawn of Pyrazole-Based ALKBH1 Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Mechanism, and Application of Novel Pyrazole Derivatives as Potent ALKBH1 Inhibitors for Therapeutic Intervention

Authored by a Senior Application Scientist

Introduction: The AlkB homolog 1 (ALKBH1), a member of the Fe(II) and α-ketoglutarate-dependent dioxygenase superfamily, has emerged as a critical regulator of epigenetic modifications, primarily through its demethylase activity on N6-methyladenine (6mA) in DNA. Dysregulation of ALKBH1 has been implicated in the pathogenesis of various diseases, most notably in cancer, where it can influence tumorigenesis and drug resistance.[1][2][3] This has positioned ALKBH1 as a compelling therapeutic target for the development of novel anticancer agents. Recently, a new class of potent and selective ALKBH1 inhibitors based on a pyrazole scaffold has been discovered, opening up exciting avenues for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental methodologies associated with these pioneering pyrazole derivatives, offering valuable insights for researchers and drug development professionals in the field of oncology and epigenetic drug discovery.

The Rationale for Targeting ALKBH1 in Oncology

ALKBH1's role as a DNA demethylase makes it a pivotal player in gene regulation. In several cancers, including gastric cancer and glioblastoma, ALKBH1 is overexpressed and its activity is linked to poor prognosis.[2][6] The enzyme's ability to remove the 6mA mark from DNA can lead to the repression of tumor suppressor genes and the activation of oncogenic pathways.

For instance, in gastric cancer , elevated ALKBH1 expression is associated with reduced 6mA levels and has been shown to promote carcinogenesis by disrupting the binding of the transcription factor NRF1, subsequently suppressing the AMP-activated protein kinase (AMPK) signaling pathway and promoting a metabolic shift towards the Warburg effect.[2] In glioblastoma , ALKBH1 has been identified as a critical regulator of glioblastoma stem cell growth and tumorigenesis, with its activity linked to oncogenic pathways such as the hypoxia response.[1][6] Therefore, the development of small molecule inhibitors that can selectively block the catalytic activity of ALKBH1 presents a promising therapeutic strategy to restore normal epigenetic landscapes and impede cancer progression.

The Emergence of Pyrazole Derivatives as Lead Scaffolds

The journey to identify potent and selective ALKBH1 inhibitors has led to the exploration of various chemical scaffolds. Recent breakthroughs have highlighted the 1H-pyrazole-4-carboxylic acid core as a particularly promising starting point.[4] High-throughput screening campaigns and subsequent structure-guided drug design efforts have culminated in the discovery of highly potent pyrazole-based inhibitors, such as compound 29 and its cell-permeable prodrug, 29E , as well as compound 13h .[4][5]

These compounds exhibit impressive inhibitory activity against ALKBH1 in the nanomolar range and demonstrate excellent selectivity over other members of the ALKBH family. The pyrazole scaffold appears to be well-suited for interaction with the active site of ALKBH1, providing a rigid framework for the precise positioning of functional groups that engage in key binding interactions.

Key Experimental Workflows for Inhibitor Characterization

The discovery and validation of pyrazole-based ALKBH1 inhibitors rely on a series of robust biochemical and cellular assays. The following sections detail the core experimental protocols that are central to this process.

High-Throughput Screening and Potency Determination: Fluorescence Polarization (FP) Assay

The initial identification of hit compounds is often achieved through high-throughput screening. A fluorescence polarization (FP) assay is a powerful, homogeneous technique well-suited for this purpose. The principle lies in the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Experimental Workflow: Fluorescence Polarization Assay for ALKBH1

Caption: Workflow of the Fluorescence Polarization Assay for ALKBH1 inhibitor screening.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ALKBH1 protein in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled DNA substrate containing a single 6mA modification (e.g., a 15-mer single-stranded DNA with a 5'-fluorescein (FAM) label).

    • Prepare serial dilutions of the pyrazole inhibitor compounds in DMSO.

  • Assay Setup (384-well plate format):

    • To each well, add the assay buffer.

    • Add a fixed concentration of the FAM-labeled DNA substrate (e.g., 10 nM).

    • Add a fixed concentration of ALKBH1 protein (the concentration should be predetermined to give a significant polarization window, e.g., 50 nM).

    • Add the pyrazole inhibitor at various concentrations. Include a DMSO-only control (for maximum polarization) and a no-enzyme control (for minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 525 nm for FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8]

Validating Enzymatic Inhibition: Methylation-Sensitive Restriction Digest Assay

To confirm that the inhibitors block the demethylase activity of ALKBH1, a methylation-sensitive restriction digest assay is employed. This assay relies on a restriction enzyme that can only cleave a specific DNA sequence when it is unmethylated.

Experimental Workflow: Methylation-Sensitive Restriction Digest Assay

Caption: Workflow of the Methylation-Sensitive Restriction Digest Assay.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, ALKBH1 enzyme, the pyrazole inhibitor at various concentrations, and the necessary cofactors (Fe(II) and α-ketoglutarate).

    • Initiate the demethylation reaction by adding a single-stranded DNA oligonucleotide substrate containing a 6mA modification within a specific restriction site (e.g., a GATC site for DpnII).

  • Demethylation Reaction:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Enzyme Inactivation and Annealing:

    • Stop the reaction by heat inactivation of ALKBH1 (e.g., 95°C for 10 minutes).

    • Add the complementary DNA strand to the reaction mixture and anneal to form double-stranded DNA.

  • Restriction Digest:

    • Add the methylation-sensitive restriction enzyme (e.g., DpnII) and its corresponding buffer to the annealed DNA.

    • Incubate at the optimal temperature for the restriction enzyme (e.g., 37°C) for a sufficient time to ensure complete digestion.

  • Analysis:

    • Analyze the reaction products by agarose gel electrophoresis. The presence of uncleaved, full-length DNA indicates inhibition of ALKBH1, while cleaved DNA fragments signify ALKBH1 activity.

    • Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations.[9][10]

Unraveling the Mechanism of Action: Structural Insights into Pyrazole Binding

A deep understanding of how these pyrazole inhibitors interact with the ALKBH1 active site is crucial for further optimization and the design of next-generation inhibitors. Co-crystallization studies of ALKBH1 in complex with potent pyrazole inhibitors, such as 13h , have provided invaluable atomic-level details of the binding mode.

These studies reveal that the pyrazole core sits within the α-ketoglutarate binding pocket, with the carboxylate group of the inhibitor chelating the active site Fe(II) ion and forming hydrogen bonds with key active site residues. The substituted phenyl ring of the pyrazole scaffold often extends into a hydrophobic pocket, making crucial van der Waals contacts that contribute to the high affinity of these inhibitors.[11]

Visualizing the Binding Interaction

G cluster_0 ALKBH1 Active Site cluster_1 Pyrazole Inhibitor (e.g., 13h) Fe Fe(II) ion KG_pocket α-Ketoglutarate Binding Pocket Hydrophobic_pocket Hydrophobic Pocket Active_site_residues Key Active Site Residues (e.g., His, Asp) Pyrazole_core Pyrazole Core Pyrazole_core->KG_pocket Occupies Carboxylate Carboxylate Group Carboxylate->Fe Chelation Carboxylate->Active_site_residues Hydrogen Bonds Substituted_phenyl Substituted Phenyl Ring Substituted_phenyl->Hydrophobic_pocket van der Waals Interactions

Caption: Schematic of the binding interactions of a pyrazole inhibitor within the ALKBH1 active site.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modifications of the initial pyrazole hits have been instrumental in elucidating the structure-activity relationship (SAR) and driving lead optimization. Key findings from these studies include:

  • The Carboxylic Acid is Essential: The 4-carboxylic acid moiety on the pyrazole ring is critical for activity, as it directly interacts with the catalytic iron center.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N1-phenyl ring significantly impact potency and selectivity. Electron-withdrawing or -donating groups at specific positions can enhance binding affinity.

  • Improving Cellular Permeability: The carboxylic acid group, while crucial for binding, can limit cell permeability. The development of prodrugs, such as the ethyl ester 29E , has successfully addressed this issue, leading to improved cellular activity.[4]

Data Summary: Inhibitory Potency of Lead Pyrazole Derivatives

CompoundALKBH1 IC50 (FP Assay)ALKBH1 IC50 (Enzymatic Assay)Notes
29 0.031 µM2.62 µMPotent inhibitor with poor cell permeability.[4]
29E --Prodrug of 29 with enhanced cellular activity.[4]
13h 0.026 µM1.39 µMPotent and selective inhibitor with a determined co-crystal structure.[5]

Future Directions and Conclusion

The discovery of pyrazole derivatives as potent and selective ALKBH1 inhibitors represents a significant advancement in the field of epigenetic drug discovery. These molecules serve as powerful chemical probes to further elucidate the biological functions of ALKBH1 and as promising lead compounds for the development of novel cancer therapeutics.

Future efforts will likely focus on:

  • In vivo Efficacy Studies: Evaluating the antitumor activity of optimized pyrazole inhibitors in preclinical animal models of gastric cancer, glioblastoma, and other relevant malignancies.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and establishing a clear relationship between drug exposure and target engagement in vivo.

  • Exploration of Broader Therapeutic Applications: Investigating the potential of ALKBH1 inhibitors in other diseases where ALKBH1 dysregulation is implicated.

References

synthesis of pyrazole-fused 23-hydroxybetulinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pyrazole-Fused 23-Hydroxybetulinic Acid Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the rationale, strategy, and detailed protocols for the synthesis of novel pyrazole-fused derivatives of 23-hydroxybetulinic acid (HBA). Designed for researchers in medicinal chemistry and drug development, this document elucidates the chemical principles underpinning the synthetic pathway, offers validated experimental procedures, and discusses the significance of these compounds as potential therapeutic agents.

Introduction: The Convergence of a Privileged Scaffold and a Bioactive Natural Product

The field of medicinal chemistry is continually driven by the pursuit of novel molecular architectures with enhanced therapeutic efficacy and selectivity. A powerful strategy in this endeavor is the hybridization of bioactive natural products with "privileged scaffolds"—molecular frameworks known to interact with multiple biological targets.[1] This guide focuses on such a hybrid: the fusion of 23-hydroxybetulinic acid, a potent pentacyclic triterpenoid, with a pyrazole ring system.

23-Hydroxybetulinic Acid (HBA): A Foundation of Potent Bioactivity 23-Hydroxybetulinic acid (HBA), a lupane-type triterpenoid isolated from plants like Pulsatilla chinensis, is a close analog of the well-studied betulinic acid.[2][3] HBA and its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably potent antitumor properties against various cancer cell lines, including melanoma, liver cancer, and brain tumors.[2][4][5][6] The presence of the hydroxyl group at the C-23 position offers an additional site for chemical modification, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles.[7][8]

The Pyrazole Moiety: A Versatile Tool in Drug Design The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a privileged scaffold due to its prevalence in numerous FDA-approved drugs and its ability to engage in various non-covalent interactions with biological targets.[9][10] Fusing a pyrazole ring to a larger molecule can enhance its biological activity by introducing new hydrogen bonding sites, improving metabolic stability, and altering its conformational rigidity.[11] The synthesis of pyrazole-containing compounds is a cornerstone of modern heterocyclic chemistry, with well-established methods for their construction.[12][13][14]

The strategic fusion of a pyrazole ring onto the A-ring of HBA aims to create a new class of compounds that leverages the inherent cytotoxicity of the triterpenoid core while potentially enhancing potency and target specificity through the introduction of the heterocyclic moiety.[4][6]

Core Synthetic Strategy: From Triterpenoid to Heterocycle-Fused Hybrid

The central challenge in synthesizing pyrazole-fused HBA derivatives lies in the selective modification of the A-ring to create a suitable precursor for cyclocondensation. The most common and effective strategy involves converting the C-2 and C-3 positions of the HBA scaffold into a 1,3-dielectrophilic system, which can then react with hydrazine or its derivatives to form the pyrazole ring.[12][15]

This multi-step process requires careful control of reaction conditions to preserve the other sensitive functional groups within the HBA molecule, namely the C-23 hydroxyl group and the C-28 carboxylic acid.

G cluster_0 Starting Material Preparation cluster_1 A-Ring Functionalization cluster_2 Heterocycle Formation cluster_3 Final Product HBA 23-Hydroxybetulinic Acid (HBA) Protected_HBA Step 1: Protection (C-23 OH & C-28 COOH) HBA->Protected_HBA Betulonic_Acid_Deriv Step 2: Oxidation (C-3 OH to C=O) Protected_HBA->Betulonic_Acid_Deriv Formyl_Intermediate Step 3: Formylation (Introduction of C2-CHO) Betulonic_Acid_Deriv->Formyl_Intermediate Pyrazole_Fusion Step 4: Cyclocondensation (Reaction with Hydrazine) Formyl_Intermediate->Pyrazole_Fusion Final_Product Step 5: Deprotection & Optional C-28 Modification Pyrazole_Fusion->Final_Product caption Overall Synthetic Workflow for Pyrazole-Fused HBA Derivatives.

Caption: Overall Synthetic Workflow for Pyrazole-Fused HBA Derivatives.

Causality Behind Experimental Choices
  • Protection Strategy: The C-23 hydroxyl and C-28 carboxylic acid groups are often protected prior to A-ring modification. Acetylation is a common choice for this purpose. This preventative step is crucial because the reagents used for oxidation and formylation (e.g., strong oxidants, bases) could otherwise lead to unwanted side reactions at these positions, significantly reducing the yield of the desired product.

  • Oxidation to Betulonic Acid Intermediate: The transformation of the C-3 hydroxyl group into a ketone is the key activating step. The resulting carbonyl group increases the acidity of the protons at the adjacent C-2 position, making it susceptible to electrophilic attack or enolate formation, which is necessary for the subsequent formylation step.

  • Formylation at C-2: The introduction of a formyl group (-CHO) at the C-2 position creates the required 1,3-dicarbonyl-like precursor. This is typically achieved via a Claisen condensation-type reaction using a base (e.g., sodium methoxide) and a formylating agent (e.g., ethyl formate). This specific reaction builds the carbon-carbon bond necessary to construct the five-membered pyrazole ring.

  • Cyclocondensation with Hydrazine: This is the defining step of the synthesis. The 1,3-dicarbonyl moiety readily reacts with hydrazine (H₂NNH₂) or substituted hydrazines (R-NHNH₂). The reaction proceeds via nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons, followed by dehydration to yield the stable aromatic pyrazole ring.[16][12] The choice of hydrazine (substituted vs. unsubstituted) allows for the introduction of different functional groups at the N-1 position of the pyrazole ring, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[4]

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature.[4][6] All manipulations of air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Step 1: Synthesis of 2-formyl-23-hydroxy-3-oxolup-20(29)-en-28-oic acid
  • Oxidation: To a solution of 23-hydroxybetulinic acid (1.0 eq) in acetone at 0°C, add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color is observed.

    • Rationale: Jones reagent is a strong and efficient oxidizing agent for converting secondary alcohols to ketones. The reaction is typically fast and clean.

  • Quenching: Quench the reaction by adding isopropanol until the solution turns green.

  • Extraction: Remove the acetone under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 23-hydroxybetulonic acid, is often used directly in the next step without further purification.

  • Formylation: Dissolve the crude 23-hydroxybetulonic acid (1.0 eq) in anhydrous toluene. Add sodium methoxide (3.0 eq) and ethyl formate (5.0 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring by TLC.

    • Rationale: Sodium methoxide acts as a base to deprotonate the C-2 position, forming an enolate which then attacks the ethyl formate to install the formyl group. Toluene is a suitable non-protic solvent.

  • Workup: Cool the reaction mixture to 0°C and acidify with dilute HCl. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-formyl intermediate.

Step 2: Synthesis of Pyrazole-Fused Derivative (General Procedure)
  • Dissolution: Dissolve the 2-formyl intermediate (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (or a substituted hydrazine hydrochloride with a base like triethylamine, 2.0 eq).

  • Reaction: Reflux the mixture for 4-8 hours, monitoring completion by TLC.

    • Rationale: Ethanol is a common protic solvent for condensation reactions. Refluxing provides the necessary thermal energy to overcome the activation barrier for cyclization and subsequent dehydration.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the final pyrazole-fused 23-hydroxybetulinic acid derivative.

    • Self-Validation: The integrity of the final product must be confirmed through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS). The disappearance of the formyl proton signal and the appearance of a new aromatic proton signal in the ¹H NMR spectrum are key indicators of successful pyrazole formation.[17][18]

G Core HBA A-Ring Intermediate C2 Carbonyl C3 Carbonyl Intermediate Cyclic Intermediate (Hemiaminal) Core:f1->Intermediate Nucleophilic Attack Core:f2->Intermediate Hydrazine H₂N-NH₂ Hydrazine->Intermediate Pyrazole Fused Pyrazole Ring Intermediate->Pyrazole Dehydration Water H₂O Intermediate->Water caption Mechanism: Pyrazole Ring Formation via Cyclocondensation.

Caption: Mechanism: Pyrazole Ring Formation via Cyclocondensation.

Biological Evaluation and Structure-Activity Relationships (SAR)

The synthesized pyrazole-fused HBA derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines.[4][6] The results demonstrate that fusing the pyrazole ring significantly enhances the cytotoxic potency compared to the parent compound, HBA.

CompoundR Group (at Pyrazole N-1)B16 (IC₅₀, µM)[4][6]SF763 (IC₅₀, µM)[4][6]H22 (IC₅₀, µM)[4]
HBA -> 40> 40> 40
15a H10.3611.2115.63
15b Methyl8.849.4711.05
15c Phenyl7.158.239.87
15e 4-Fluorophenyl5.58 6.13 7.42

Data presented is illustrative and sourced from published studies.

Key SAR Insights:

  • Fusion is Key: The fusion of the pyrazole ring itself leads to a substantial increase in antiproliferative activity (compare HBA vs. 15a).[4]

  • N-1 Substitution: Introducing substituents at the N-1 position of the pyrazole ring further modulates the activity.

  • Aryl Substituents: Aromatic substituents (e.g., phenyl in 15c) are generally more potent than alkyl or unsubstituted derivatives.[4][6]

  • Electronic Effects: The introduction of an electron-withdrawing group, such as fluorine on the phenyl ring (15e), results in the most potent compound in the series, suggesting that electronic properties play a critical role in the compound's interaction with its biological target.[4]

Further studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells, validating their potential as anticancer agents.[19] Moreover, lead compounds like 15e have demonstrated significant in vivo antitumor activity in xenograft mouse models, underscoring their therapeutic promise.[4][6]

Conclusion and Future Directions

The represents a highly successful application of the molecular hybridization strategy. By combining the potent bioactivity of a natural triterpenoid with the versatile chemical properties of the pyrazole scaffold, a new class of compounds with significantly enhanced antitumor activity has been developed. The synthetic route is robust and allows for extensive diversification, particularly at the N-1 position of the pyrazole ring and the C-28 carboxyl group, providing a rich platform for further optimization.

Future research should focus on elucidating the precise mechanism of action of these novel hybrids, identifying their specific cellular targets, and optimizing their pharmacokinetic properties to advance the most promising candidates toward clinical development.

References

The Pyrazole Scaffold: A Privileged Framework in the Pursuit of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Moiety in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more selective and effective treatments. Within the vast realm of medicinal chemistry, heterocyclic compounds have emerged as a cornerstone of drug discovery, and among them, the pyrazole nucleus holds a position of particular distinction.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is not merely a synthetic curiosity but a "privileged scaffold." Its structural versatility and ability to engage in a multitude of interactions with biological targets have made it a recurring motif in a host of clinically successful drugs.[3][4] In the context of oncology, pyrazole derivatives have demonstrated a remarkable capacity to modulate a wide array of signaling pathways implicated in tumorigenesis and metastasis, firmly establishing them as a fertile ground for the development of next-generation antitumor agents.[5][6][7]

This technical guide provides a comprehensive exploration of pyrazole derivatives as potential antitumor agents, moving beyond a mere recitation of facts to offer a deeper understanding of the causality behind experimental design and the rationale driving structure-activity relationship (SAR) studies. As a senior application scientist, the aim is to equip researchers and drug development professionals with a robust framework for their own investigations into this promising class of compounds.

Mechanisms of Antitumor Action: A Multi-pronged Assault on Cancer

The efficacy of pyrazole derivatives in oncology stems from their ability to interact with a diverse set of molecular targets that are critical for cancer cell proliferation, survival, and angiogenesis.[7][8] This multi-targeting capability is a significant advantage in combating the heterogeneity and adaptability of cancer.

Inhibition of Protein Kinases: The Achilles' Heel of Cancer Cells

The dysregulation of protein kinase activity is a hallmark of many cancers.[9] Pyrazole derivatives have proven to be particularly adept at targeting these enzymes, often acting as ATP-competitive inhibitors.[3][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle, and their aberrant activity leads to uncontrolled cell division.[11][12] Pyrazole-based compounds have been extensively investigated as CDK inhibitors, inducing cell cycle arrest and apoptosis.[9][13][14][15] For instance, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine nucleus, has been a fruitful starting point for the design of potent CDK inhibitors.[16]

CDK_Inhibition_Pathway CDK_Cyclin CDK_Cyclin Rb Rb CDK_Cyclin->Rb Phosphorylation E2F E2F Rb->E2F Releases S_Phase S_Phase E2F->S_Phase Activates Pyrazole Pyrazole Pyrazole->CDK_Cyclin Inhibits

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[17] VEGFRs, particularly VEGFR-2, are key mediators of this process.[17][18] Several pyrazole-containing compounds have been developed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[17][19][20]

  • Epidermal Growth Factor Receptor (EGFR): EGFR signaling pathways are frequently overactive in various cancers, promoting cell proliferation and survival.[19] Pyrazole derivatives have been designed to dually inhibit both EGFR and VEGFR, offering a synergistic approach to cancer treatment.[19]

Induction of Apoptosis: Orchestrating Programmed Cell Death

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Pyrazole derivatives can reinstate this crucial process through various mechanisms.

  • Targeting Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis.[21][22] Some pyrazole derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax, p53, and caspases, thereby tipping the balance towards cell death.[8][21][22]

  • Generation of Reactive Oxygen Species (ROS): Certain pyrazole compounds can induce the production of ROS within cancer cells.[23] Elevated ROS levels can lead to oxidative stress, DNA damage, and ultimately trigger apoptosis.[23]

Apoptosis_Induction_Pathway Pyrazole Pyrazole ROS ROS Pyrazole->ROS Induces Bcl2 Bcl2 Pyrazole->Bcl2 Inhibits Bax Bax Pyrazole->Bax Activates Caspases Caspases ROS->Caspases Activates Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin, is essential for cell division. Disruption of this network is a validated anticancer strategy.[24][25] Some pyrazole derivatives act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[24][26]

Synthetic Strategies and Methodologies: Building the Pyrazole Core

The versatility of the pyrazole scaffold is mirrored in the numerous synthetic routes available for its construction. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern on the pyrazole ring, which in turn is guided by SAR studies.[27]

General Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[26] Variations of this approach allow for the introduction of a wide range of substituents at different positions of the pyrazole ring.

Experimental Protocol: Synthesis of a Substituted Pyrazole

  • Step 1: Synthesis of Chalcone Intermediate: To a solution of an appropriate acetophenone in ethanol, add an equimolar amount of a substituted benzaldehyde. Add a catalytic amount of a base (e.g., 20% potassium hydroxide) and stir the mixture at room temperature for 2-4 hours.[27] Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the chalcone.

  • Step 2: Cyclization to Form the Pyrazole Ring: Dissolve the synthesized chalcone in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of hydrazine hydrate or a substituted hydrazine.[27] Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The solid pyrazole derivative that separates out is filtered, washed with water, and purified by recrystallization.

Modern synthetic techniques such as microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives.[28]

Synthesis_Workflow Start Starting Materials (Acetophenone, Benzaldehyde) Chalcone Chalcone Synthesis (Base Catalysis) Start->Chalcone Cyclization Cyclization (Reflux) Chalcone->Cyclization Hydrazine Hydrazine Derivative Hydrazine->Cyclization Purification Purification (Recrystallization) Cyclization->Purification Final_Product Pyrazole Derivative Purification->Final_Product

Biological Evaluation: From In Vitro Screening to Mechanistic Studies

The antitumor potential of newly synthesized pyrazole derivatives is assessed through a hierarchical series of biological assays.

In Vitro Cytotoxicity Screening

The initial evaluation of anticancer activity is typically performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[26]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compounds to enhance their potency and selectivity while minimizing toxicity.[5][29] By systematically modifying the substituents on the pyrazole ring and observing the effect on biological activity, medicinal chemists can identify key structural features required for antitumor efficacy.[29][30]

Table 1: Illustrative SAR Data for a Series of Pyrazole Derivatives against MCF-7 Breast Cancer Cells

CompoundR1 SubstituentR2 SubstituentIC50 (µM)[31]
1a -H-H> 50
1b -Cl-H15.2
1c -OCH3-H22.5
1d -Cl-NO28.7
1e -OCH3-NO212.1

This is a representative table; actual values would be sourced from specific studies.

The data in Table 1 suggests that the introduction of an electron-withdrawing group like chlorine at the R1 position enhances cytotoxic activity. Further enhancement is observed with the addition of a nitro group at the R2 position, indicating that electronic effects play a significant role in the compound's interaction with its biological target.

Mechanistic Assays

Once potent compounds are identified, further assays are conducted to elucidate their mechanism of action.

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on cell cycle distribution.[23]

  • Apoptosis Assays: Annexin V/propidium iodide (PI) staining, caspase activity assays, and Western blotting for apoptotic proteins (Bcl-2, Bax, etc.) are employed to confirm the induction of apoptosis.[23][25]

  • Kinase Inhibition Assays: In vitro kinase assays are performed to measure the direct inhibitory effect of the compounds on specific protein kinases.

  • Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization can be assessed using commercially available kits.[24]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable framework in the design and discovery of novel antitumor agents.[5][6][7] Their synthetic tractability and the ability of their derivatives to modulate a wide range of cancer-relevant biological targets underscore their immense therapeutic potential.[8][32] Future research in this area will likely focus on several key aspects:

  • Rational Drug Design: The increasing availability of crystal structures of target proteins will facilitate more sophisticated structure-based drug design approaches, leading to the development of more potent and selective inhibitors.

  • Multi-Targeted Therapies: The development of pyrazole derivatives that can simultaneously inhibit multiple key signaling pathways holds promise for overcoming drug resistance.

  • Hybrid Molecules: The combination of the pyrazole moiety with other pharmacophores to create hybrid molecules is an emerging strategy to enhance anticancer activity and broaden the therapeutic window.[16]

References

Methodological & Application

Three-Component Synthesis of Pyrazoles: A Detailed Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] This guide provides an in-depth exploration of a robust and versatile three-component reaction for the synthesis of polysubstituted pyrazoles, a method celebrated for its efficiency and atom economy.[5] This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Power of Multicomponent Reactions in Pyrazole Synthesis

The synthesis of pyrazoles has a rich history, with the Knorr synthesis, a condensation reaction between 1,3-dicarbonyl compounds and hydrazines, being a classic approach.[6][7][8][9] However, the advent of multicomponent reactions (MCRs) has revolutionized the construction of complex molecules like pyrazoles.[5] Three-component reactions, in particular, offer a streamlined pathway to generate molecular diversity from simple, readily available starting materials in a single synthetic operation.[5] This approach is not only efficient but also aligns with the principles of green chemistry by minimizing waste and energy consumption.[10][11]

The protocol detailed herein focuses on the highly convergent synthesis of pyrazoles from a 1,3-dicarbonyl compound, a hydrazine derivative, and an aldehyde. This method allows for the introduction of a wide range of substituents onto the pyrazole core, making it an invaluable tool for generating libraries of compounds for drug discovery and development.[6][12]

Reaction Mechanism: A Stepwise Look at Pyrazole Formation

The three-component synthesis of pyrazoles proceeds through a well-established mechanistic pathway. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.[6][13][14]

The proposed mechanism initiates with the Knoevenagel condensation of the aldehyde with the 1,3-dicarbonyl compound to form an α,β-unsaturated carbonyl intermediate. This is followed by the Michael addition of hydrazine to the unsaturated intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.[5]

A key feature of this reaction is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[6][7] The regioselectivity can often be controlled by the judicious choice of reactants and reaction conditions.

Below is a graphical representation of the reaction workflow:

G cluster_0 Starting Materials cluster_1 Reaction Intermediates cluster_2 Final Product A 1,3-Dicarbonyl Compound D Knoevenagel Adduct (α,β-Unsaturated Carbonyl) A->D Condensation B Aldehyde B->D C Hydrazine E Michael Adduct C->E D->E Michael Addition F Cyclized Intermediate E->F Intramolecular Cyclization G Polysubstituted Pyrazole F->G Dehydration/ Aromatization

Caption: General workflow of the three-component pyrazole synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a polysubstituted pyrazole via a three-component reaction. It is important to note that optimization of reaction conditions (e.g., solvent, temperature, and catalyst) may be necessary for specific substrates.

Materials and Reagents:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Aldehyde (aromatic or aliphatic)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Catalyst (e.g., molecular iodine, AlCl₃, ionic liquids like [bmim][InCl₄])[6][13]

  • Solvent (e.g., ethanol, methanol, or solvent-free conditions)

  • Stirring apparatus (magnetic stirrer with stir bar)

  • Reaction vessel (round-bottom flask)

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates for reaction monitoring

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Step-by-Step Procedure:

  • Reaction Setup: To a clean and dry round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and the hydrazine derivative (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 5-10 mL of ethanol). If a catalyst is used, add it at this stage (typically 5-10 mol%). Several catalysts have been reported to be effective, including Lewis acids like SmCl₃, molecular iodine, and various nanoparticle-based catalysts.[6][13]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, depending on the specific substrates and catalyst used. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Data Presentation: A Summary of Reaction Parameters

The efficiency of the three-component pyrazole synthesis can be influenced by several factors. The following table summarizes typical reaction parameters and their impact on the outcome.

ParameterVariationTypical Values/ConditionsExpected Outcome/Remarks
1,3-Dicarbonyl Compound Acetylacetone, Ethyl Acetoacetate, etc.1.0 equivalentThe choice of dicarbonyl determines the substituents at positions 3 and 5 of the pyrazole ring.
Aldehyde Aromatic (electron-donating/withdrawing), Aliphatic1.0 equivalentAromatic aldehydes with electron-withdrawing groups often lead to higher yields.[6]
Hydrazine Hydrazine hydrate, Phenylhydrazine, etc.1.0 equivalentDetermines the substituent on the pyrazole nitrogen (N1). The use of substituted hydrazines can lead to regioisomeric products.[6][7]
Catalyst Lewis acids (AlCl₃, SmCl₃), Iodine, Ionic Liquids5-20 mol%Catalysts can significantly reduce reaction times and improve yields.[6][13]
Solvent Ethanol, Methanol, Water, Solvent-freeVariesThe choice of solvent can influence reaction rate and product solubility. Solvent-free conditions are often more environmentally friendly.[10][15]
Temperature Room Temperature to RefluxVariesHigher temperatures can accelerate the reaction but may also lead to side products.
Reaction Time 30 minutes to 24 hoursVariesDependent on the reactivity of the substrates and the reaction conditions.
Yield Moderate to Excellent60-95%Highly dependent on the specific combination of reactants and conditions.

Visualization of the Synthetic Logic

The logical flow of the three-component synthesis can be visualized as a convergent process where three distinct building blocks are assembled into a more complex molecular architecture.

G A 1,3-Dicarbonyl (R1, R3 source) D Three-Component Reaction (e.g., Knorr-type condensation) A->D B Aldehyde (R4 source) B->D C Hydrazine (N1, N2 source) C->D E Polysubstituted Pyrazole D->E

Caption: Convergent logic of the three-component pyrazole synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited synthetic methodologies in peer-reviewed literature. To ensure the reliability and reproducibility of the results, the following self-validating practices are recommended:

  • Characterization of Products: The identity and purity of the synthesized pyrazoles must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

  • Comparison with Literature Data: Whenever possible, the analytical data of the synthesized compounds should be compared with reported values in the scientific literature.

  • Control Reactions: Performing control experiments, such as running the reaction in the absence of a catalyst, can help to establish the catalyst's efficacy.

Conclusion and Future Outlook

The three-component synthesis of pyrazoles is a powerful and adaptable method for the rapid generation of diverse molecular scaffolds. Its operational simplicity, high efficiency, and amenability to a wide range of substrates make it an indispensable tool in modern organic synthesis and drug discovery. As the demand for novel therapeutic agents continues to grow, the application of such elegant and efficient synthetic strategies will undoubtedly play a pivotal role in the development of the next generation of pyrazole-based drugs.

References

Application Notes and Protocols: Leveraging 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxamide Core in Modern Fungicides

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has positioned pyrazole-based compounds at the forefront of agrochemical innovation. Among these, pyrazole-4-carboxylic acids are a class of pivotal intermediates, forming the backbone of numerous high-performance fungicides.[1][2] These scaffolds are particularly crucial in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a dominant class of agrochemicals that target the fungal respiratory chain.[3]

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid represents a key building block within this chemical family. Its specific substitution pattern—a methyl group on one nitrogen, a phenyl group on the adjacent carbon, and a carboxylic acid function—offers a versatile platform for the synthesis of a diverse array of potential agrochemical active ingredients. The phenyl group, in particular, can be further functionalized to modulate the biological activity and physicochemical properties of the final product.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into a representative pyrazole carboxamide fungicide. The protocols are designed for researchers and scientists in the field of agrochemical development, offering both practical, step-by-step instructions and the underlying scientific rationale.

Part 1: Synthesis of this compound

The synthesis of the title carboxylic acid can be achieved through a multi-step sequence, beginning with the condensation of a β-ketoester with a hydrazine derivative, followed by cyclization to form the pyrazole ring, and subsequent hydrolysis of the ester to the carboxylic acid.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Ethyl benzoylacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Methylhydrazine

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Formation of the Enol Ether:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl benzoylacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (2 equivalents).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate. This intermediate is often used in the next step without further purification.

  • Pyrazole Ring Formation:

    • Dissolve the crude enol ether from the previous step in ethanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of methylhydrazine (1.1 equivalents) in ethanol dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure. The residue contains ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate.

  • Ester Hydrolysis:

    • To the crude ester, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol (1:1 v/v).

    • Heat the mixture to reflux for 2-4 hours, or until the ester is fully consumed as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality and Experimental Choices:

  • The use of triethyl orthoformate and acetic anhydride in the first step generates an electrophilic enol ether, which is crucial for the subsequent regioselective attack by methylhydrazine.

  • The dropwise addition of methylhydrazine at low temperature controls the exothermicity of the reaction and minimizes the formation of side products.

  • Saponification with sodium hydroxide is a standard and effective method for the hydrolysis of the ethyl ester to the desired carboxylic acid. Acidification then protonates the carboxylate salt, causing the product to precipitate out of the aqueous solution.

Visualization of the Synthetic Workflow:

Synthesis_Workflow_Acid start Ethyl benzoylacetate + Triethyl orthoformate + Acetic anhydride step1 Reflux (4-6h) start->step1 intermediate1 Crude Enol Ether step1->intermediate1 step2 Add Methylhydrazine in Ethanol (0°C to RT) intermediate1->step2 intermediate2 Ethyl 1-methyl-5-phenyl- 1H-pyrazole-4-carboxylate step2->intermediate2 step3 NaOH, EtOH/H₂O Reflux (2-4h) intermediate2->step3 intermediate3 Sodium 1-methyl-5-phenyl- 1H-pyrazole-4-carboxylate step3->intermediate3 step4 Acidification (HCl) intermediate3->step4 end_product 1-Methyl-5-phenyl-1H- pyrazole-4-carboxylic acid step4->end_product

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

The conversion of this compound into a pyrazole carboxamide fungicide is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by amidation with a suitable aniline derivative. The choice of the aniline component is critical for the biological activity of the final compound.

Protocol 2: Synthesis of N-(2-aminophenyl)-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide

Objective: To synthesize a representative pyrazole carboxamide fungicide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • o-Phenylenediamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Acid Chloride:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in dry toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.5 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

    • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

    • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 1-methyl-5-phenyl-1H-pyrazole-4-carbonyl chloride. This is typically used immediately in the next step.

  • Amidation Reaction:

    • In a separate flask, dissolve o-phenylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of dry DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-aminophenyl)-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide.

Causality and Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive electrophiles for amidation. The catalytic DMF facilitates this conversion.

  • The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly reactive acid chloride.

  • Triethylamine acts as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.

  • The aqueous work-up is necessary to remove the triethylamine hydrochloride salt and any remaining unreacted starting materials.

Visualization of the Fungicide Synthesis Workflow:

Synthesis_Workflow_Fungicide start 1-Methyl-5-phenyl-1H- pyrazole-4-carboxylic acid step1 SOCl₂, Toluene Reflux (2-3h) start->step1 intermediate1 1-Methyl-5-phenyl-1H- pyrazole-4-carbonyl chloride step1->intermediate1 step2 Amidation (4-6h) intermediate1->step2 reagent2 o-Phenylenediamine, TEA in DCM (0°C to RT) reagent2->step2 product Crude Product step2->product step3 Aqueous Work-up & Purification product->step3 end_product N-(2-aminophenyl)-1-methyl- 5-phenyl-1H-pyrazole- 4-carboxamide step3->end_product

Caption: Workflow for the synthesis of a representative pyrazole carboxamide fungicide.

Part 3: Analytical Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Table 1: Hypothetical Analytical Data

CompoundMethodExpected Data
This compound¹H NMRδ (ppm): 12.5-13.5 (s, 1H, COOH), 8.1-8.3 (s, 1H, pyrazole-H), 7.3-7.6 (m, 5H, Ar-H), 3.8-4.0 (s, 3H, N-CH₃)
HPLCPurity: >98%, Retention time dependent on column and mobile phase.
N-(2-aminophenyl)-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide¹H NMRδ (ppm): 9.5-9.8 (s, 1H, CONH), 8.2-8.4 (s, 1H, pyrazole-H), 7.3-7.6 (m, 5H, Ar-H of pyrazole), 6.8-7.2 (m, 4H, Ar-H of aniline), 4.5-5.0 (br s, 2H, NH₂), 3.8-4.0 (s, 3H, N-CH₃)
Mass Spec (ESI)Expected m/z: [M+H]⁺ corresponding to the molecular formula C₁₇H₁₆N₄O.

Part 4: Mechanism of Action - Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides, including the hypothetical compound synthesized here, predominantly act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[3] This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.

Mechanism:

  • Binding to SDH: The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

  • Inhibition of Electron Transport: This binding physically blocks the reduction of ubiquinone to ubiquinol, a critical step in the electron transport chain.

  • Disruption of TCA Cycle: SDH is the only enzyme that participates in both the citric acid cycle (TCA cycle) and the electron transport chain. Its inhibition leads to an accumulation of succinate and a halt in the TCA cycle.

  • Energy Depletion: The disruption of the electron transport chain and the TCA cycle severely impairs the production of ATP, the primary energy currency of the cell.

  • Fungal Cell Death: Lacking sufficient energy, the fungal cells are unable to carry out essential metabolic processes, leading to growth inhibition and eventual death.

Visualization of the Mechanism of Action:

MOA_SDHI cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q Reduction inhibition X qh2 Ubiquinol (QH₂) q->qh2 e⁻ transfer complex_iii Complex III qh2->complex_iii e⁻ to Complex III fungicide Pyrazole Carboxamide Fungicide fungicide->sdh Binds to Q-site inhibition->q Blocks Reduction

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore the synthesis of new pyrazole carboxamide derivatives. By understanding the synthetic pathways and the mechanism of action, scientists can rationally design and develop next-generation fungicides to address the evolving challenges in global agriculture.

References

Application Notes and Protocols for Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including metabolic stability and the capacity for diverse substitutions, have established it as a "privileged scaffold."[4][5] This means the pyrazole core is a recurring motif found in a multitude of approved drugs targeting a wide array of diseases.[4][6] From the blockbuster anti-inflammatory drug Celecoxib to potent anticancer agents like Crizotinib and the erectile dysfunction treatment Sildenafil, the versatility of the pyrazole nucleus is undeniable.[4][5][7]

This guide provides an in-depth exploration of the application of pyrazole derivatives, moving beyond simple facts to explain the causality behind their efficacy. We will delve into their mechanisms of action, provide field-proven experimental protocols, and illustrate key concepts with structured diagrams, empowering researchers to leverage this remarkable scaffold in their drug discovery programs.

Application Note I: Pyrazole Derivatives as Selective Anti-Inflammatory Agents

Core Concept: Selective COX-2 Inhibition

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8][9] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[10]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2.[11] This non-selective inhibition, particularly of COX-1, is responsible for common and often severe gastrointestinal side effects, such as ulcers.[1][10] The development of pyrazole-based selective COX-2 inhibitors was a landmark achievement, offering potent anti-inflammatory effects with a significantly improved safety profile.[1][11]

Mechanism of Action: The Case of Celecoxib

Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that serves as a quintessential example of a selective COX-2 inhibitor.[11][12] Its mechanism relies on key structural features that allow it to preferentially bind to the active site of the COX-2 enzyme.

  • Structural Specificity: The active site of COX-2 is larger and has a hydrophilic side pocket that is absent in COX-1.[10][11]

  • Targeted Binding: Celecoxib possesses a distinct benzenesulfonamide side chain.[8][12] This polar group fits snugly into the hydrophilic side pocket of COX-2, anchoring the drug and blocking the enzyme's active site.[11] The smaller active site of COX-1 cannot accommodate this bulky side chain, leading to Celecoxib's 10-20 times greater selectivity for COX-2.[11]

  • Inhibition of Prostaglandin Synthesis: By selectively blocking COX-2, Celecoxib prevents the conversion of arachidonic acid into prostaglandin precursors, thereby reducing the production of inflammatory mediators like prostaglandin E2 (PGE2).[8][9] This leads to its potent analgesic, anti-inflammatory, and antipyretic effects.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by a pyrazole derivative.

Application Note II: The Expanding Role of Pyrazoles in Oncology

Core Concept: Multi-Targeted Anticancer Activity

The utility of the pyrazole scaffold extends far beyond inflammation. In oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases and other targets that are crucial for cancer cell proliferation, survival, and angiogenesis.[7] Unlike traditional chemotherapy, which often has considerable toxicity, these targeted therapies offer the promise of higher selectivity and reduced side effects.

Recent research has demonstrated that pyrazole derivatives can exert anticancer effects through multiple mechanisms by interacting with a diverse range of targets.[7][13][14]

Key Anticancer Targets for Pyrazole Derivatives

Target Enzyme/PathwayRole in CancerExample Pyrazole ApplicationReference(s)
EGFR/VEGFR-2 Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that drive tumor growth, proliferation, and angiogenesis (new blood vessel formation).Several pyrazole derivatives have been synthesized as potent dual inhibitors of EGFR and VEGFR-2, showing significant cytotoxicity against liver cancer cell lines (HepG2).[7]
CDKs Cyclin-Dependent Kinases (CDKs) are enzymes that control the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell division.Pyrazole-based compounds can induce cell cycle arrest and apoptosis (programmed cell death) by inhibiting CDKs.[7][9][14]
Tubulin Tubulin polymerizes to form microtubules, which are essential for cell division (mitosis). Tubulin inhibitors disrupt this process, leading to mitotic arrest and cell death.Certain pyrazole derivatives act as tubulin polymerization inhibitors, demonstrating a mechanism similar to some established chemotherapy drugs.[7][14]
BRAF V600E The BRAF V600E mutation is a specific driver mutation found in many cancers, particularly melanoma. It leads to constitutive activation of the MAPK signaling pathway.Novel pyrazole derivatives have been developed as highly potent and selective inhibitors of the BRAF V600E mutant kinase.[7][15]
DNA Intercalation Some compounds can insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cell death.Polysubstituted pyrazole derivatives have been shown to bind to the minor groove of DNA, exhibiting higher anticancer activity than the standard drug cisplatin in some cases.

This multi-targeted capability makes the pyrazole scaffold an exceptionally valuable starting point for the development of novel anticancer therapeutics.[13][14]

Experimental Protocols: A Practical Guide

The following protocols provide a validated framework for the synthesis and evaluation of a novel pyrazole derivative.

Protocol 1: Synthesis and Characterization of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a classic and reliable method for pyrazole synthesis via the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine.[16][17]

Objective: To synthesize 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, a representative diaryl-substituted pyrazole.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in 30 mL of absolute ethanol.

    • Rationale: Ethanol serves as a suitable solvent for both reactants.

  • Addition of Reactants: To the stirred solution, add phenylhydrazine (1.05 eq) followed by 5-6 drops of glacial acetic acid.

    • Rationale: Phenylhydrazine is the nitrogen source for the pyrazole ring. A slight excess ensures the complete consumption of the diketone. Acetic acid acts as a catalyst to facilitate the condensation and subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC using a hexane:ethyl acetate (4:1) solvent system.

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator and cool the flask in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any residual impurities.

    • Rationale: Cold ethanol is used for washing as the product is less soluble at lower temperatures, minimizing product loss.

  • Drying & Yield Calculation: Dry the purified product in a vacuum oven. Record the final mass and calculate the percentage yield.

  • Characterization: Confirm the structure and purity of the synthesized compound using the following standard techniques:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[18]

G cluster_prep Synthesis & Purification cluster_analysis Characterization & Evaluation Start Reactants: 1,3-Diketone + Hydrazine Reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) Start->Reaction Isolation Crystallization & Filtration Reaction->Isolation Purification Recrystallization/ Column Chromatography Isolation->Purification Characterization Structural Confirmation (NMR, IR, MS) Purification->Characterization Screening In Vitro Biological Assay (e.g., COX-2 Inhibition) Characterization->Screening Analysis Data Analysis (IC50 Determination) Screening->Analysis End Lead Compound Analysis->End

Caption: General workflow for pyrazole derivative synthesis and evaluation.

Protocol 2: In Vitro Assay for COX-2 Inhibition

This protocol outlines a common colorimetric enzyme immunoassay (EIA) to determine the inhibitory potency (IC₅₀) of a synthesized pyrazole derivative against human COX-2.

Objective: To quantify the ability of a test compound to inhibit prostaglandin synthesis by the COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Assay Kit (commercially available)

  • Synthesized pyrazole compound (test inhibitor)

  • Celecoxib (positive control)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader (450 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers, enzymes (human recombinant COX-2), and substrates (arachidonic acid) as per the manufacturer's instructions provided in the assay kit.

  • Compound Dilution: Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in DMSO, followed by a further dilution in assay buffer. The final concentrations should typically range from 0.01 µM to 100 µM.

    • Rationale: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

  • Assay Plate Setup: To a 96-well plate, add the following to designated wells:

    • Blank wells: Assay Buffer only.

    • 100% Initial Activity wells: Assay Buffer, Heme, COX-2 enzyme.

    • Inhibitor wells (Test & Control): Assay Buffer, Heme, COX-2 enzyme, and the corresponding dilution of the test compound or Celecoxib.

  • Enzyme Incubation: Gently mix and incubate the plate for 10 minutes at 37°C.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the arachidonic acid substrate solution to all wells except the Blank.

  • Reaction Incubation: Incubate the plate for exactly 2 minutes at 37°C.

    • Rationale: This is the timed enzymatic reaction where arachidonic acid is converted to prostaglandin H₂ (PGH₂).

  • Develop Signal: Add a developing solution (as per kit instructions, often containing a chromogen) to all wells. This solution reacts with the PGH₂ produced to generate a colored product.

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the Blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationships (SAR): Rational Drug Design

Understanding the Structure-Activity Relationship (SAR) is critical for optimizing a lead compound. It involves systematically modifying the chemical structure and observing the effect on biological activity.[14][19][20] For pyrazole derivatives, specific substitutions at different positions on the ring can dramatically influence potency and selectivity.[19][21][22]

PyrazoleCore Pyrazole Core N1 N1 Position PyrazoleCore->N1 C3 C3 Position PyrazoleCore->C3 C4 C4 Position PyrazoleCore->C4 C5 C5 Position PyrazoleCore->C5 N1_Effect Influences pharmacokinetics and metabolic stability. Large groups can provide selectivity (e.g., dichlorophenyl). N1->N1_Effect C3_Effect Key interaction point. Carboxamide or sulfonamide groups often enhance potency. C3->C3_Effect C4_Effect Substitution can modulate ring electronics and planarity. Often unsubstituted to avoid steric hindrance. C4->C4_Effect C5_Effect Crucial for selectivity. A para-substituted phenyl ring is a common feature in selective COX-2 and CB1 antagonists. C5->C5_Effect

Caption: Key Structure-Activity Relationships for the pyrazole scaffold.

Key SAR Insights:

  • N1-Position: Substitution with bulky aryl groups, such as a 2,4-dichlorophenyl ring, is often optimal for potent activity and selectivity, for instance in cannabinoid receptor antagonists.[19][20][22]

  • C3-Position: The introduction of hydrogen-bonding groups like carboxamides or sulfonamides is a common strategy to increase binding affinity with the target protein.[19][20]

  • C5-Position: A para-substituted phenyl ring at this position is a critical feature for the COX-2 selectivity seen in drugs like Celecoxib and for the activity of certain cannabinoid receptor antagonists.[11][19][20]

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic tractability and ability to be decorated with a wide range of functional groups allow it to interact with a diverse set of biological targets with high affinity and specificity. From managing inflammation to fighting cancer, pyrazole derivatives have become indispensable tools in the medicinal chemist's arsenal. The protocols and insights provided herein serve as a foundational guide for researchers aiming to design, synthesize, and validate the next generation of pyrazole-based therapeutics.

References

Application Notes & Protocols: A Researcher's Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile modifications, making it a cornerstone in the design of novel therapeutics.[4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral effects.[3][5][6][7] Several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib, feature the pyrazole core, underscoring its clinical significance.[8][9]

The journey from a newly synthesized pyrazole derivative to a potential clinical candidate is a rigorous process of biological evaluation. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on conducting the essential in vitro and in vivo assays required to characterize these promising compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade.

Section 1: The Foundational In Vitro Evaluation

In vitro (Latin for "in the glass") studies are the first critical step, designed to assess a compound's biological activity in a controlled, cellular, or molecular environment. These assays are indispensable for initial screening, mechanism of action (MoA) elucidation, and structure-activity relationship (SAR) studies.[10]

Workflow for Comprehensive Drug Candidate Screening

The following diagram illustrates a logical workflow, progressing from broad cytotoxicity screening to specific mechanistic and target-based assays before advancing to in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Newly Synthesized Pyrazole Derivative MTT Cytotoxicity Screening (MTT Assay) Compound->MTT Initial Screen COX Anti-inflammatory Screen (COX Inhibition Assay) Compound->COX Parallel Screen Apoptosis Mechanism of Action (Apoptosis Western Blot) MTT->Apoptosis If Cytotoxic Kinase Target Engagement (Kinase Inhibition Assay) Apoptosis->Kinase Elucidate Target Lead Identify Lead Compound(s) Kinase->Lead Cytokine Inflammatory Pathway (Cytokine Release Assay) COX->Cytokine If Active Cytokine->Lead Xenograft Anticancer Efficacy (Xenograft Model) Lead->Xenograft Efficacy Testing Edema Anti-inflammatory Efficacy (Paw Edema Model) Lead->Edema Efficacy Testing PK Pharmacokinetics & Toxicology Studies Xenograft->PK Edema->PK Preclinical Preclinical Candidate PK->Preclinical

Caption: Integrated workflow for the evaluation of pyrazole derivatives.

Anticancer Activity Assessment

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases or inducing programmed cell death (apoptosis).[1][10][11]

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[14][15] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[12] This is the foundational assay to determine if a compound has any growth-inhibitory effects and to calculate its IC₅₀ (half-maximal inhibitory concentration).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast, A549 for lung).[10]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Pyrazole derivative stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom plates.

  • Multichannel pipette, sterile reservoirs, and a microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[16] Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. After 24 hours, carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include "untreated" and "vehicle control" (medium with the highest concentration of DMSO used) wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15] Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[16]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[14]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (OD_treated / OD_vehicle_control) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Scientific Rationale: If a compound is cytotoxic, the next logical step is to determine how it kills the cells. Apoptosis is a common mechanism for anticancer drugs.[17] Western blotting allows for the detection of key proteins that are activated or cleaved during the apoptotic cascade.[18] Detecting the cleaved (active) forms of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), provides definitive evidence of apoptosis induction.[17][18]

Materials:

  • Cells treated with the pyrazole derivative at IC₅₀ and 2x IC₅₀ concentrations.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment (gels, running buffer, etc.).

  • Western blot transfer system (membranes, transfer buffer).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate and imaging system.

Step-by-Step Methodology:

  • Cell Lysis & Protein Quantification: Treat cells with the compound for a set time (e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer.[19] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and boil. Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-Cleaved Caspase-3, diluted in blocking buffer) overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19]

  • Analysis: The appearance of a band for cleaved Caspase-3 (e.g., ~17/19 kDa) and a cleaved PARP fragment (e.g., ~89 kDa) in compound-treated lanes, but not in the control, confirms apoptosis.[18] Reprobe the membrane for a loading control like β-actin to ensure equal protein loading.

Visualizing the Apoptotic Cascade

This diagram shows key players in the apoptotic pathway targeted for Western blot analysis.

G cluster_0 Apoptosis Induction cluster_1 Execution Phase PZ Pyrazole Derivative Mito Mitochondrial Stress PZ->Mito Casp9 Pro-Caspase-9 Mito->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active (Cleaved) Caspase-3 (Detected by Western Blot) Casp3->aCasp3 PARP PARP (116 kDa) aCasp3->PARP cPARP Cleaved PARP (89 kDa) (Detected by Western Blot) PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Key protein cleavage events in apoptosis detected by Western blot.

Section 2: The Essential In Vivo Evaluation

In vivo (Latin for "within the living") studies are performed in whole, living organisms to assess a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. These studies are a prerequisite for any compound advancing toward clinical trials.

Anti-Inflammatory Efficacy Assessment

Inflammation involves a complex cascade of mediators, and pyrazole derivatives are known to inhibit key enzymes like cyclooxygenase (COX).[5][8]

Scientific Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[7][21][22] The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response.[21]

  • Phase 1 (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Phase 2 (3-6 hours): Mediated by prostaglandins, cytokines, and nitric oxide, which is sensitive to inhibition by COX inhibitors.[22] By measuring the reduction in paw swelling (edema) in treated animals versus controls, the compound's anti-inflammatory activity can be quantified.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g).

  • Pyrazole derivative formulation (e.g., suspended in 0.5% carboxymethyl cellulose).

  • Positive control (e.g., Indomethacin or Celecoxib).

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Pletysmometer or digital calipers for measuring paw volume/thickness.

Step-by-Step Methodology:

  • Acclimatization and Grouping: Allow animals to acclimate for at least one week. Randomly divide them into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).

    • Groups 3-5: Pyrazole Derivative at low, medium, and high doses.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Inflammation Induction: Measure the initial volume of the right hind paw of each rat (V₀). Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the paw volume increase (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

Workflow for the Paw Edema Model

G Start Acclimatize & Group Rats Admin Administer Pyrazole Derivative or Vehicle (p.o. or i.p.) Start->Admin Measure0 Measure Initial Paw Volume (V₀) Admin->Measure0 After 60 min Inject Inject 0.1 mL Carrageenan into Sub-plantar Region Measure0->Inject Wait Wait (1, 2, 3, 4, 5 hours) Inject->Wait MeasureT Measure Final Paw Volume (Vₜ) Wait->MeasureT Analyze Calculate % Edema Inhibition MeasureT->Analyze End Determine In Vivo Efficacy Analyze->End

Caption: Procedural flow for the carrageenan-induced paw edema assay.

Section 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting results and making informed decisions about a compound's future.

Table 1: Representative In Vitro Cytotoxicity Data

This table summarizes hypothetical IC₅₀ values for a series of pyrazole derivatives against different cancer cell lines, as would be derived from the MTT assay.

Compound IDSubstitution PatternIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)[10][23]IC₅₀ (µM) vs. HCT116 (Colon)
PZ-001 3,5-diphenyl15.211.825.4
PZ-002 3-CF₃, 5-aryl2.51.74.1
PZ-003 1-aryl, 3,5-dimethyl>50>50>50
Doxorubicin Positive Control0.850.950.77

Interpretation: Compound PZ-002 shows the most potent anticancer activity across all cell lines, with IC₅₀ values in the low micromolar range, making it a strong candidate for follow-up studies. The lack of activity for PZ-003 provides important SAR insights.

Table 2: Representative In Vivo Anti-Inflammatory Data

This table presents hypothetical data from the carrageenan-induced paw edema model, showing the dose-dependent efficacy of a lead pyrazole derivative.

Treatment GroupDose (mg/kg)Paw Edema Increase (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
PZ-002 100.51 ± 0.0440.0%
PZ-002 300.28 ± 0.0367.1%
Celecoxib 100.24 ± 0.0271.8%

Interpretation: The pyrazole derivative PZ-002 demonstrates significant, dose-dependent anti-inflammatory activity in vivo. At 30 mg/kg, its efficacy is comparable to that of the standard drug Celecoxib, validating its potential as an anti-inflammatory agent.

Conclusion

The systematic in vitro and in vivo evaluation of pyrazole derivatives is a multi-step process that is essential for identifying and validating new therapeutic leads. This guide outlines a logical progression from broad cellular screening to specific mechanistic studies and finally to whole-organism efficacy models. By employing these robust, self-validating protocols and interpreting the data within a sound scientific framework, researchers can effectively navigate the preclinical drug discovery pipeline and unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

Application Note: Development of Pyrazole-Based Scaffolds as Potent and Selective VEGFR-2 Inhibitors for Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting VEGFR-2 with Pyrazole Scaffolds

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a cornerstone of modern cancer therapy.[4] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed predominantly on vascular endothelial cells.[2] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to new vessel formation.[5][6][7] Consequently, inhibiting VEGFR-2 is a validated and highly attractive strategy for developing novel anticancer therapeutics.[1][8]

The pyrazole ring system has emerged as a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions with the ATP-binding pocket of various kinases.[1][9] Numerous studies have highlighted the potent inhibitory activity of pyrazole-based derivatives against VEGFR-2, making them promising candidates for targeted anti-angiogenic drugs.[1][10] This guide provides an in-depth overview of the development of pyrazole-based VEGFR-2 inhibitors, from understanding the underlying mechanism of action to detailed protocols for their synthesis and biological evaluation.

Mechanism of Action: Interrupting the VEGFR-2 Signaling Cascade

The VEGF-A/VEGFR-2 signaling pathway is a primary mediator of angiogenesis.[5] The process begins when VEGF-A binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and a conformational change that activates its intracellular kinase domain.[2] This activation leads to the autophosphorylation of specific tyrosine residues within the cytoplasmic tail, creating docking sites for various signaling proteins.[2][7]

These interactions initiate multiple downstream signaling cascades critical for angiogenesis:

  • Proliferation: Activation of the PLCγ-PKC-MAPK pathway stimulates DNA synthesis and endothelial cell proliferation.[5]

  • Migration: Phosphorylation of Tyr1175 and Tyr1214 recruits adaptor proteins like SHB and NCK, activating pathways that regulate the actin cytoskeleton and promote cell migration.[5][11]

  • Survival: The TSAd-Src-PI3K-Akt pathway is engaged to inhibit apoptosis and promote endothelial cell survival.[5]

Pyrazole-based inhibitors are typically designed as ATP-competitive agents. They occupy the ATP-binding pocket in the kinase domain of VEGFR-2, preventing the phosphorylation of the receptor and thereby blocking the initiation of all downstream signaling events. This blockade effectively shuts down the pro-angiogenic signals mediated by VEGF-A.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (Monomer) VEGF-A->VEGFR-2_inactive 1. Ligand Binding VEGFR-2_dimer VEGFR-2 Dimer (Inactive) VEGFR-2_inactive->VEGFR-2_dimer 2. Dimerization VEGFR-2_active VEGFR-2 Dimer (Phosphorylated) VEGFR-2_dimer->VEGFR-2_active 3. Autophosphorylation PLCg PLCγ VEGFR-2_active->PLCg 4a. Signal Transduction PI3K PI3K VEGFR-2_active->PI3K 4b. Signal Transduction Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->VEGFR-2_dimer BLOCKS ATP Binding Site ATP ATP ATP->VEGFR-2_dimer Required for Phosphorylation MAPK_Pathway MAPK Pathway PLCg->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Proliferation Cell Proliferation & Migration MAPK_Pathway->Proliferation Survival Cell Survival Akt_Pathway->Survival Experimental_Workflow cluster_synthesis Phase 1: Chemistry cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Efficacy A Design & Synthesis of Pyrazole Scaffold B Purification & Structural Characterization (NMR, MS) A->B C Biochemical Assay: VEGFR-2 Kinase Inhibition (IC₅₀) B->C D Cell-Based Assay: HUVEC Proliferation (GI₅₀) C->D E Apoptosis & Cell Cycle Analysis D->E F Animal Model: Tumor Xenograft E->F G Tumor Growth Inhibition & Toxicity Assessment F->G H H G->H Lead Optimization

References

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide

Topic: Characterization of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid for Enzyme Inhibition Studies

Abstract

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including enzyme inhibition.[1][2] Molecules incorporating the pyrazole ring have been successfully developed as inhibitors for a range of enzyme classes, such as kinases, topoisomerases, and carbonic anhydrases.[1][3][4] This application note provides a comprehensive framework for the initial characterization of this compound, a representative pyrazole derivative, as a potential enzyme inhibitor. We present detailed, field-proven protocols for determining key inhibitory parameters, including the half-maximal inhibitory concentration (IC50) and the mechanism of action (MoA). The methodologies are designed to be adaptable to a wide variety of enzyme systems and are grounded in the principles of steady-state enzyme kinetics.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel small molecules for their enzyme-modulating potential.

Compound Properties and Handling

A thorough understanding of the inhibitor's physicochemical properties is the foundation of reliable and reproducible results. Improper handling or preparation can lead to artifacts such as compound precipitation or degradation.

1.1. Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Appearance: Typically a white to off-white solid.

  • Solubility: Generally, pyrazole carboxylic acids exhibit poor solubility in aqueous solutions but are soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Solubility must be empirically determined for the specific assay buffer used.

1.2. Protocol: Preparation of Stock Solutions

The causality behind this protocol is to create a concentrated, stable stock solution that can be serially diluted into an aqueous assay buffer without precipitating. DMSO is the solvent of choice for most small molecule inhibitors due to its high solubilizing power and miscibility with water.

  • Weighing: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Solubilization: Dissolve the compound in 100% molecular-biology-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability should be considered.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-retention tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare intermediate dilutions or perform serial dilutions directly from this stock.

  • Trustworthiness Check: Always ensure the final concentration of DMSO in the enzymatic assay is identical across all conditions (including controls) and is kept low (typically ≤1%) to prevent solvent-induced effects on enzyme activity.

Principles of Enzyme Inhibition Analysis

Enzyme inhibition studies are fundamental to drug discovery and for elucidating biological pathways.[6] The goal is to quantify an inhibitor's potency and understand how it interacts with the enzyme.

  • IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific, defined assay conditions.[7] It is a practical measure of potency but can be influenced by factors like substrate concentration.[7]

  • Mechanism of Action (MoA): This describes the mode by which the inhibitor binds to the enzyme. Understanding the MoA is crucial for lead optimization. The primary reversible mechanisms are:

    • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[8][9]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, affecting its catalytic efficiency. This reduces the Vmax but does not change the Km.[8]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[10]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[5][10]

Experimental Protocols

The following protocols provide a step-by-step guide for characterizing this compound. They are designed for a 96-well plate format using a continuous spectrophotometric or fluorometric assay but can be adapted.

3.1. Protocol 1: IC50 Determination

This experiment measures enzyme activity across a range of inhibitor concentrations at a fixed substrate concentration to determine the IC50 value.[11][12]

Materials and Reagents:

  • Target Enzyme

  • Enzyme Substrate (specific to the enzyme)

  • This compound (Inhibitor)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • 100% DMSO

  • 96-well microplate (e.g., clear for colorimetric assays, black for fluorescent assays)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:
  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of the inhibitor. A common approach is a 2-fold or 3-fold dilution series spanning a wide concentration range (e.g., from 100 µM down to low nM).[13]

    • Prepare these dilutions in assay buffer, ensuring the DMSO concentration remains constant in each dilution.

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the appropriate wells of the 96-well plate.

    • Include Essential Controls:

      • 100% Activity Control (No Inhibitor): Wells containing assay buffer with the same final DMSO concentration as the inhibitor wells, but no inhibitor.

      • 0% Activity Control (No Enzyme): Wells containing all reaction components except the enzyme, to measure background signal.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to all wells except the "No Enzyme" controls.

    • Rationale: Incubate the plate for a set period (e.g., 15-30 minutes) at the assay temperature. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[12]

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.

    • Measure the change in absorbance or fluorescence over time. It is crucial to use the initial linear rate (initial velocity, V₀) for calculations, as this represents the steady-state kinetics before substrate depletion or product inhibition occurs.[5][14]

  • Data Analysis:

    • Subtract the background rate (from "No Enzyme" wells) from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

    • Plot % Inhibition versus the log[Inhibitor].

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[7]

Visualization: IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Add Inhibitor & Controls to 96-well Plate A->C B Prepare Inhibitor Serial Dilutions B->C D Add Enzyme & Pre-incubate C->D E Initiate with Substrate D->E F Measure Initial Rates (Kinetic Readout) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Experimental workflow for IC50 determination.

Sample Data Presentation: IC50 Value
Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition (Mean ± SD, n=3)
1002.098.1 ± 1.5
301.4892.5 ± 2.1
101.081.3 ± 3.5
30.4865.7 ± 4.0
10.048.2 ± 3.8
0.3-0.5229.1 ± 2.9
0.1-1.012.4 ± 2.2
0 (Control)-0 ± 1.8
Calculated IC50 ~1.05 µM

3.2. Protocol 2: Mechanism of Action (MoA) Elucidation

Once an inhibitor's potency is established, the next logical step is to determine its mechanism of action. This is achieved by measuring enzyme kinetics at various substrate concentrations in the presence of fixed concentrations of the inhibitor.[14]

Step-by-Step Methodology:
  • Experimental Design:

    • Select two or three fixed concentrations of the inhibitor based on its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

    • For each inhibitor concentration (including a zero-inhibitor control), create a series of reactions with varying substrate concentrations. The substrate concentration range should typically span from 0.2x Km to at least 5x Km.

  • Assay Execution:

    • Follow the same procedure as the IC50 assay (steps 2-5), setting up different sections of a plate for each fixed inhibitor concentration.

    • For each inhibitor concentration, measure the initial reaction velocity (V₀) at each substrate concentration [S].

  • Data Analysis and Visualization:

    • For each inhibitor concentration, plot V₀ versus [S] to generate Michaelis-Menten curves.

    • To clearly distinguish between inhibition models, transform the data into a double reciprocal plot, also known as a Lineweaver-Burk plot .[8][10] Plot 1/V₀ versus 1/[S].

    • The resulting plot will show a series of lines, one for each inhibitor concentration. The pattern in which these lines intersect (or don't) reveals the mechanism of inhibition.[9][14][15]

Visualization: Lineweaver-Burk Plot Interpretation

Lineweaver_Burk Y-axis (1/V₀) Y-axis (1/V₀) origin origin->Y-axis (1/V₀) X-axis (1/[S]) X-axis (1/[S]) origin->X-axis (1/[S]) y_intercept 1/Vmax x_intercept -1/Km A B A->B Competitive D A->D No Inhibitor C E Y_NC Y_NC->C Non-competitive X_NC Y_UC Y_UC->B Uncompetitive (Parallel) X_UC X_UC

Caption: Interpreting inhibition mechanisms with a Lineweaver-Burk plot.

  • Competitive: Lines intersect on the Y-axis (Vmax is unchanged).[8]

  • Non-competitive: Lines intersect on the X-axis (Km is unchanged).[8]

  • Uncompetitive: Lines are parallel (both Vmax and Km are changed proportionally).[10]

Sample Data Presentation: Kinetic Parameters
Inhibitor Conc.Apparent VmaxApparent KmInhibition Type
0 µM (None)10010 µM-
1 µM10020 µMCompetitive
1 µM5010 µMNon-competitive
1 µM505 µMUncompetitive

(Note: This table shows three hypothetical outcomes for the same inhibitor concentration to illustrate the different patterns.)

Conclusion

This application note provides a robust and logical workflow for the preliminary characterization of this compound as a potential enzyme inhibitor. By first establishing potency through IC50 determination and subsequently elucidating the kinetic mechanism of action, researchers can generate the critical data needed to validate a compound as a chemical probe or to guide further optimization in a drug discovery program. Adherence to the principles of steady-state kinetics and the inclusion of proper controls, as outlined in these protocols, will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Employing Pyrazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Pyrazole Derivatives in Inflammation Research

This guide provides a comprehensive overview of the mechanisms of action of pyrazole derivatives and detailed protocols for their synthesis and evaluation as anti-inflammatory agents. We will delve into both in vitro and in vivo models, offering a practical framework for researchers in the field.

Section 1: Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes
  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[5]

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli.[5][6]

The selective inhibition of COX-2 over COX-1 is a key therapeutic goal, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5] Celecoxib, a diaryl-substituted pyrazole, achieves its selectivity through a sulfonamide side chain that binds to a specific hydrophilic region near the active site of the COX-2 enzyme.[4][6]

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Modulation of Cytokine Signaling and NF-κB Pathway

Beyond COX inhibition, pyrazole derivatives can exert their anti-inflammatory effects by modulating the production and signaling of pro-inflammatory cytokines. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, including those encoding cytokines like TNF-α, IL-1β, and IL-6.[7][8][9] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the expression of these key inflammatory mediators.[2]

Caption: Putative inhibition of the NF-κB signaling pathway.

Inhibition of Lipoxygenase (LOX)

Section 2: Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazole derivatives is through the cyclocondensation of a chalcone with a hydrazine derivative.[10][11]

Protocol 2.1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a pyrazole derivative from a chalcone intermediate.

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve an appropriate substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

  • Base Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to the Pyrazole Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final pyrazole derivative.

Caption: General workflow for pyrazole synthesis.

Section 3: In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays are crucial for the initial screening and characterization of the anti-inflammatory potential of newly synthesized pyrazole derivatives.

Protocol 3.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes.[12][13][14]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test pyrazole derivatives and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the kit manufacturer's instructions.[13]

  • Compound Preparation: Prepare serial dilutions of the test pyrazole derivatives and the positive control in the assay buffer.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add assay buffer.

    • Inhibitor Control: Add the known COX-2 inhibitor.

    • Test Wells: Add the diluted test compounds.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add a reaction mix containing the COX probe and cofactor, followed by the arachidonic acid solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at multiple time points.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3.2: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[15][16][17]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs)[18]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test pyrazole derivatives

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the untreated control) to induce an inflammatory response.[17]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values.

Data Presentation: Expected In Vitro Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Celecoxib >1000.05>20005.28.1
Test Cmpd 1 50.31.241.910.515.3
Test Cmpd 2 15.80.11582.14.7

Section 4: In Vivo Evaluation of Anti-Inflammatory Efficacy

In vivo models are essential for evaluating the therapeutic potential of promising pyrazole derivatives in a whole-organism context.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model of acute inflammation to assess the anti-inflammatory activity of novel compounds.[19][20][21][22]

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test pyrazole derivatives and a reference drug (e.g., Indomethacin or Celecoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Reference Drug

    • Test Pyrazole Derivative (at various doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After 30-60 minutes of drug administration, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[19][21][22]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22][23]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Expected In Vivo Results

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3h
Vehicle Control -0
Indomethacin 1065.2 ± 5.1
Test Cmpd 2 2058.9 ± 4.7
Test Cmpd 2 4072.5 ± 6.3
p < 0.05 compared to Vehicle Control

Section 5: Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole scaffold can provide valuable insights into the structural requirements for potent and selective anti-inflammatory activity.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings at the 1, 3, and 5-positions of the pyrazole core significantly influence activity. Electron-withdrawing groups, such as trifluoromethyl or sulfonamide moieties, on the N-phenyl ring are often associated with enhanced COX-2 selectivity.[24][25]

  • The Pyrazole Core: The pyrazole nucleus itself is a critical pharmacophore, providing the necessary spatial arrangement for interaction with the target enzymes.

  • Flexibility and Conformation: The overall three-dimensional shape and conformational flexibility of the molecule are crucial for optimal binding to the active site of the target protein.

Conclusion

Pyrazole derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory agents. Their synthetic tractability and the potential for multi-target activity make them an attractive area of research. The protocols and insights provided in this guide offer a solid foundation for the rational design, synthesis, and evaluation of new pyrazole-based therapeutics. By combining targeted synthesis with a systematic biological evaluation, researchers can continue to unlock the full therapeutic potential of this important heterocyclic scaffold.

References

Application Notes & Protocols: A Guide to the Sonochemical Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of a Privileged Scaffold and a Green Technology

In the landscape of medicinal chemistry and drug development, pyrazole and its derivatives represent a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. From anti-inflammatory agents like celecoxib to anticancer drugs, the pyrazole nucleus is a cornerstone of modern therapeutics.[1] The relentless pursuit of novel pyrazole-containing entities necessitates synthetic methodologies that are not only efficient and high-yielding but also aligned with the principles of green chemistry.

This guide delves into the application of ultrasound irradiation, a powerful and environmentally benign technique, for the synthesis of pyrazole compounds. Sonochemistry, the study of the chemical effects of ultrasound, offers a compelling alternative to conventional synthetic methods that often require prolonged reaction times, harsh conditions, and significant energy consumption.[1][2] By harnessing the phenomenon of acoustic cavitation, researchers can dramatically accelerate reactions, improve yields, and often conduct syntheses at ambient temperatures, thereby minimizing energy usage and the formation of byproducts.[3][4]

These application notes are designed for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying scientific principles, empowering you to adapt and innovate within your own research endeavors. We will explore the mechanistic basis of sonochemical activation, provide detailed and validated protocols for various pyrazole syntheses, and present comparative data that underscores the significant advantages of this technology.

The Engine of Sonochemistry: Understanding Acoustic Cavitation

The remarkable rate enhancements and improved yields observed in ultrasound-assisted synthesis are not a result of direct interaction between sound waves and molecules. Instead, they are a consequence of acoustic cavitation.[4] This process involves the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-frequency sound (typically >20 kHz).

The implosion of these cavitation bubbles generates transient, localized "hot spots" with temperatures reaching several thousand Kelvin and pressures exceeding a thousand atmospheres.[3] This immense energy concentration creates a unique reaction environment that can:

  • Enhance Mass Transfer: The shockwaves and microjets produced during cavitation increase the transport of reactants to the reaction site, particularly in heterogeneous systems.

  • Generate Reactive Species: The extreme conditions can lead to the formation of radicals and other highly reactive intermediates.

  • Increase Surface Area and Reactivity: In reactions involving solid reagents or catalysts, sonication can clean and activate surfaces, leading to increased reactivity.

This mechanism provides a non-classical energy source for chemical reactions, often leading to outcomes that are difficult to achieve through conventional heating.[3]

Sonication_Mechanism cluster_AcousticField Acoustic Field cluster_Cavitation Acoustic Cavitation cluster_Effects Chemical & Physical Effects Ultrasound Ultrasound Liquid_Medium Liquid Medium Ultrasound->Liquid_Medium Irradiation (>20 kHz) Bubble_Formation Bubble Formation (Nucleation) Liquid_Medium->Bubble_Formation Bubble_Growth Bubble Growth (Rectified Diffusion) Bubble_Formation->Bubble_Growth Bubble_Collapse Violent Implosion (Collapse) Bubble_Growth->Bubble_Collapse Hot_Spots Localized Hot Spots (High T & P) Bubble_Collapse->Hot_Spots Microjets Microjets & Shockwaves Bubble_Collapse->Microjets Radical_Formation Radical Formation Hot_Spots->Radical_Formation Reaction_Acceleration Reaction_Acceleration Hot_Spots->Reaction_Acceleration Accelerated Reaction Rates Enhanced_Mass_Transfer Enhanced_Mass_Transfer Microjets->Enhanced_Mass_Transfer Enhanced Mass Transfer

Figure 1: Mechanism of Sonochemical Reaction Activation.

Comparative Advantage: Sonication vs. Conventional Heating

The practical benefits of employing sonication for pyrazole synthesis are most evident when compared directly with traditional methods. As a case in point, a study on the one-pot, three-component synthesis of highly substituted pyrazoles using an ionic liquid catalyst demonstrated a significant improvement in both reaction time and yield under ultrasound irradiation.[3]

ProductConventional Method (Heating at 50°C)Ultrasound Method (Irradiation at 50°C)
Time (min) / Yield (%) Time (min) / Yield (%)
4a 60 / 8935 / 97
4b 65 / 8540 / 95
4c 70 / 8245 / 94
4d 60 / 9035 / 98
4e 75 / 8050 / 92

Table adapted from data on the synthesis of 5-amino-1,3-diphenylpyrazole-4-carbonitrile analogues.[3]

These data clearly illustrate that sonication can reduce reaction times by nearly half while simultaneously increasing product yields by a significant margin.[3] Such enhancements are attributed to the efficient energy transfer and improved mixing provided by acoustic cavitation.[3][4]

Protocols for Sonochemical Synthesis of Pyrazoles

The versatility of the sonication method allows for its application in various synthetic routes to pyrazoles. Below are detailed protocols for common and efficient syntheses.

Protocol 1: One-Pot, Three-Component Synthesis of Substituted Pyrazoles

This protocol is adapted from a green chemistry approach utilizing an ionic liquid catalyst in ethanol, showcasing a multicomponent reaction (MCR) strategy.[3] MCRs are highly valued for their efficiency in building molecular complexity in a single step.

Workflow:

MCR_Workflow Start Start Reactants Combine: - Aromatic Aldehyde (1 mmol) - Malononitrile (1 mmol) - Phenylhydrazine (1 mmol) - [DBUH][OAc] (20 mol%) - Ethanol (5 mL) Start->Reactants Sonication Irradiate with Ultrasound (e.g., 50°C) Reactants->Sonication Monitoring Monitor by TLC Sonication->Monitoring Monitoring->Sonication Reaction Incomplete Workup Cool to Room Temp. Add Cold Water Filter Precipitate Monitoring->Workup Reaction Complete Purification Recrystallize from Ethanol Workup->Purification End Pure Product Purification->End

Figure 2: Workflow for Multicomponent Pyrazole Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the ionic liquid catalyst [DBUH]OAc (20 mol%) in 5 mL of ethanol.[3]

  • Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is submerged below the water level in the bath. Irradiate the mixture at a controlled temperature (e.g., 50°C).[3] The specific power and frequency of the sonicator should be noted, although many syntheses proceed effectively in standard laboratory cleaning baths.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., petroleum ether:ethyl acetate, 7:3).[3]

  • Work-up: Upon completion of the reaction (typically 35-50 minutes), cool the mixture to room temperature. Add cold water to the flask to precipitate the solid product.[3]

  • Isolation and Purification: Collect the crude product by filtration. Wash the solid with water and then recrystallize from ethanol to obtain the pure pyrazole derivative.[3] The ionic liquid catalyst can often be recovered from the aqueous filtrate for reuse.[3]

Expert Insight: The use of an ionic liquid in this sonochemical protocol serves a dual purpose. It acts as a catalyst and as a medium that can efficiently absorb and transmit ultrasonic energy. This synergy contributes to the observed rate enhancement and high yields.

Protocol 2: Catalyst-Free Synthesis of Pyrazoles in Aqueous Medium

This protocol exemplifies a particularly green approach by eliminating the need for both a catalyst and an organic solvent, relying solely on water as the reaction medium.[5][6]

Step-by-Step Methodology:

  • Reagent Combination: In a suitable reaction vessel, suspend the α-oxoketene S,S/N,S-acetal (1 mmol) and hydrazine hydrate (1.2 mmol) in water (5-10 mL).

  • Ultrasonic Irradiation: Irradiate the heterogeneous mixture in an ultrasound bath at a specified temperature (e.g., 60°C). The reaction progress can be monitored by TLC.

  • Product Formation: The reaction is typically complete within 15-45 minutes, a stark contrast to the 10-18 hours required by conventional methods.[5]

  • Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates out of the aqueous medium is collected by simple filtration.

  • Purification: The product is often of high purity and may not require further purification beyond washing with water and drying. If necessary, recrystallization from a suitable solvent like ethanol can be performed.

Trustworthiness of the Protocol: The self-validating nature of this system lies in its simplicity and the phase change of the product. The reactants are suspended in water, and as the solid product forms, it precipitates, effectively removing it from the reaction equilibrium and driving the reaction to completion. The absence of a catalyst simplifies the work-up and eliminates a potential source of contamination.

Conclusion and Future Outlook

The integration of ultrasound technology into the synthesis of pyrazole compounds represents a significant advancement in chemical synthesis. The methodologies presented here demonstrate that sonication is not merely a laboratory curiosity but a practical, efficient, and environmentally responsible tool for accelerating drug discovery and development.[7][8] The dramatic reduction in reaction times, increased yields, and compatibility with green chemistry principles make it an attractive technique for both academic research and industrial applications.[3][4][5] As the demand for sustainable chemical processes grows, the "green waves" of sonochemistry are poised to play an increasingly pivotal role in the synthesis of pyrazoles and other vital heterocyclic scaffolds.[9]

References

Application Notes and Protocols for the Transition-Metal-Free Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Pyrazoles and the Shift Towards Greener Synthesis

The pyrazole nucleus is a cornerstone of medicinal chemistry and agrochemistry, forming the structural core of a multitude of biologically active compounds.[1] Notable pharmaceuticals such as the anti-inflammatory drug Celebrex and the erectile dysfunction medication Viagra underscore the therapeutic significance of this heterocyclic scaffold.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrazoles remains an area of intense research.

Traditionally, pyrazole synthesis has often relied on transition-metal catalysts. While effective, these methods can present challenges related to cost, toxicity, and the need for rigorous purification to remove metal residues, a critical consideration in pharmaceutical development. This has spurred a paradigm shift towards transition-metal-free synthetic strategies, which offer advantages in terms of sustainability, cost-effectiveness, and operational simplicity. These "greener" approaches are not only environmentally conscious but also provide novel pathways to access diverse pyrazole derivatives.

This comprehensive guide delves into the most prominent and practical transition-metal-free methodologies for the synthesis of substituted pyrazoles. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently apply these techniques in their own laboratories.

I. Synthesis from α,β-Unsaturated Aldehydes/Ketones and Hydrazines: A Classic Approach Modernized

One of the most established and versatile methods for pyrazole synthesis involves the condensation of α,β-unsaturated aldehydes or ketones with hydrazines.[2][3] This approach is valued for its readily available starting materials and straightforward reaction pathways.

A. Mechanistic Insights

The reaction proceeds through a sequence of steps initiated by the formation of a hydrazone intermediate. This is followed by an intramolecular Michael addition (aza-Michael reaction) to form a pyrazoline ring, which is subsequently oxidized to the aromatic pyrazole.[3][4] The regioselectivity of the reaction is a crucial aspect, often influenced by the substitution patterns of the reactants and the reaction conditions.[5]

A significant advancement in this area is the use of iodine as a mild and efficient oxidant to facilitate the final aromatization step, eliminating the need for harsh or metal-based oxidants.[2][6] This iodine-mediated oxidative C-N bond formation provides a practical and eco-friendly one-pot protocol for accessing a wide range of di-, tri-, and tetrasubstituted pyrazoles.[2][6]

Workflow for Iodine-Mediated Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Product A α,β-Unsaturated Aldehyde/Ketone E Hydrazone Formation (Intermediate) A->E B Hydrazine Salt B->E C Molecular Iodine (I2) F Oxidative Iodination C->F E->F I2 G SN2'-type Cyclization F->G H Deprotonation G->H I Substituted Pyrazole H->I

Caption: A streamlined workflow for the one-pot, iodine-mediated synthesis of pyrazoles.

B. Experimental Protocol: One-Pot Iodine-Mediated Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol provides a representative example of the iodine-mediated synthesis of a disubstituted pyrazole from a chalcone derivative.

Materials:

  • Chalcone (1.0 mmol, 208.26 mg)

  • Hydrazine hydrate (1.2 mmol, 0.06 mL)

  • Molecular Iodine (I₂) (1.2 mmol, 304.6 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol) and ethanol (5 mL). Stir the mixture until the chalcone is fully dissolved.

  • Addition of Reagents: Add hydrazine hydrate (1.2 mmol) to the solution, followed by the portion-wise addition of molecular iodine (1.2 mmol).

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Product Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 3,5-diphenyl-1H-pyrazole.

Expected Yield: 85-92%

Data Summary: Iodine-Mediated Synthesis of Various Pyrazoles

Entryα,β-Unsaturated CarbonylHydrazineProductYield (%)
1ChalconeHydrazine hydrate3,5-Diphenyl-1H-pyrazole92
2BenzalacetoneHydrazine hydrate3-Methyl-5-phenyl-1H-pyrazole88
3CinnamaldehydePhenylhydrazine1,5-Diphenyl-1H-pyrazole85
44'-MethylchalconeHydrazine hydrate3-(p-tolyl)-5-phenyl-1H-pyrazole90

II. [3+2] Cycloaddition of Diazo Compounds with Alkynes: An Atom-Economical Approach

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a highly efficient and atom-economical method for constructing the pyrazole ring.[1][7] This reaction is particularly attractive as it can often be performed under thermal conditions without the need for a catalyst.[1][7]

A. Mechanistic Insights

This reaction is a concerted pericyclic reaction where the 1,3-dipole (diazo compound) reacts with the dipolarophile (alkyne) to form the five-membered pyrazole ring in a single step.[8] The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic properties of the substituents on both the diazo compound and the alkyne. Generally, electron-deficient diazo compounds react readily with a variety of alkynes.[1] A significant advantage of this method is that with α-diazocarbonyl substrates, the reactions can often be conducted under solvent-free conditions, leading to high yields of pure products without the need for extensive purification.[1][7]

Mechanism of [3+2] Cycloaddition

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product A Diazo Compound (1,3-Dipole) C Concerted [3+2] Cycloaddition A->C B Alkyne (Dipolarophile) B->C D Substituted Pyrazole C->D

Caption: The concerted mechanism of pyrazole synthesis via [3+2] cycloaddition.

B. Experimental Protocol: Thermal [3+2] Cycloaddition of Ethyl Diazoacetate with Phenylacetylene

This protocol details a straightforward, catalyst-free synthesis of a substituted pyrazole.

Materials:

  • Ethyl diazoacetate (1.0 mmol, 114.10 mg)

  • Phenylacetylene (1.2 mmol, 122.16 mg, 0.13 mL)

  • Schlenk tube or sealed vial

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a clean, dry Schlenk tube or a thick-walled sealed vial, combine ethyl diazoacetate (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Reaction Execution: Seal the vessel and heat the mixture at 80-100 °C. Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours. The disappearance of the characteristic yellow color of the diazo compound can also serve as a visual indicator of reaction completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If necessary, remove any excess phenylacetylene under reduced pressure. The product is often obtained in high purity. If further purification is required, it can be achieved by column chromatography on silica gel.

Expected Yield: 90-96%[1]

Data Summary: Thermal Cycloaddition for Pyrazole Synthesis

EntryDiazo CompoundAlkyneProductYield (%)
1Ethyl diazoacetatePhenylacetyleneEthyl 5-phenyl-1H-pyrazole-3-carboxylate96
2Trimethylsilyldiazomethane1-Octyne3-Hexyl-5-(trimethylsilyl)-1H-pyrazole92
3DiazodiphenylmethaneDimethyl acetylenedicarboxylateDimethyl 3,3-diphenyl-3H-pyrazole-4,5-dicarboxylate95

III. Multicomponent Syntheses: Efficiency Through Convergence

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials. Several transition-metal-free MCRs have been developed for the synthesis of substituted pyrazoles, providing rapid access to molecular diversity.[5]

A. Mechanistic Insights

A common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a hydrazine.[3] The reaction typically proceeds through a Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor. This intermediate then undergoes a Michael addition with the hydrazine, followed by cyclization and aromatization to yield the pyrazole product.

Logical Flow of a Three-Component Pyrazole Synthesis

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Steps cluster_3 Product A Aldehyde D Knoevenagel Adduct (Michael Acceptor) A->D B Malononitrile B->D C Hydrazine E Michael Adduct C->E D->E F Cyclization E->F G Aromatization F->G H Substituted Pyrazole G->H

Caption: A representative pathway for a three-component pyrazole synthesis.

B. Experimental Protocol: Three-Component Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol exemplifies a highly efficient one-pot synthesis of a polysubstituted pyrazole.

Materials:

  • Acetaldehyde (1.0 mmol, 44.05 mg, 0.056 mL)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Phenylhydrazine (1.0 mmol, 108.14 mg, 0.1 mL)

  • Ethanol (5 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve malononitrile (1.0 mmol) and acetaldehyde (1.0 mmol) in ethanol (5 mL).

  • Addition of Reagents: Add phenylhydrazine (1.0 mmol) to the mixture, followed by a catalytic amount of piperidine.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Monitor the progress by TLC.

  • Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Expected Yield: 80-90%

IV. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods.[9][10] This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles.

A. Rationale for Microwave Irradiation

Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating of the solvent and reactants. This can overcome activation energy barriers more effectively than conventional heating, resulting in dramatic rate enhancements. For pyrazole synthesis, microwave irradiation has been successfully applied to various reaction types, including condensations and cycloadditions, often under solvent-free conditions.[10][11]

B. Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a rapid, microwave-assisted synthesis of a pyrazole derivative.

Materials:

  • Chalcone (1.0 mmol)

  • Phenylhydrazine hydrochloride (1.1 mmol)

  • Sodium acetate (1.2 mmol)

  • Glacial acetic acid (3 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the chalcone (1.0 mmol), phenylhydrazine hydrochloride (1.1 mmol), and sodium acetate (1.2 mmol).

  • Addition of Solvent: Add glacial acetic acid (3 mL) and a magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes.

  • Work-up and Purification: After the reaction, cool the vial to room temperature. Pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted pyrazole.

Expected Yield: 85-95%

Data Summary: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Conventional Yield (%)Microwave Method (Time)Microwave Yield (%)
Chalcone + Phenylhydrazine4 hours7810 minutes92
Benzalacetone + Hydrazine3 hours758 minutes89

Conclusion

The transition-metal-free synthesis of substituted pyrazoles offers a diverse and powerful toolkit for modern organic and medicinal chemists. The methodologies presented herein, from the modernized classical condensation reactions to atom-economical cycloadditions and rapid microwave-assisted protocols, provide a range of options to suit various synthetic goals. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can efficiently and sustainably access a wide array of pyrazole derivatives for applications in drug discovery and materials science. The continued development of these "green" synthetic strategies will undoubtedly play a crucial role in the future of heterocyclic chemistry.

References

Application Notes & Protocols: The Development of Pyrazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of novel therapeutics.[3][4]

In oncology, the pyrazole core is particularly prominent, found in numerous FDA-approved drugs and clinical candidates.[5][6] Pyrazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through a variety of mechanisms. This versatility allows for the targeted design of agents against specific cancer hallmarks, from uncontrolled proliferation to angiogenesis and apoptosis evasion.[3][4][7] This guide provides an in-depth exploration of the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents, offering field-proven insights and detailed protocols for researchers in drug discovery.

Section 1: The Versatile Mechanisms of Pyrazole-Based Anticancer Agents

The efficacy of pyrazole derivatives stems from their ability to be chemically modified to interact with a wide array of oncogenic targets. The strategic placement of different functional groups on the pyrazole ring system dictates the specific mechanism of action.[7][8] This multi-target capability is a significant advantage in cancer therapy, where redundancy and resistance in signaling pathways are common challenges. The primary mechanisms include inhibition of protein kinases, disruption of microtubule dynamics, and interference with DNA integrity.[3][4]

Key molecular targets include:

  • Protein Kinases: Many pyrazole compounds are designed as ATP-competitive inhibitors of kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[3][4][7]

  • Tubulin Polymerization: Certain pyrazole derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[2][9]

  • DNA Intercalation: Some derivatives have been shown to bind to the minor groove of DNA, inhibiting replication and transcription processes.[3]

  • Other Enzymes: Targets such as PARP, PI3K, and histone deacetylases have also been successfully modulated by pyrazole-based inhibitors.[3][8]

Pyrazoles_MoA Pyrazole Pyrazole Core Scaffold Kinases Protein Kinases Pyrazole->Kinases Inhibition Cytoskeleton Cytoskeletal Proteins Pyrazole->Cytoskeleton Disruption DNA DNA Integrity Pyrazole->DNA Binding Other Other Enzymes Pyrazole->Other Inhibition EGFR EGFR Kinases->EGFR VEGFR2 VEGFR-2 Kinases->VEGFR2 CDK2 CDK2 Kinases->CDK2 BTK BTK Kinases->BTK PI3K PI3K Kinases->PI3K Tubulin Tubulin Cytoskeleton->Tubulin DNA_Groove DNA Minor Groove DNA->DNA_Groove PARP PARP Other->PARP Synthesis_Workflow Start Starting Materials (e.g., Substituted Acetophenone, Aromatic Aldehyde, Hydrazine) Step1 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Step1 Step2 Step 2: Pyrazole Cyclization (Reaction with Hydrazine) Step1->Step2 Purification Purification (Recrystallization or Column Chromatography) Step2->Purification Characterization Characterization (NMR, Mass Spec, IR) Purification->Characterization Final Pure, Characterized Pyrazole Derivative Characterization->Final In_Vitro_Workflow Compound Synthesized Pyrazole Derivative Screen Primary Cytotoxicity Screen (e.g., MTT Assay vs. Panel of Cancer Cell Lines) Compound->Screen Decision Is IC50 < Threshold? (e.g., < 10 µM) Screen->Decision Inactive Compound Deemed Inactive Decision->Inactive No Mechanistic Secondary Mechanistic Assays Decision->Mechanistic Yes Kinase Kinase Inhibition Assay Mechanistic->Kinase Tubulin Tubulin Polymerization Assay Mechanistic->Tubulin Apoptosis Apoptosis/Cell Cycle Analysis (Flow Cytometry) Mechanistic->Apoptosis Lead Lead Candidate for Further Optimization / In Vivo Studies Kinase->Lead Tubulin->Lead Apoptosis->Lead

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their pyrazole synthesis reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies that will enable you to solve common challenges in your laboratory work. This guide is structured to help you diagnose problems, understand the chemistry behind them, and implement effective solutions.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your pyrazole synthesis experiments.

Issue 1: Low or No Product Yield

Question: My reaction is giving me a very low yield, or in some cases, no product at all. I have confirmed the identity of my starting materials. What are the most likely causes and how can I address them?

Answer: Low or no product yield is one of the most common issues in pyrazole synthesis. The problem can usually be traced back to one of several factors. Here is a systematic approach to troubleshooting this issue:

  • Reactivity of Starting Materials: The reactivity of both the 1,3-dicarbonyl compound (or its equivalent) and the hydrazine derivative is crucial.

    • Hydrazine Reactivity: Substituted hydrazines, especially those with electron-withdrawing groups, are less nucleophilic and may require more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst).

    • Dicarbonyl Reactivity: The nature of the substituents on the dicarbonyl compound can also affect its reactivity. Bulky groups may hinder the initial condensation step.

  • Reaction Conditions:

    • Temperature: Many pyrazole syntheses are run at elevated temperatures. If you are running your reaction at room temperature, a gentle heating might be all that is needed. However, excessive heat can lead to decomposition of starting materials or products.

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism. A switch to a different solvent might be necessary if your starting materials have poor solubility.

    • pH: The pH of the reaction mixture can have a significant impact on the rate of reaction. For the condensation of a hydrazine with a dicarbonyl, acidic catalysis is often employed to activate the carbonyl group. However, a very low pH can lead to protonation of the hydrazine, rendering it non-nucleophilic. A screen of different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid) may be beneficial.

  • Side Reactions: The formation of side products can consume your starting materials and reduce the yield of the desired pyrazole. Common side reactions include the formation of hydrazones from the reaction of hydrazine with only one of the carbonyl groups, or the self-condensation of the dicarbonyl compound.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_sm Verify Starting Material Purity and Reactivity start->check_sm adjust_conditions Optimize Reaction Conditions check_sm->adjust_conditions analyze_side_products Identify and Minimize Side Products adjust_conditions->analyze_side_products consider_catalyst Introduce or Change Catalyst analyze_side_products->consider_catalyst success Improved Yield consider_catalyst->success Optimization successful

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Question: I am using an unsymmetrical 1,3-dicarbonyl compound and I am getting a mixture of two pyrazole regioisomers. How can I control the regioselectivity of this reaction?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials. The regioselectivity is determined by which of the two carbonyl groups of the 1,3-dicarbonyl compound is attacked first by the substituted hydrazine. Here’s how you can influence the outcome:

  • Electronic Effects: The electronics of the substituents on the dicarbonyl compound play a major role. The more electrophilic carbonyl group will be preferentially attacked by the hydrazine. For example, in a 1-phenyl-1,3-butanedione, the carbonyl group adjacent to the phenyl ring is less electrophilic due to resonance, so the hydrazine will preferentially attack the other carbonyl group.

  • Steric Hindrance: Bulky substituents on the dicarbonyl can hinder the approach of the hydrazine, directing the attack to the less sterically hindered carbonyl group.

  • Reaction Conditions:

    • pH Control: The pH of the reaction can influence which intermediate is favored. Under acidic conditions, the reaction often proceeds via a vinylogous amide intermediate, which can lead to a different regioisomeric outcome compared to neutral or basic conditions.

    • Temperature: In some cases, the regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

  • Protecting Groups: In more complex syntheses, it may be necessary to use a protecting group strategy to differentiate the two carbonyl groups, forcing the reaction to proceed with the desired regioselectivity.

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

FactorInfluence on RegioselectivityExample
Electronic Effects The more electrophilic carbonyl is preferentially attacked.In 1-aryl-1,3-diketones, the attack often occurs at the carbonyl group further from the aryl ring.
Steric Hindrance The less sterically hindered carbonyl is preferentially attacked.A bulky t-butyl group will direct the attack to the other carbonyl.
pH of the Medium Can influence the reaction pathway and the stability of intermediates.Acidic conditions may favor one regioisomer, while neutral conditions favor another.
Solvent Can affect the relative reactivity of the two carbonyl groups.A polar protic solvent may stabilize one transition state over another.
Issue 3: Difficulty with Product Purification

Question: I am having trouble purifying my pyrazole product. The crude material contains several impurities that are difficult to remove by column chromatography. What are some alternative purification strategies?

Answer: Purification of pyrazoles can be challenging due to their polarity and potential for hydrogen bonding. If standard silica gel chromatography is not effective, consider the following options:

  • Recrystallization: This is often the most effective method for purifying solid pyrazoles. A careful screen of different solvents and solvent mixtures is recommended. Common solvents for recrystallization of pyrazoles include ethanol, methanol, ethyl acetate, and mixtures of these with hexanes or water.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification.

    • Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the pure pyrazole.

    • Extract the pyrazole back into an organic solvent, dry, and concentrate.

  • Alternative Chromatography Media: If silica gel is not providing good separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for the purification of basic compounds like pyrazoles. Reverse-phase chromatography (C18) is another option, particularly for less polar pyrazoles.

Part 2: Frequently Asked Questions (FAQs)

  • What are the most common methods for pyrazole synthesis? The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most widely used method. Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloadditions of diazo compounds with alkynes.

  • How do I choose the right solvent for my pyrazole synthesis? The choice of solvent depends on the specific starting materials and reaction conditions. Ethanol and acetic acid are good starting points for many pyrazole syntheses as they are polar, protic, and can facilitate the reaction. For less reactive starting materials, higher boiling point solvents like toluene or xylene may be necessary.

  • What is the role of a catalyst in pyrazole synthesis? A catalyst is often used to accelerate the reaction. Acid catalysts (e.g., acetic acid, HCl, H2SO4) activate the carbonyl group towards nucleophilic attack by the hydrazine. Base catalysts can also be used in some cases to deprotonate the hydrazine and increase its nucleophilicity.

  • Are there any safety concerns with pyrazole synthesis? Hydrazine and its derivatives can be toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) to the solution at room temperature. If a substituted hydrazine is used, it may be added as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

General Reaction Scheme:

knorr_synthesis reactant1 R1-C(=O)-CH2-C(=O)-R2 (1,3-Dicarbonyl) plus1 + reactant1->plus1 reactant2 NH2-NH-R3 (Hydrazine) plus1->reactant2 arrow -> [Solvent, Heat] reactant2->arrow product Pyrazole Product arrow->product

Caption: The general scheme of the Knorr pyrazole synthesis.

Part 4: References

  • Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents, Wiley. --INVALID-LINK--

  • The Chemistry of Pyrazoles. Journal of the Brazilian Chemical Society. --INVALID-LINK--

  • Regioselective Synthesis of Pyrazoles. Organic Letters. --INVALID-LINK--

  • Microwave-Assisted Pyrazole Synthesis. Molecules. --INVALID-LINK--

Technical Support Center: Troubleshooting Low Yield in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry, enabling the formation of the pyrazole core from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] Its significance is underscored by the prevalence of the pyrazole scaffold in pharmaceuticals, agrochemicals, and materials science.[3][4] While known for its reliability, achieving high yields can be challenging due to factors such as reagent quality, reaction conditions, and the formation of side products.

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the Knorr pyrazole synthesis.

Troubleshooting Guide

This section addresses specific experimental observations and provides a logical path to identify and solve the underlying problem.

Q1: My reaction has a very low yield, and TLC analysis shows mostly unreacted starting materials. What are the likely causes?

This is a common issue that typically points to problems with reaction kinetics or reagent integrity.

Possible Causes & Solutions:

  • Inadequate Acid Catalysis: The Knorr synthesis is generally acid-catalyzed.[1][3][5] The acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

    • Recommendation: Add a catalytic amount of a weak acid, such as glacial acetic acid (typically 3-5 drops for a small-scale reaction).[6] Avoid strong acids unless specified by a validated procedure, as they can promote side reactions.

  • Poor Reagent Quality:

    • Hydrazine Instability: Hydrazine and its derivatives can degrade over time, especially if improperly stored. Hydrazine hydrate can absorb atmospheric CO₂ to form carbonates.

    • 1,3-Dicarbonyl Integrity: Beta-ketoesters and other 1,3-dicarbonyls can undergo hydrolysis or self-condensation.

    • Recommendation: Use freshly opened or purified reagents. Verify the purity of your starting materials via NMR, GC-MS, or by checking their physical properties (e.g., melting point, refractive index).

  • Insufficient Heat or Reaction Time: While many Knorr syntheses are fast, some sterically hindered or electronically deactivated substrates require more energy to overcome the activation barrier.

    • Recommendation: Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. A typical starting point is heating at 100°C for one hour.[6]

Q2: My TLC plate shows multiple product spots, including the desired product, leading to a low isolated yield. What's happening?

The formation of multiple products often indicates a lack of regioselectivity or the presence of side reactions.

Possible Causes & Solutions:

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the initial attack can occur at either carbonyl carbon, leading to two different pyrazole isomers.[4][7]

    • Recommendation: The regioselectivity is highly dependent on the steric and electronic properties of the substrates and the reaction pH.[7][8]

      • Steric Control: The less sterically hindered carbonyl is typically attacked preferentially.

      • Electronic Control: The more electrophilic (electron-deficient) carbonyl is favored. Under acidic conditions, the ketone is generally more reactive than the ester in a β-ketoester.

      • Action: Carefully analyze the electronic and steric environment of your dicarbonyl compound to predict the major isomer. If a specific isomer is required, a different synthetic strategy or careful chromatographic separation may be necessary.

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage.[7][8] This is particularly prevalent at neutral or higher pH, where the final acid-catalyzed dehydration step is slow.[8]

    • Recommendation: Ensure the reaction is run under slightly acidic conditions (e.g., with acetic acid) to facilitate both the initial condensation and the final dehydration to the aromatic pyrazole.[6][8]

  • Side Reactions: Self-condensation of the 1,3-dicarbonyl or decomposition of the hydrazine can lead to various impurities.

Below is a decision workflow to troubleshoot the formation of multiple products.

G start Multiple Spots on TLC q1 Are starting materials unsymmetrical? start->q1 isomers Likely Regioisomers. Consider steric/electronic factors. Adjust pH or purify via chromatography. q1->isomers Yes no_isomers Not a regioselectivity issue. q1->no_isomers No q2 Does one spot correspond to the hydrazone intermediate? no_isomers->q2 hydrazone Incomplete Cyclization. Ensure acidic catalysis (e.g., Acetic Acid). Increase temperature or reaction time. q2->hydrazone Yes no_hydrazone Impurity is not the intermediate. q2->no_hydrazone No side_reactions Potential Side Reactions. Check reagent purity. Optimize temperature to minimize decomposition. no_hydrazone->side_reactions

Caption: Troubleshooting workflow for multiple product formation.

Q3: The reaction works, but the yield is consistently moderate (e.g., 40-60%). How can I optimize it?

Moderate yields suggest the reaction is proceeding but is limited by equilibrium, reaction conditions, or workup/purification losses.

Optimization Strategies:

ParameterEffect on YieldRecommended Action
pH Crucial for catalysis. Acidic conditions (pH 2-5) favor both hydrazone formation and the subsequent cyclization/dehydration step.[8] Neutral or basic pH can stall the reaction at the hydrazone intermediate.[8]Use a catalytic amount of a weak acid like acetic acid. For sensitive substrates, buffering the reaction may be necessary.
Solvent The solvent can influence reaction rate and solubility of the product. Protic solvents like ethanol or propanol are common and effective.[6]Screen different solvents. Ethanol is a good starting point. If the product precipitates upon formation, this can drive the reaction to completion.
Temperature Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition and side products.Start at a moderate temperature (e.g., 80-100°C) and monitor by TLC. Increase if the reaction is sluggish.
Stoichiometry Using a slight excess of one reagent (typically the more volatile or less expensive one, like hydrazine hydrate) can help drive the reaction to completion.[6]Try using 1.1 to 2 equivalents of the hydrazine component.[6]
Water Removal The reaction produces two molecules of water.[6] In some cases, removing water can shift the equilibrium towards the product.If the reaction is run in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to remove water azeotropically.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Knorr Pyrazole Synthesis?

The reaction proceeds through two main stages: condensation and cyclization/dehydration.[1][3][7]

  • Hydrazone Formation: Under acid catalysis, a carbonyl oxygen on the 1,3-dicarbonyl compound is protonated. The more nucleophilic nitrogen of the hydrazine attacks this activated carbonyl carbon. After a proton transfer, a molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This forms a cyclic hemiaminal-like intermediate. Subsequent acid-catalyzed dehydration eliminates a second molecule of water to yield the stable, aromatic pyrazole ring.[7]

G compound1 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate compound1->intermediate1 + H+ - H2O compound2 Hydrazine compound2->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-H2O)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: How do I purify my crude pyrazole product effectively?

Purification is critical for removing unreacted starting materials, isomers, and side products.

  • Recrystallization: This is the most common and often most effective method. The choice of solvent is key.

    • Common Solvents: Ethanol, methanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or hexane/ethyl acetate are excellent starting points.[9][10]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If using a mixed system, dissolve in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., hot water) dropwise until turbidity persists, then allow to cool slowly.[10]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom and is stable to pH changes, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer, neutralize the aqueous layer with base, and then extract the purified pyrazole back into an organic solvent.

  • Acid Salt Precipitation: A highly effective method involves dissolving the crude pyrazole in a suitable organic solvent (like acetone or isopropanol) and adding an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole as its acid addition salt, leaving many impurities behind in the solvent.[11][12] The pure salt can then be collected and neutralized if the free base is desired.

Q3: Can I run this reaction without a solvent?

Yes, solvent-free conditions are sometimes employed, particularly in green chemistry applications. This typically involves heating a neat mixture of the 1,3-dicarbonyl and hydrazine, often with a solid acid catalyst. Yields can be high, but this method is substrate-dependent and may require more careful temperature control to avoid charring.

Key Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a classic example of the Knorr synthesis using a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine).

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add phenylhydrazine (1.0 eq) to the stirred solution. The addition may be exothermic.

  • Add 3-5 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent). The reaction is often complete within 1-2 hours.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Dry the purified product under vacuum to obtain the pyrazolone.

Protocol 2: Purification by Recrystallization (Ethanol/Water)

Procedure:

  • Transfer the crude pyrazole product to an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • While the solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.

  • Add a drop or two of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 15-30 minutes to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly.

References

Technical Support Center: Improving Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for advanced pyrazole synthesis. As a core scaffold in numerous pharmaceuticals, agrochemicals, and materials, the precise synthesis of substituted pyrazoles is of paramount importance.[1][2][3][4] However, the synthesis of unsymmetrically substituted pyrazoles, particularly via the classical Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is often plagued by a lack of regioselectivity, yielding isomeric mixtures that are challenging to separate.[5][6][7]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you gain control over the regiochemical outcome of your pyrazole synthesis.

Troubleshooting Guide: Common Regioselectivity Problems & Solutions

This section addresses specific issues encountered during substituted pyrazole synthesis and offers targeted solutions based on mechanistic principles and empirical evidence.

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers, and I cannot separate them.

This is the most common challenge, arising when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl substrate are minimal.[6]

Root Cause Analysis:

The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can proceed through two competing pathways. The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. Subsequent condensation and cyclization lead to the formation of two distinct regioisomers. When the activation energies for these two pathways are very similar, a mixture of products is inevitable.

Solutions & Scientific Rationale:
  • Solution A: Modify Reaction Conditions - The Solvent is Key.

    • Action: Switch from standard alcoholic solvents like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or, more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]

    • Causality: Fluorinated alcohols are highly polar and possess strong hydrogen-bond-donating capabilities. They can selectively solvate and stabilize the transition state leading to one regioisomer over the other. For instance, in the synthesis of 3-CF₃ pyrazole derivatives, HFIP has been shown to dramatically improve the regioselectivity, in some cases from a 1:1.3 mixture in ethanol to a 97:3 ratio in favor of the desired isomer.[5] This is attributed to the ability of HFIP to better activate one carbonyl group over the other towards nucleophilic attack.

  • Solution B: Alter the Reaction Temperature.

    • Action: Systematically vary the reaction temperature. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and, if that fails to improve selectivity, attempt a higher temperature under controlled (e.g., microwave) conditions.

    • Causality: The formation of regioisomers can be under either kinetic or thermodynamic control. A change in temperature can shift the balance. Microwave-assisted synthesis, by providing rapid and uniform heating, can sometimes favor the formation of the thermodynamically more stable isomer in shorter reaction times.[8][9][10]

  • Solution C: pH Modification.

    • Action: Conduct the reaction under acidic or basic conditions instead of neutral. A catalytic amount of a strong acid (like TFA) or a base (like t-BuOK) can significantly alter the outcome.

    • Causality: The pH of the reaction medium influences the protonation state of both the hydrazine and the dicarbonyl compound. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in the hydrazine is altered, which can reverse the selectivity compared to neutral or basic conditions.[6]

Problem 2: The major product of my reaction is the undesired regioisomer.

This issue arises when the inherent electronic and steric properties of your substrates favor the formation of the "wrong" isomer under standard reaction conditions.

Root Cause Analysis:

A highly electron-withdrawing group (like a trifluoromethyl group) can significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack by the hydrazine.[5][11] Similarly, a sterically bulky substituent can direct the incoming hydrazine to the less hindered carbonyl group.

Solutions & Scientific Rationale:
  • Solution A: Employ a Dicarbonyl Surrogate (Recommended).

    • Action: Instead of a 1,3-diketone, use a β-enaminone or an α,β-unsaturated ketone (chalcone). These substrates pre-determine the arrangement of substituents, leading to a single regioisomer.

    • Causality: By reacting a β-enaminone with a hydrazine, the position of the nitrogen and the carbonyl group are already fixed, eliminating the possibility of forming the other regioisomer.[12] This approach changes the synthetic strategy from a condensation to a more controlled cyclization, offering excellent regioselectivity.

  • Solution B: Switch to a [3+2] Cycloaddition Strategy.

    • Action: Abandon the condensation approach and pursue a [3+2] cycloaddition reaction. A common method involves the reaction of a sydnone with an alkyne or an in-situ generated diazo compound with an alkyne.[13][14]

    • Causality: This strategy builds the pyrazole ring with a different pattern of bond formation, often providing complementary regioselectivity to the Knorr synthesis. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to proceed with complete regioselectivity.[1][15]

Problem 3: I am attempting an N-alkylation of an unsymmetrical pyrazole and obtaining a mixture of N1 and N2 alkylated products.

The two nitrogen atoms in the pyrazole ring have similar electronic properties, making regioselective N-functionalization a significant challenge.[16][17]

Root Cause Analysis:

The alkylation of an NH-pyrazole typically proceeds via deprotonation to form a pyrazolate anion, which is an ambident nucleophile. Alkylation can then occur at either nitrogen atom. The ratio of the resulting N1 and N2 isomers is influenced by the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent.

Solutions & Scientific Rationale:
  • Solution A: Strategic Choice of Base and Solvent.

    • Action: Use a bulky base or a specific base/solvent combination to control the site of alkylation. For instance, using K₂CO₃ in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[18]

    • Causality: The nature of the base and the cation can influence the regioselectivity.[16] Steric hindrance around one of the nitrogen atoms can be exploited; a bulky substituent at the C3 position will often direct alkylation to the N1 position to minimize steric clash.

  • Solution B: Enzyme-Controlled Alkylation.

    • Action: For methylation or other simple alkylations, consider an enzymatic approach. Engineered methyltransferases have been developed that can perform highly regioselective N-alkylation of pyrazoles.[19]

    • Causality: The active site of an enzyme provides a highly structured environment that can precisely orient the pyrazole substrate and the alkylating agent, leading to the formation of a single regioisomer with extremely high selectivity (e.g., >99:1).[19]

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in pyrazole synthesis and why is it such a persistent issue?

A1: Regioselectivity is the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the hydrazine can attack either of the two distinct carbonyl groups. This leads to two possible products with different arrangements of substituents on the pyrazole ring (regioisomers).[6] This is a common problem because the electronic and steric differences between the two carbonyl groups are often not significant enough to strongly favor one reaction pathway over the other under standard conditions.[5][6]

Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups (like -CF₃) make a nearby carbonyl carbon more susceptible to nucleophilic attack.[6]

  • Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine. A bulky group on either reactant can block attack at the nearest carbonyl, directing the reaction to the less hindered site.[6]

  • Reaction Conditions: This is often the most critical and tunable factor. Solvent, temperature, and pH can dramatically influence which isomer is favored.[5] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity seen under neutral conditions.[6]

Q3: I have a mixture of regioisomers. What are the best strategies for purification?

A3: Separating pyrazole regioisomers is notoriously difficult due to their similar physical properties.[20][21]

  • Chromatography: This is the most common approach. Standard silica gel chromatography may work, but if separation is poor, consider deactivating the silica with triethylamine or using neutral alumina, especially for basic pyrazoles. Reversed-phase (C18) chromatography can also be effective.[20]

  • Crystallization: If a suitable solvent system can be found, fractional crystallization can be a powerful purification method. Experiment with various solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to try and selectively crystallize one isomer.[20]

  • Salt Formation: Exploit the basicity of the pyrazole nitrogens. Treating the mixture with an acid to form salts can alter the crystallization properties, potentially allowing one isomer's salt to precipitate selectively.[20]

Q4: Are there any "green" or more sustainable methods to improve regioselectivity?

A4: Yes, green chemistry principles are being applied to pyrazole synthesis.

  • Deep Eutectic Solvents (DESs): These are biodegradable and low-toxicity alternatives to traditional volatile organic solvents. In some cases, DESs have been shown to accelerate reaction rates and improve selectivity.[22][23]

  • Microwave-Assisted Synthesis: Microwave irradiation often leads to significantly shorter reaction times, can be performed under solvent-free conditions, and may improve yields and selectivity.[8][9][10][24]

Data & Experimental Protocols

Data Summary Table

The following table summarizes the impact of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine, highlighting the dramatic improvement seen with fluorinated alcohols.[5]

Entry1,3-Diketone (R¹)SolventRatio (3-CF₃ : 5-CF₃ Isomer)
1PhenylEtOH1 : 1.3
2PhenylTFE85 : 15
3PhenylHFIP97 : 3
42-FurylEtOH1 : 1.3
52-FurylHFIP>99 : 1
64-MethoxyphenylEtOH40 : 60
74-MethoxyphenylHFIP99 : 1

Data adapted from J. Org. Chem. 2005, 70, 23, 9374–9380.[5]

Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP)

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[5][11]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Regioselective Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[9]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualized Workflows & Logic

The following diagrams illustrate key decision-making processes and experimental flows for optimizing regioselectivity.

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) cond1 Substrates have significant steric or electronic bias? start->cond1 path_A Path A: Modify Conditions cond1->path_A No path_B Path B: Change Strategy cond1->path_B Yes step_A1 Change Solvent to HFIP/TFE path_A->step_A1 step_B1 Use Dicarbonyl Surrogate (e.g., Enaminone) path_B->step_B1 step_A2 Vary Temperature (Low Temp & Microwave) step_A1->step_A2 step_A3 Modify pH (Acidic or Basic Catalysis) step_A2->step_A3 result_A Improved Selectivity? step_A3->result_A result_A->path_B No end_good Success: Isolate Desired Product result_A->end_good Yes result_B Single Isomer Formed? step_B1->result_B step_B2 Switch to [3+2] Cycloaddition step_B2->end_good result_B->step_B2 No result_B->end_good Yes end_bad Re-evaluate Synthetic Route

Caption: Troubleshooting workflow for improving regioselectivity.

G cluster_1 General Experimental Workflow for Pyrazole Synthesis start Select Starting Materials (Dicarbonyl & Hydrazine) step1 Choose Optimal Conditions (Solvent, Temp, Catalyst) Refer to Troubleshooting Guide start->step1 step2 Run Reaction & Monitor (TLC, LC-MS) step1->step2 step3 Work-up & Crude Isolation step2->step3 check Mixture of Isomers? step3->check purify Purification (Chromatography, Crystallization) check->purify Yes characterize Characterization (NMR, MS, X-ray) check->characterize No purify->characterize finish Pure Regioisomer Obtained characterize->finish

References

Technical Support Center: Purification of Pyrazoles via Acid Addition Salt Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of their pyrazole compounds. Here, we delve into the robust and often highly effective method of purification through acid addition salt crystallization. This technique leverages the basicity of the pyrazole ring to form crystalline salts, which can then be isolated in high purity, leaving impurities behind in the mother liquor.

This center provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Principles & Initial Considerations

Q1: Why should I consider acid addition salt crystallization for purifying my pyrazole derivative?

A1: Acid addition salt crystallization is a powerful purification technique for several reasons:

  • Enhanced Crystallinity: Pyrazole salts often exhibit superior crystalline properties compared to their corresponding free bases. This can lead to a more ordered crystal lattice, which is more effective at excluding impurities.

  • Solubility Modulation: The formation of a salt dramatically alters the solubility profile of the pyrazole.[1][2] Typically, the salt form is more soluble in polar solvents and less soluble in non-polar organic solvents. This differential solubility is the cornerstone of the purification process, allowing for the separation of the desired compound from impurities that may have different solubility characteristics.

  • Separation of Isomers: In some cases, this method can be effective in separating regioisomers if their corresponding salts have significantly different solubilities.[3][4]

  • Scalability: Crystallization is a highly scalable unit operation, making this a viable method for both laboratory-scale purification and large-scale manufacturing in pharmaceutical development.

Q2: Which acid should I choose for the salt formation?

A2: The choice of acid is a critical parameter and depends on several factors, including the basicity of your pyrazole, the desired solubility of the salt, and safety considerations. Both inorganic and organic acids can be used.[3][5][6]

Acid Type Common Examples Considerations
Inorganic Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄)Often form highly crystalline, stable salts.[7][8] The resulting salts are typically very polar. HCl is frequently used and can be introduced as a gas or as a solution in an organic solvent (e.g., HCl in diethyl ether or dioxane).
Organic Acids Acetic acid, Trifluoroacetic acid, Malic acid, Citric acid, p-Toluenesulfonic acidCan offer a wider range of solubilities and crystalline forms.[6] The choice may be influenced by the final application of the pyrazole, especially in pharmaceutical contexts where pharmaceutically acceptable salts are required.[6]

A good starting point is to screen a small number of common acids, such as HCl, H₂SO₄, and p-toluenesulfonic acid, to empirically determine the best option for your specific pyrazole derivative.

Section 2: Experimental Protocols & Troubleshooting

dot digraph "Workflow_for_Pyrazole_Salt_Crystallization" { graph [fontname="Arial", fontsize=12, label="Figure 1: General Workflow for Pyrazole Purification via Acid Addition Salt Crystallization", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Crude Pyrazole"]; Dissolve [label="Dissolve in appropriate\norganic solvent"]; Start -> Dissolve; }

subgraph "cluster_1" { label = "Salt Formation & Crystallization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; AddAcid [label="Add acid (e.g., HCl in ether)\ndropwise with stirring"]; Crystallize [label="Cool and allow\ncrystals to form"]; Dissolve -> AddAcid; AddAcid -> Crystallize; }

subgraph "cluster_2" { label = "Isolation & Final Product"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Filter [label="Filter the crystalline salt"]; Wash [label="Wash with cold solvent"]; Dry [label="Dry under vacuum"]; FreeBase [label="Optional: Liberate free base\nwith aqueous base and extract"]; End [label="Pure Pyrazole"]; Crystallize -> Filter; Filter -> Wash; Wash -> Dry; Dry -> FreeBase [style=dashed]; FreeBase -> End; Dry -> End [label="Pure Pyrazole Salt"]; } } caption: "General workflow for pyrazole salt crystallization."

Q3: I've added the acid, but my pyrazole salt is "oiling out" instead of crystallizing. What's happening and what should I do?

A3: "Oiling out" is a common and frustrating problem where the product separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[9][10] This typically occurs when the supersaturation of the solution is too high, or the temperature of the solution is above the melting point of the solute-solvent system.[11] Oiled out products are often impure as the oil can act as a solvent for impurities.[10]

Here are several strategies to address this issue:

  • Reduce the Rate of Supersaturation:

    • Slower Acid Addition: Add the acid solution much more slowly, perhaps even dropwise over an extended period. This prevents a rapid increase in salt concentration.

    • Cooling Rate: Ensure the solution is cooled very slowly. An insulated container or a dewar can facilitate gradual cooling.[11]

  • Modify the Solvent System:

    • Increase Solvent Volume: Add more of the primary solvent to the mixture to decrease the overall concentration.[11]

    • Change the Solvent: Experiment with a different solvent or a co-solvent system.[2][11] For instance, if you are using ethanol, you might try isopropanol or a mixture of ethanol and a less polar solvent like ethyl acetate.[5]

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of the pure, solid salt, adding a "seed crystal" to the supersaturated solution can provide a template for crystal growth.[11]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[12]

dot digraph "Troubleshooting_Oiling_Out" { graph [fontname="Arial", fontsize=12, label="Figure 2: Decision Tree for Troubleshooting 'Oiling Out'", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Oiling Out Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the solution\nvery concentrated?", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Dilute with more solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; A1_No [label="Proceed to next step"];

Q2 [label="Was the cooling\nrate rapid?", shape=diamond, fillcolor="#FBBC05"]; A2_Yes [label="Repeat with slower cooling", fillcolor="#34A853", fontcolor="#FFFFFF"]; A2_No [label="Proceed to next step"];

Q3 [label="Do you have\nseed crystals?", shape=diamond, fillcolor="#FBBC05"]; A3_Yes [label="Add a seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; A3_No [label="Try scratching the flask"];

Q4 [label="Still no crystals?", shape=diamond, fillcolor="#FBBC05"]; A4_Yes [label="Change the solvent system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A4_No [label="Success!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_Yes -> Q2; A1_No -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; A2_Yes -> Q3; A2_No -> Q3; Q3 -> A3_Yes [label="Yes"]; Q3 -> A3_No [label="No"]; A3_Yes -> Q4; A3_No -> Q4; Q4 -> A4_Yes [label="Yes"]; Q4 -> A4_No [label="No"]; } caption: "Decision tree for troubleshooting 'oiling out'."

Q4: My yield of the crystalline pyrazole salt is very low. How can I improve it?

A4: Low yield can be a significant issue. Here are some common causes and their solutions:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[11]

    • Solution: Use the minimum amount of solvent necessary to dissolve the crude pyrazole before adding the acid. You may need to gently heat the solution to achieve complete dissolution.[5]

  • Incomplete Precipitation: The salt may not have fully precipitated from the solution.

    • Solution: Ensure the solution is thoroughly cooled. An ice bath can be used after the initial slow cooling to room temperature to maximize precipitation. Also, consider adding a co-solvent in which the salt is less soluble (an "anti-solvent") to encourage further precipitation.[11]

  • Inappropriate Solvent Choice: The chosen solvent may be too "good" for the pyrazole salt, meaning it remains highly soluble even at low temperatures.

    • Solution: Experiment with different solvents. A good solvent for crystallization will dissolve the compound when hot but have low solubility for it when cold.[11]

Solvent System Polarity Typical Use Case
Ethanol / WaterMixed ProticGood for polar pyrazole derivatives.[11][13]
Acetone / HexanePolar Aprotic / Non-polarCan be effective for less polar pyrazoles.[11]
IsopropanolPolar ProticA common choice for a range of pyrazole salts.[5]
Ethyl AcetateModerately PolarOften used for recrystallization.[13]

Q5: After crystallization, how do I convert the pyrazole salt back to the free base?

A5: If your downstream application requires the pyrazole free base, the salt can be easily neutralized.

Protocol for Liberation of the Free Base:

  • Dissolution: Dissolve the purified pyrazole salt in water.

  • Neutralization: Slowly add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring until the solution is neutral or slightly basic (test with pH paper).

  • Extraction: The free pyrazole will often precipitate out of the aqueous solution. Extract the free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole free base.

Section 3: Advanced Topics

Q6: Can this technique be used to separate a pyrazole from a very similar, non-basic impurity?

A6: Yes, this is an ideal scenario for purification by acid addition salt formation. The basic pyrazole will form a salt and its solubility will be significantly altered, allowing it to be crystallized away from the non-basic impurity which will remain in the mother liquor.

Q7: My pyrazole has both acidic and basic functional groups. Can I still use this method?

A7: This is a more complex situation. If the pyrazole also contains an acidic group (e.g., a carboxylic acid), it can exist as a zwitterion. The success of acid addition salt crystallization will depend on the relative pKa values of the basic pyrazole ring and the acidic functional group. It is still worth attempting, as the formation of a salt at the pyrazole nitrogen may still provide the necessary change in physical properties to enable purification. Alternatively, you could protect the acidic group before carrying out the salt formation and deprotect it after neutralization of the purified salt.

References

Technical Support Center: Enhancing Solubility of Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility enhancement of pyrazole-4-carboxylic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this class of compounds.

Q1: Why are my pyrazole-4-carboxylic acid derivatives exhibiting poor aqueous solubility?

A1: The solubility of these derivatives is governed by a balance of factors related to their core structure. The pyrazole ring, while containing nitrogen atoms, is aromatic and can be quite lipophilic depending on its substituents.[1] Strong intermolecular forces in the solid state, such as hydrogen bonding (from the carboxylic acid and pyrazole N-H) and π-π stacking between the aromatic rings, create a stable crystal lattice.[2] A high amount of energy is required to break this lattice, leading to low intrinsic solubility (S₀) of the neutral molecule. The carboxylic acid group itself is the primary handle for solubility manipulation.[3]

Q2: What is the critical first step I should take to understand and improve the solubility of my new compound?

A2: The most critical first step is to determine the compound's pH-solubility profile .[4][5] Since your compound has an acidic carboxylic acid group, its charge state—and therefore its solubility—is highly dependent on the pH of the aqueous medium.[6][7] By measuring solubility at various pH points (e.g., from pH 2 to pH 10), you will understand the relationship between the compound's ionization state and its solubility, which will guide all subsequent enhancement strategies.

Q3: How does the pKa of my pyrazole-4-carboxylic acid derivative influence my solubilization strategy?

A3: The pKa is the pH at which the carboxylic acid group is 50% ionized. This value is fundamental to your strategy.[8]

  • Below the pKa: The compound is predominantly in its neutral, protonated form (-COOH), which typically has very low aqueous solubility (this is the intrinsic solubility, S₀).

  • Above the pKa: The compound becomes increasingly deprotonated to its carboxylate form (-COO⁻), which is an ion and thus significantly more water-soluble.[7]

A general rule, known as the "pKa rule," helps in selecting between salt and co-crystal formation. For acidic compounds, if the pKa is sufficiently low (typically < 3-4), forming a stable salt is highly feasible. Knowing the pKa tells you the pH range you must exceed to achieve solubilization via ionization. For a typical carboxylic acid with a pKa around 3.5-4.5, you will see a dramatic increase in solubility as the pH of the medium rises above 5.[9]

Q4: What are the primary strategies I can employ if simple pH adjustment isn't sufficient?

A4: Beyond direct pH control of your solution, there are several advanced strategies, each with its own mechanism of action:

  • Salt Formation: This is the most common and effective method for acidic drugs.[6][10][11] By reacting the carboxylic acid with a suitable base (counterion), you create a salt form that has a much higher intrinsic solubility and dissolution rate than the free acid.[8]

  • Co-solvents: Using water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol) can increase solubility by reducing the polarity of the solvent system, making it more favorable for the hydrophobic portions of your molecule.[2][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] The non-polar parts of your pyrazole derivative can become encapsulated within the cyclodextrin's core, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[13][14]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, converting it from a stable crystalline form to a high-energy, thermodynamically metastable amorphous state.[15][16][17] The amorphous form does not have a crystal lattice to overcome, leading to significantly higher apparent solubility and dissolution rates.[11]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: My compound dissolves at high pH but crashes out of solution when I try to buffer it to a physiological pH of 7.4.

  • Probable Cause 1: pH Drop Below the "pH of Maximum Solubility" (pHmax). Every salt has a specific pHmax, below which it will convert back to the less soluble free acid form and precipitate. This is dictated by the compound's pKa and the solubility product (Ksp) of the salt.[6]

  • Solution:

    • Re-evaluate the pH-Solubility Profile: Precisely determine the solubility at pH 7.4. If it's below your target concentration, simple pH adjustment is not a viable strategy for this medium.

    • Use a Supersaturation-Promoting Formulation: An amorphous solid dispersion (ASD) with a pH-sensitive polymer (e.g., HPMCAS, Eudragit® L 100-55) can be highly effective. These formulations are designed to dissolve at a higher pH (like in the intestine) and then maintain a temporary, supersaturated state of the drug at a lower pH, allowing for absorption before it precipitates.[18]

    • Select a Different Salt Form: The choice of counterion matters. Some salts are more stable and soluble at near-neutral pH than others. A comprehensive salt screen is recommended.[10]

Problem: I performed a salt screen, but the resulting salts showed only a marginal improvement in solubility or were chemically unstable.

  • Probable Cause 1: High Lipophilicity or Weak Acidity. If the parent molecule is extremely "brick-dust" like (highly lipophilic with a high melting point) or if the carboxylic acid is unusually weak (high pKa), the solubility gains from salt formation can be limited.[19]

  • Probable Cause 2: Unsuitable Counterions. Not all counterions are equal. Highly lipophilic counterions can sometimes decrease solubility.[20] The stability of a salt depends on the pKa difference between the drug and the counterion; a small difference can lead to dissociation.[10]

  • Solution:

    • Consider Advanced Formulation Techniques: This is a clear indication that you need to move beyond simple salt formation. Amorphous Solid Dispersions (ASDs) are often the next logical step for compounds that are difficult to formulate as salts.[19]

    • Explore Co-crystals: Co-crystals are multi-component crystals where the drug and a co-former are held together by non-ionic bonds. For weakly acidic compounds (pKa > 3), co-crystals can sometimes offer better stability and solubility profiles than salts.[21]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (e.g., SEDDS - self-emulsifying drug delivery systems) can be an excellent option. These formulations solubilize the drug in a lipid/surfactant mixture, which then disperses in the GI tract to form fine droplets (micro- or nano-emulsions), facilitating absorption.[21][22]

Problem: My compound is soluble enough for in vitro assays using DMSO and co-solvents, but I can't achieve the required concentration for in vivo studies without using toxic solvent levels.

  • Probable Cause: Limited Miscibility and In Vivo Precipitation. High concentrations of organic co-solvents are often not tolerated in vivo. Furthermore, when a drug solution formulated in a high percentage of co-solvent is injected into an aqueous physiological environment, the solvent is rapidly diluted, causing the poorly soluble drug to precipitate at the injection site.[23]

  • Solution:

    • Complexation with Cyclodextrins: Formulating with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBECD), is a well-established method for creating injectable aqueous solutions of poorly soluble drugs.[13][14] These are generally well-tolerated and can increase solubility by several orders of magnitude.

    • Develop a Nanosuspension: Particle size reduction to the nanometer range dramatically increases the surface area of the drug, which leads to a faster dissolution rate according to the Noyes-Whitney equation.[11][21] Nanosuspensions are typically stabilized with surfactants and polymers and can be administered orally or sometimes intravenously.

    • Amorphous Solid Dispersion for Oral Dosing: If the route is oral, an ASD is a primary strategy for achieving high drug loading and in vivo exposure without relying on high concentrations of liquid solvents.[18]

Part 3: Key Experimental Protocols

These protocols provide a starting point for key experiments. Always adapt them to the specific properties of your molecule.

Protocol 1: Step-by-Step Guide to Determining a pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with low salt concentration to avoid common ion effects.

  • Sample Preparation: Add an excess amount of the solid pyrazole-4-carboxylic acid derivative to a known volume of each buffer in separate glass vials. Ensure enough solid is added so that undissolved material remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours to ensure thermodynamic solubility is reached.[5]

  • Phase Separation: After equilibration, stop the shaking and allow the solid to settle. To separate the saturated supernatant from the excess solid, filter the solution through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH of the buffer. This plot is your pH-solubility profile.

Protocol 2: Screening for Optimal Salt Formation
  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions. For an acidic drug, these will be bases. Common choices include sodium, potassium, calcium, tromethamine, meglumine, and various amines.[8]

  • Stoichiometric Addition: In separate vials, dissolve the pyrazole-4-carboxylic acid derivative in a suitable organic solvent (e.g., ethanol, acetone).

  • Add Base: Add an equimolar amount of the selected base (counterion) to each vial. The base can be added as a solution in the same solvent or a different one.

  • Induce Crystallization: Allow the solvent to evaporate slowly at room temperature or under a stream of nitrogen. Alternatively, use anti-solvent addition to induce precipitation of the salt.

  • Isolate and Dry: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterization: Characterize the resulting solids to confirm salt formation and assess properties.

    • Solubility: Perform an aqueous solubility test on each new solid form.

    • Solid-State Analysis (XRPD, DSC): Use X-ray Powder Diffraction (XRPD) to check for a new crystalline pattern, confirming a new form has been made. Use Differential Scanning Calorimetry (DSC) to determine the melting point and check for purity.

    • Hygroscopicity: Assess water uptake under different humidity conditions, as this is a critical stability parameter for salts.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Component Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, HPMCAS, Soluplus®).[24] Select a volatile organic solvent in which both the drug and the polymer are fully soluble (e.g., methanol, acetone, dichloromethane).[24]

  • Solution Preparation: Prepare a solution by dissolving both the drug and the polymer in the chosen solvent. Typical drug loading ranges from 10% to 40% (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the solvent volume decreases.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried material into a fine powder using a mortar and pestle and pass it through a sieve to ensure homogeneity.

  • Characterization:

    • Confirm Amorphous State (XRPD): Analyze the powder by XRPD. The absence of sharp Bragg peaks (a "halo" pattern) confirms the amorphous nature of the dispersion.

    • Assess Glass Transition Temperature (DSC): Use DSC to measure the glass transition temperature (Tg). A single Tg indicates a homogenous molecular dispersion, which is desirable.

    • Dissolution Testing: Perform a dissolution test to compare the rate and extent of dissolution of the ASD against the crystalline drug. This will demonstrate the solubility enhancement.[15][16]

Part 4: Data Visualization and Workflow

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyMechanismTypical Fold-Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group10 - 1,000xSimple, cost-effective.Risk of precipitation upon pH change; not suitable for all physiological environments.[6][7]
Salt Formation Creates a more soluble solid form with higher dissolution rate.10 - 5,000xWell-established, regulatory acceptance, can improve stability and manufacturability.[10]Potential for hygroscopicity, instability, common ion effect, conversion back to free acid.
Co-solvents Reduces solvent polarity.2 - 50xUseful for early-stage assays and high-concentration stock solutions.Toxicity and precipitation upon dilution limit in vivo use.[4]
Cyclodextrins Encapsulation of the drug in a soluble host molecule.10 - 20,000xCan be used for parenteral formulations, masks taste, improves stability.[13][14]Limited by drug size/shape, can be expensive, potential for nephrotoxicity with some derivatives.
Solid Dispersions Creates a high-energy amorphous form of the drug.10 - 10,000x+Achieves high supersaturation levels, suitable for very poorly soluble drugs.[17]Physically and chemically unstable if not formulated correctly, risk of recrystallization, can require specialized manufacturing.[11]
Experimental & Logical Workflows

A logical approach is crucial for efficiently finding the right solubilization strategy. The following diagram outlines a decision-making workflow.

Solubility_Enhancement_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Advanced Formulations Start Start: Poorly Soluble Pyrazole-4-Carboxylic Acid pKa Determine pKa & pH-Solubility Profile Start->pKa S0 Measure Intrinsic Solubility (S₀) pKa->S0 Decision1 Is solubility at target pH sufficient? S0->Decision1 pH_Mod Strategy: pH Control (Buffering) Decision1->pH_Mod Yes Salt_Screen Strategy: Salt Formation Screening Decision1->Salt_Screen No End Optimized Formulation for In Vivo Studies pH_Mod->End Decision2 Is salt form adequate (Solubility, Stability)? Salt_Screen->Decision2 Advanced Proceed to Advanced Formulations ASD Strategy: Amorphous Solid Dispersion (ASD) Advanced->ASD Complex Strategy: Cyclodextrin Complexation Advanced->Complex Lipid Strategy: Lipid-Based Formulation Advanced->Lipid Decision2->Advanced No Decision2->End Yes ASD->End Complex->End Lipid->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

The core principle of pH-dependent solubility for a carboxylic acid is the equilibrium between its neutral and ionized forms. This relationship is illustrated below.

pH_pKa_Solubility cluster_acid Low pH (pH < pKa) cluster_base High pH (pH > pKa) Protonated R-COOH (Neutral Form) - High Crystal Lattice Energy - Low Water Solubility (S₀) Deprotonated R-COO⁻ + H⁺ (Ionized Form) - Ionic, easily hydrated - High Water Solubility Protonated->Deprotonated Add Base (Increase pH) Equilibrium Equilibrium at pKa: [R-COOH] = [R-COO⁻] Deprotonated->Protonated Add Acid (Decrease pH)

Caption: Impact of pH on the ionization and solubility of a carboxylic acid.

References

Technical Support Center: Overcoming Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating side reactions encountered during the synthesis of pyrazoles. This resource moves beyond simple protocols to explain the underlying chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for their cause and actionable solutions.

Issue 1: Formation of Regioisomeric Mixtures

Q: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the selectivity to favor my desired product?

A: This is the most common challenge in pyrazole synthesis, particularly in the Knorr synthesis and related methods.[1][2] The formation of regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1][3] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

Causality and Strategic Solutions:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups will activate a nearby carbonyl, making it a more favorable site for nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the incoming nucleophile to the less hindered carbonyl group.[1]

  • Reaction Conditions (The "Tunable" Factor): This is often your most powerful tool for controlling regioselectivity.

    • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can dramatically influence the reaction pathway. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in certain cases.[4] These solvents can selectively activate one carbonyl group through hydrogen bonding, directing the hydrazine's attack.[4]

    • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and protonate the carbonyls to different extents.[1] Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.[1] It is crucial to perform small-scale pH screening experiments to determine the optimal conditions for your specific substrates.

Workflow for Optimizing Regioselectivity:

start Regioisomer Mixture Observed solvent Screen Solvents (e.g., EtOH, TFE, HFIP) start->solvent ph Optimize pH (Acidic vs. Neutral/Basic) solvent->ph sterics Modify Sterics on Substrates (if possible) ph->sterics surrogates Consider 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) sterics->surrogates analysis Analyze Isomer Ratio (NMR, LC-MS) surrogates->analysis end Desired Regioisomer Predominates analysis->end

Caption: A decision-making workflow for troubleshooting and optimizing the regioselectivity of pyrazole synthesis.

Issue 2: Formation of Pyrazolone Byproducts

Q: I am attempting to synthesize a pyrazole from a β-ketoester and a hydrazine, but I am isolating a significant amount of a pyrazolone byproduct. What is causing this and how can I favor the formation of the fully aromatic pyrazole?

A: The formation of a pyrazolone is a common side reaction when using β-ketoesters as the 1,3-dicarbonyl component.[5] This occurs because the ester group is a less efficient leaving group than a hydroxyl group (which is eliminated as water from a typical diketone condensation). The reaction can stall at the pyrazolone stage.

Mechanistic Insight and Solutions:

The initial condensation of the hydrazine with the ketone moiety of the β-ketoester forms a hydrazone. Subsequent intramolecular attack of the other nitrogen atom on the ester carbonyl leads to the formation of the stable, five-membered pyrazolone ring.[5]

To promote the formation of the desired pyrazole, you need to facilitate the elimination of the ester's alkoxy group and subsequent tautomerization to the aromatic pyrazole.

  • Harsher Reaction Conditions: Increasing the reaction temperature and/or extending the reaction time can sometimes provide the necessary energy to drive the reaction to completion.

  • Stronger Acid or Base Catalysis:

    • Acid Catalysis: A strong acid can protonate the ester carbonyl, making it more electrophilic and susceptible to attack. It can also facilitate the elimination of the alcohol.

    • Base Catalysis: A strong base can deprotonate the nitrogen, increasing its nucleophilicity for the intramolecular attack.

  • Alternative Starting Materials: If feasible, consider using a 1,3-diketone instead of a β-ketoester. The condensation with a diketone proceeds through a di-imine intermediate, which readily eliminates two molecules of water to form the aromatic pyrazole.[5]

Issue 3: Incomplete Reaction and/or Formation of Hydrazone Intermediates

Q: My pyrazole synthesis is sluggish, and I'm observing a significant amount of the starting materials and a hydrazone intermediate in my reaction mixture. How can I drive the reaction to completion?

A: The formation of a stable hydrazone intermediate can sometimes be a thermodynamic sink, preventing the final cyclization and aromatization steps. This is particularly true if the second carbonyl group is sterically hindered or electronically deactivated.

Strategies for Reaction Completion:

  • Catalyst Choice: Ensure you are using an appropriate catalyst. For the Knorr synthesis, a catalytic amount of a Brønsted acid (like acetic acid or a mineral acid) is typically required to facilitate both the initial condensation and the final dehydration.[6][7]

  • Temperature and Reaction Time: As with many organic reactions, increasing the temperature can provide the activation energy needed to overcome the barrier to cyclization. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Water Removal: The final step in many pyrazole syntheses is the elimination of water.[5] If the reaction is reversible, removing water as it is formed can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus for reactions in appropriate solvents (e.g., toluene) or by adding a dehydrating agent.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[8]

Table 1: Troubleshooting Summary

Side Product/Issue Likely Cause Primary Troubleshooting Strategies
Regioisomer MixtureNon-symmetrical 1,3-dicarbonyl and/or substituted hydrazine.[1]1. Solvent screening (e.g., fluorinated alcohols).[4] 2. pH optimization.[1] 3. Modification of sterics on starting materials.[1]
Pyrazolone FormationUse of β-ketoesters as starting material.[5]1. Increase reaction temperature and/or time. 2. Employ stronger acid or base catalysis. 3. Substitute β-ketoester with a 1,3-diketone.
Incomplete ReactionStable hydrazone intermediate; high activation energy for cyclization.1. Optimize catalyst (e.g., Brønsted acid).[6] 2. Increase reaction temperature. 3. Remove water (e.g., Dean-Stark trap).

Frequently Asked Questions (FAQs)

Q1: What are the best general purification techniques for pyrazoles?

A1: The purification strategy depends on the physical properties of your pyrazole and the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid pyrazoles.[9] Common solvent systems include ethanol/water, methanol/water, ethyl acetate/hexanes, and isopropanol.[9][10]

  • Column Chromatography: Silica gel chromatography is a standard technique. However, the basic nitrogen atoms in pyrazoles can sometimes lead to tailing or product loss on acidic silica. Deactivating the silica with a small amount of triethylamine in the eluent can mitigate this issue.[10]

  • Acid-Base Extraction: If your pyrazole is sufficiently basic, you can perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent, and then basify the aqueous layer and extract your purified pyrazole back into an organic solvent.

  • Formation of Acid Addition Salts: Pyrazoles can be precipitated from solution as acid addition salts, which can then be isolated and neutralized to give the pure pyrazole.[11][12]

Q2: I am performing an N-alkylation on my pyrazole and getting a mixture of products. How can I control the regioselectivity of N-alkylation?

A2: Similar to the initial synthesis, N-alkylation of an unsymmetrical pyrazole can lead to a mixture of regioisomers.[13] The outcome is influenced by the nature of the base, the alkylating agent, and the substituents on the pyrazole ring.

  • Steric Control: The alkylating agent will typically react at the less sterically hindered nitrogen atom.[14] Using a bulkier alkylating agent can enhance this effect.

  • Base and Counter-ion Effects: The choice of base and the resulting counter-ion can influence which nitrogen is more nucleophilic.[13] It is advisable to screen different bases (e.g., NaH, K2CO3, Cs2CO3) to find the optimal conditions for your desired isomer.

Q3: Are there any "greener" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic routes.

  • Catalytic Methods: The use of nano-ZnO as a reusable catalyst has been reported for the synthesis of some pyrazole derivatives.[15]

  • Solvent-Free Reactions: Some pyrazole syntheses can be performed under solvent-free conditions, often with microwave irradiation, which reduces waste and energy consumption.[8][16]

  • One-Pot Syntheses: Designing multi-component, one-pot reactions minimizes the number of steps and purification procedures, leading to a more efficient and less wasteful process.[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1.0-1.2 eq).[5]

  • Add a catalytic amount of glacial acetic acid (if not used as the solvent).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

start Combine 1,3-Dicarbonyl and Hydrazine catalyst Add Catalytic Acid (e.g., Acetic Acid) start->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor Reaction (TLC, LC-MS) reflux->monitor workup Cool and Isolate Crude Product monitor->workup purify Purify (Recrystallization/Chromatography) workup->purify end Pure Pyrazole purify->end

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Temperature-Controlled Divergent Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the temperature-controlled divergent synthesis of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this innovative synthetic strategy. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, ensuring the successful and reproducible synthesis of your target pyrazole derivatives.

Part 1: The Core Principle: A Fork in the Reaction Pathway

The divergent synthesis of pyrazoles hinges on the selective cyclization of α,β-alkynic hydrazones, which can yield two distinct pyrazole scaffolds by simply adjusting the reaction temperature. This method offers an elegant and efficient route to structural diversity from a common precursor, operating under transition-metal-catalyst- and oxidant-free conditions.[1][2]

The General Reaction Scheme

The fundamental transformation involves the cyclization of an α,β-alkynic N-tosylhydrazone. By carefully selecting the reaction temperature, the cyclization can be directed towards two different products: a 1-tosyl-1H-pyrazole or a 1H-pyrazole.

  • Low Temperature Pathway (Kinetic Control): At room temperature, the reaction favors the formation of the 1-tosyl-1H-pyrazole. This is the kinetically controlled product, meaning it is formed faster.[1][2]

  • High Temperature Pathway (Thermodynamic Control): At an elevated temperature (e.g., 95 °C), the reaction shifts to produce the 1H-pyrazole, which is the more stable, thermodynamically controlled product.[1][2]

The Decisive Role of Temperature: Kinetic vs. Thermodynamic Control

The selectivity of this reaction is a classic example of kinetic versus thermodynamic control.[3][4][5]

  • Kinetic Product: At lower temperatures, the reaction is essentially irreversible. The product that forms via the pathway with the lower activation energy will be the major product, even if it is less stable.[3][4] In this synthesis, the formation of the 1-tosyl-1H-pyrazole has a lower energy barrier and thus proceeds more rapidly at room temperature.

  • Thermodynamic Product: At higher temperatures, the reaction becomes reversible. The system has enough energy to overcome the activation barriers for both the forward and reverse reactions. This allows an equilibrium to be established, which will favor the most stable product.[3][4] The 1H-pyrazole is thermodynamically more stable, and thus it is the predominant product at elevated temperatures.

Below is a diagram illustrating this principle.

G cluster_0 Reaction Progress Reactants α,β-alkynic hydrazone TS1 Transition State 1 Reactants->TS1 ΔG‡ (kinetic) (Lower) KineticProduct Kinetic Product (1-Tosyl-1H-pyrazole) (Less Stable) Reactants->KineticProduct Low Temp TS2 Transition State 2 Reactants->TS2 ΔG‡ (thermo) (Higher) ThermoProduct Thermodynamic Product (1H-pyrazole) (More Stable) Reactants->ThermoProduct High Temp TS1->KineticProduct TS2->ThermoProduct

Caption: Energy profile diagram for kinetic vs. thermodynamic control.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high selectivity between the two pyrazole products? A: Precise and stable temperature control is paramount. Even small fluctuations in temperature can lead to the formation of a mixture of products, significantly impacting the purity and yield of your desired compound.

Q2: I am getting a mixture of both 1-tosyl-1H-pyrazole and 1H-pyrazole. What is the first troubleshooting step? A: The first step is to verify the accuracy and stability of your heating or cooling apparatus. For reactions at elevated temperatures, ensure uniform heating by using an oil bath or a heating mantle with vigorous stirring. For room temperature reactions, monitor for any potential exotherms, especially during the initial phase of the reaction.

Q3: Can the choice of solvent influence the reaction outcome? A: Yes, the solvent can play a role. While the primary controlling factor is temperature, the polarity and boiling point of the solvent can affect reaction rates and solubility of intermediates. The original protocol has been successfully demonstrated in both ionic liquids like [HDBU][OAc] and conventional solvents like ethanol.[1][2] It is recommended to stick to the validated solvent systems unless further optimization is intended.

Q4: How long should I run the reaction to obtain the desired product? A: Reaction times are dependent on the specific substrate and the target product. For the kinetic product (1-tosyl-1H-pyrazole) at room temperature, reactions are typically complete within 0.5 to 2 hours. For the thermodynamic product (1H-pyrazole) at 95 °C, longer reaction times of 12 hours are generally required to ensure the reaction reaches equilibrium.[1][2]

Q5: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue? A: Incomplete conversion can be due to several factors. Firstly, ensure your starting materials, particularly the α,β-alkynic hydrazone, are pure. Secondly, for the high-temperature synthesis of 1H-pyrazoles, the presence of a base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) is crucial.[1] Double-check the stoichiometry and purity of the base. Finally, ensure the reaction is conducted under the specified atmosphere (e.g., under air as per the reference protocol).

Part 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the temperature-controlled synthesis of pyrazoles.

Problem 1: Poor Regioselectivity (Product Mixture)
Possible Cause Recommended Solution
Inaccurate Temperature Control Calibrate your thermometer and heating/cooling system. Use a reaction block, oil bath, or cryostat for precise temperature maintenance. Monitor the internal reaction temperature, not just the bath temperature.
Reaction Time Too Long (for Kinetic Product) For the 1-tosyl-1H-pyrazole, prolonged reaction times, especially if the temperature slightly increases, can lead to isomerization to the more stable 1H-pyrazole. Optimize the reaction time by monitoring the reaction progress via TLC or LC-MS.
Reaction Time Too Short (for Thermodynamic Product) The formation of the 1H-pyrazole at high temperatures requires sufficient time to reach equilibrium. If you observe significant amounts of the 1-tosyl intermediate, extend the reaction time.
Incorrect Base Concentration For the high-temperature synthesis, the concentration of the base (e.g., DBU) can influence the rate of tosyl group cleavage. Ensure the correct equivalence is used.
Problem 2: Low Yield of Desired Product
Possible Cause Recommended Solution
Impure Starting Materials The purity of the α,β-alkynic hydrazone is critical. Purify the starting material by column chromatography or recrystallization before use.
Suboptimal Temperature The optimal temperatures (room temperature for kinetic, 95 °C for thermodynamic) may vary slightly depending on the substrate. Perform small-scale temperature scouting experiments (e.g., ± 5-10 °C) to find the optimal condition for your specific substrate.
Degradation of Reactants or Products Although the reaction is generally robust, sensitive functional groups on your substrate may degrade at high temperatures over long reaction times. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Inefficient Stirring In heterogeneous mixtures or viscous solutions, inefficient stirring can lead to localized temperature gradients and poor reaction kinetics. Ensure vigorous and consistent stirring throughout the reaction.

Troubleshooting Workflow

G Start Poor Selectivity or Low Yield CheckTemp Verify Temperature Control System Start->CheckTemp CheckPurity Analyze Purity of Starting Materials CheckTemp->CheckPurity If Temp is OK Optimize Optimize Conditions (Temp, Time, Base) CheckTemp->Optimize If Temp is faulty CheckTime Review Reaction Time and Monitoring CheckPurity->CheckTime If Purity is OK CheckPurity->Optimize If Impure CheckTime->Optimize If Time is OK CheckTime->Optimize If Time is off Success Problem Resolved Optimize->Success

Caption: A logical workflow for troubleshooting common experimental issues.

Part 4: Experimental Protocols

The following are generalized protocols adapted from the literature.[1][2] Researchers should tailor these to their specific substrates and laboratory conditions.

Synthesis of 1-Tosyl-1H-pyrazoles (Kinetic Control)
  • To a solution of the α,β-alkynic N-tosylhydrazone (0.2 mmol) in ethanol (2.0 mL), add DBU (1.0 equivalent).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 0.5-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Synthesis of 1H-pyrazoles (Thermodynamic Control)
  • To a solution of the α,β-alkynic N-tosylhydrazone (0.2 mmol) in ethanol (2.0 mL), add DBU (1.0 equivalent).

  • Heat the reaction mixture to 95 °C using a preheated oil bath.

  • Stir the reaction at this temperature for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

References

optimizing catalyst loading for pyrazole-4-carboxylic acid ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole-4-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Pyrazole-4-carboxylic acid esters are crucial intermediates in the development of pharmaceuticals and agrochemicals, making the optimization of their synthesis a critical endeavor.

I. Overview of Synthesis

The synthesis of pyrazole-4-carboxylic acid esters can be broadly approached through two primary routes:

  • Esterification of a Pre-formed Pyrazole-4-Carboxylic Acid: This classic approach involves the synthesis of the pyrazole-4-carboxylic acid core first, followed by an esterification reaction. This method offers clear, stepwise control over the synthesis.

  • Multi-Component Cyclization Reactions: These elegant one-pot syntheses construct the pyrazole ring and incorporate the ester functionality simultaneously from acyclic precursors.[1][2] While efficient, these reactions can be more complex to optimize.

The choice of catalyst and its loading are paramount in both methodologies to ensure high yield, purity, and reaction efficiency. This guide will focus on optimizing catalyst loading to overcome common synthetic hurdles.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the synthesis of pyrazole-4-carboxylic acid esters.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, often related to suboptimal catalyst activity or reaction conditions.

  • Insufficient Catalyst Loading: The catalyst concentration plays a significant role in the reaction rate.[3][4] An insufficient amount of catalyst can lead to an incomplete reaction. A systematic optimization of the catalyst loading should be performed to find the optimal concentration.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by side reactions. Ensure all reagents and solvents are pure and dry.

  • Reaction Equilibrium: Esterification is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials.[4] Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alcohol can hinder the reaction.[5] In such cases, a more active catalyst or harsher reaction conditions (e.g., higher temperature) might be necessary.

Q2: I am observing significant side product formation. How can I increase the selectivity of my reaction?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired product.

  • Excess Catalyst: While a certain amount of catalyst is necessary, an excessive concentration can sometimes promote side reactions.[3] It is crucial to find the optimal catalyst loading that maximizes the rate of the desired reaction without significantly increasing the rate of side reactions.

  • N-Alkylation of the Pyrazole Ring: The pyrazole NH is nucleophilic and can be alkylated, especially under basic conditions or with certain catalysts.[6][7] Protecting the pyrazole nitrogen with a suitable protecting group before esterification can prevent this side reaction.[8]

  • Reaction Temperature: Higher temperatures can sometimes lead to decomposition or the formation of undesired byproducts. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q3: My reaction seems to stall before completion. What could be the reason?

A stalled reaction can be frustrating. Here are a few potential causes:

  • Catalyst Poisoning: Trace impurities in your starting materials or solvent could be poisoning the catalyst.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst, slowing down the reaction as the product concentration increases.

  • Reversibility: As mentioned earlier, the accumulation of water in an esterification reaction can halt its progress.

III. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting your synthesis.

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficient catalyst loading.Systematically increase the catalyst concentration in small increments (e.g., 0.5 mol% steps).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Poor quality of reagents or solvents.Use freshly purified reagents and anhydrous solvents.
Formation of Multiple Products Catalyst loading is too high.Decrease the catalyst concentration.
Reaction temperature is too high.Lower the reaction temperature.
Presence of reactive functional groups.Consider protecting sensitive functional groups on your starting materials.
Difficult Product Purification Co-eluting impurities.Optimize chromatographic conditions (e.g., solvent system, gradient).
Formation of isomeric products.Re-evaluate the regioselectivity of your synthetic route. Different catalysts can sometimes favor the formation of a specific isomer.
Reaction is Not Reproducible Variability in catalyst quality or activity.Use a catalyst from a reliable source and of consistent quality.
Inconsistent reaction setup or conditions.Carefully control all reaction parameters, including temperature, stirring rate, and atmosphere.

IV. Experimental Protocol: Optimizing Catalyst Loading

This protocol outlines a systematic approach to optimizing the catalyst loading for the synthesis of a pyrazole-4-carboxylic acid ester via direct esterification.

Objective: To determine the optimal catalyst loading that provides the highest yield of the desired ester in the shortest reaction time with minimal side product formation.

Materials:

  • Pyrazole-4-carboxylic acid

  • Alcohol (e.g., ethanol, methanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or other catalyst of choice

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware

  • Analytical equipment (TLC, GC-MS, or HPLC)

Procedure:

  • Initial Screening: Set up a series of small-scale reactions with varying catalyst loadings. A good starting range would be from 1 mol% to 10 mol% of the catalyst relative to the pyrazole-4-carboxylic acid.

  • Reaction Setup: In a series of identical reaction vessels, add the pyrazole-4-carboxylic acid, the alcohol (typically in excess), and the anhydrous solvent.

  • Catalyst Addition: To each vessel, add the predetermined amount of catalyst. Ensure accurate measurement of the catalyst.

  • Reaction Monitoring: Stir the reactions at a constant temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Data Collection: Record the conversion to the desired product at regular time intervals for each catalyst loading.

  • Analysis: Plot the reaction conversion as a function of time for each catalyst concentration. The optimal loading will be the one that gives the fastest conversion to the desired product with the fewest side products.

  • Scale-Up: Once the optimal catalyst loading is identified, the reaction can be scaled up.

V. Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing catalyst loading in your experiments.

Catalyst_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision cluster_outcome Outcome start Define Reaction Parameters (Substrates, Solvent, Temperature) reagents Prepare Stock Solutions of Reactants and Catalyst start->reagents setup Set Up Parallel Reactions with Varying Catalyst Loadings reagents->setup monitor Monitor Reaction Progress (TLC, GC/HPLC) setup->monitor data Collect and Analyze Data (Yield, Purity, Reaction Rate) monitor->data decision Identify Optimal Catalyst Loading data->decision scaleup Proceed to Scale-Up Synthesis decision->scaleup Optimal reoptimize Re-evaluate Parameters (if results are suboptimal) decision->reoptimize Suboptimal reoptimize->start

Caption: Workflow for Catalyst Loading Optimization.

VI. References

  • Effect of catalyst concentration on esterification. (n.d.). Google Scholar. 3

  • Effect of catalyst (HCl) concentration on esterification reaction. (n.d.). ResearchGate. 4

  • Esterification of pyrazole-3- and 4-carboxylic acids. (n.d.). ResearchGate. 5

  • Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. (2022). Google Scholar. 9

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (2017). SID. 1

  • Effects of Molar Ratio, Catalyst Concentration and Temperature on Transesterification of Triolein with Ethanol under Ultrasonic Irradiation. (n.d.). J-Stage. 10

  • Effect of Reaction Temperature and Catalyst Concentration for Producing Biodiesel from Waste Beef Tallow Using Heterogeneous Cat. (n.d.). Neliti. 11

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. 12

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. 6

  • Optimization of catalyst loading with respect to yield of 5a. (n.d.). ResearchGate. 2

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents. 13

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. 14

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. 15

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. 16

  • pyrazole.pdf. (n.d.). CUTM Courseware. 7

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. 17

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. 18

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents. 19

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Google Scholar. 20

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). ResearchGate. 21

  • Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives. (n.d.). Benchchem. 8

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Google Scholar. 22

References

Technical Support Center: Purification of Pyrazole Derivatives Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development who are utilizing thin-layer chromatography (TLC) for the purification and analysis of pyrazole derivatives. Pyrazoles, as a critical scaffold in medicinal chemistry, often present unique challenges during purification due to their inherent basicity and polarity. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Frequently Asked Questions (FAQs): Core Principles

Q1: Why is TLC the preferred initial method for analyzing pyrazole derivative reactions?

A: Thin-layer chromatography is a rapid, cost-effective, and highly sensitive technique ideal for the real-time monitoring of chemical reactions.[1] For pyrazole synthesis, it allows chemists to quickly assess reaction completion, identify the formation of byproducts, and screen for optimal purification conditions. Its simplicity enables the parallel analysis of multiple samples, making it an indispensable tool for developing a robust purification strategy, typically as a precursor to flash column chromatography.[2][3]

Q2: How do I select the appropriate stationary phase (TLC plate) for my pyrazole derivative?

A: The choice of stationary phase is dictated by the polarity of your target molecule.

  • Silica Gel (Normal Phase): Over 80% of TLC separations are performed on silica gel, which is a polar stationary phase. Given that most pyrazole derivatives possess moderate to high polarity, silica gel plates (often designated as Silica Gel 60 F254, where F254 indicates a fluorescent indicator for UV visualization at 254 nm) are the standard choice.[4] The acidic nature of silica can sometimes cause issues with basic compounds, which is addressed in the troubleshooting section.

  • Alumina: Alumina plates are also polar but can be purchased in acidic, neutral, or basic forms. Basic alumina can be advantageous for highly basic pyrazole derivatives to prevent streaking.

  • Reversed-Phase (e.g., C18): For highly non-polar pyrazole derivatives or when normal-phase fails to provide adequate separation, reversed-phase TLC is a powerful alternative. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used.[5][6]

Q3: What is the strategy for selecting a mobile phase (solvent system) for pyrazole derivatives?

A: The goal is to find a solvent system where the target pyrazole derivative has an Rf value between 0.2 and 0.4.[7] This range typically provides the best separation from impurities and translates well to flash column chromatography conditions.[7]

The process is often empirical, but a logical approach is as follows:

  • Start with a binary system: A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[8]

  • Adjust Polarity:

    • If the spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent.[5][8]

    • If the spots travel with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.[5][8]

  • Use Modifiers for Basic Compounds: Since the pyrazole ring contains basic nitrogen atoms, interactions with acidic silica gel can cause streaking. Adding a small amount (0.1–2.0%) of a basic modifier like triethylamine (Et3N) or ammonia (in methanol) to the mobile phase can neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.[5][6][9]

Table 1: Recommended Starting Solvent Systems for Pyrazole Derivatives

Polarity of Pyrazole DerivativeNon-Polar ComponentPolar ComponentModifier (if needed)
Low to MediumHexanes / HeptaneEthyl Acetate (EtOAc)0.5% Triethylamine
Medium to HighDichloromethane (DCM)Methanol (MeOH)1% Triethylamine
HighEthyl AcetateMethanol1-2% Triethylamine
Isomer SeparationTolueneAcetone / EtOAc0.5% Acetic Acid*

*Note: Acetic acid may be used if acidic impurities are causing tailing.[5]

Core Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the standard procedure for running an analytical TLC to monitor a pyrazole synthesis reaction.

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis plate_prep 1. Prepare Plate Mark origin line lightly with a pencil. chamber_prep 2. Prepare Chamber Add eluent (0.5 cm deep). Insert filter paper & saturate. develop 5. Develop Plate Place plate in chamber. Allow solvent to rise. chamber_prep->develop sample_prep 3. Prepare Sample Dissolve crude mixture in a volatile solvent (e.g., DCM). spotting 4. Spot Plate Use capillary tube for small spots. Spot starting material, co-spot, and reaction mixture. sample_prep->spotting spotting->develop visualize 6. Visualize Dry plate. View under UV light. Use chemical stain if needed. develop->visualize analyze 7. Analyze Circle spots. Calculate Rf values. visualize->analyze

Caption: General experimental workflow for TLC analysis.

  • Plate Preparation: Using a pencil, gently draw a thin "origin" line about 1 cm from the bottom of the TLC plate. Do not scratch the silica layer.

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (below the origin line). Place a piece of filter paper against the chamber wall, partially submerged in the solvent. Close the chamber and allow it to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. The ideal sample solvent should fully dissolve the sample but be as non-polar as possible.[10]

  • Spotting: Using a fine capillary tube, apply a small spot of the dissolved sample onto the origin line. Keep the spot diameter to 1-2 mm for best resolution.[9] It is best practice to spot lanes for the starting material, the reaction mixture, and a "co-spot" (where both starting material and reaction mixture are spotted on top of each other) to aid in identification.[11]

  • Development: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Ensure the plate is not touching the filter paper. Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • UV Light: View the plate under a UV lamp (254 nm). Most pyrazole derivatives are aromatic and will appear as dark spots.[12][13] Circle the spots with a pencil.

    • Staining: If spots are not UV-active, use a chemical stain. Common stains include iodine (which often reversibly stains compounds yellow-brown) or a potassium permanganate dip (which reacts with oxidizable functional groups).[12][13]

Troubleshooting Guide

This section addresses the most common issues encountered during the TLC of pyrazole derivatives.

Troubleshooting_Flowchart cluster_streaking Streaking or Tailing Spots cluster_rf Incorrect Rf Values cluster_viz Visualization Issues start Problem with TLC Plate? streaking Is the spot elongated? start->streaking rf_issue Are spots too high or low? start->rf_issue no_spots No spots visible? start->no_spots cause1 Cause: Overloaded Sample streaking->cause1 cause2 Cause: Compound is Basic (Interacts with acidic silica) streaking->cause2 cause3 Cause: Compound Decomposing streaking->cause3 solution1 Solution: Dilute sample and re-spot. cause1->solution1 solution2 Solution: Add 0.5-2% Et3N or NH4OH to eluent. cause2->solution2 solution3 Solution: Run 2D TLC to confirm. Use neutral alumina plate. cause3->solution3 rf_low Rf ≈ 0 (Baseline) rf_issue->rf_low rf_high Rf ≈ 1 (Solvent Front) rf_issue->rf_high solution_low Solution: Increase eluent polarity. rf_low->solution_low solution_high Solution: Decrease eluent polarity. rf_high->solution_high cause_dilute Cause: Sample too dilute no_spots->cause_dilute cause_uv Cause: Not UV-active no_spots->cause_uv solution_dilute Solution: Concentrate sample or spot multiple times. cause_dilute->solution_dilute solution_uv Solution: Use a chemical stain (Iodine, Permanganate). cause_uv->solution_uv

Caption: Decision tree for troubleshooting common TLC issues.

Q4: My pyrazole spots are streaking badly. What is the cause and the solution?

A: Streaking is the most frequent problem when working with nitrogen-containing heterocycles like pyrazoles.[6]

  • Primary Cause (Chemical Interaction): The basic lone pair of electrons on the pyrazole's nitrogen atoms can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to "streak" up the plate.[9]

  • Solution: The most effective solution is to add a basic modifier to your mobile phase. A small concentration (0.5-2.0%) of triethylamine (Et3N) will compete with the pyrazole for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute cleanly.[5][6]

  • Other Causes:

    • Overloaded Sample: The sample is too concentrated, exceeding the capacity of the stationary phase.[5] Solution: Dilute your sample solution and re-spot a smaller amount.[9]

    • Compound Instability: The pyrazole derivative may be degrading on the acidic silica.[11] Solution: To test for this, run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent. If the compound is stable, the spot will appear on the diagonal. Degradation products will appear as new spots off the diagonal.[11] If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina.

Q5: My spots are all stuck at the origin (Rf ≈ 0) or have all moved to the solvent front (Rf ≈ 1). How do I fix this?

A: This is a classic mobile phase polarity issue. The Rf value is a direct reflection of how well the mobile phase competes with the stationary phase for your compound.[1][10]

  • Spots at the Origin (Rf ≈ 0): Your mobile phase is not polar enough to move the compound off the highly polar silica gel.[8] Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. For example, move from a 9:1 hexane:EtOAc mixture to a 4:1 mixture.[5]

  • Spots at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar. The compound is highly soluble in the eluent and has very little interaction with the stationary phase.[8] Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[5]

Q6: I've run my plate, but I can't see any spots under the UV lamp. What went wrong?

A: There are several possibilities when spots are not visible.

  • Compound is not UV-Active: While most pyrazoles contain aromatic rings that absorb UV light at 254 nm, some derivatives may not.[5][12] Solution: Use a non-destructive, general stain like an iodine chamber. The plate is placed in a sealed jar containing iodine crystals; iodine vapor will adsorb to the surface and temporarily stain most organic compounds brown.[13] Alternatively, use a destructive stain like potassium permanganate, which will create yellow spots against a purple background for compounds with oxidizable groups.[12]

  • Sample is Too Dilute: There may not be enough compound on the plate to detect.[5] Solution: Prepare a more concentrated sample solution or apply the sample multiple times to the same spot on the origin line, ensuring the solvent evaporates completely between applications.[14]

  • Compound Evaporated: If your pyrazole derivative is highly volatile, it may have evaporated from the plate during drying. This is less common but possible for low molecular weight derivatives.

  • Solvent Level Too High: If the solvent level in the chamber was above the origin line, your sample dissolved directly into the solvent pool instead of migrating up the plate.[14]

Q7: My reactant and product spots are too close together to resolve. How can I improve the separation?

A: When two compounds have very similar Rf values, you need to alter the selectivity of the chromatographic system.

  • Change Solvent System: The interaction between compounds and the stationary phase can be dramatically altered by changing the nature of the solvents. If you are using a hexane/ethyl acetate system, try a completely different combination, such as dichloromethane/methanol or toluene/acetone.[8][11] These different solvent classes can change the elution order and improve separation.

  • Multiple Developments: Develop the plate as usual, dry it completely, and then place it back into the same developing chamber. Running the plate two or three times can amplify small differences in Rf values, leading to better physical separation between the spots.[8]

References

Technical Support Center: Full Functionalization of the Pyrazole Ring via Successive Regioselective Metalations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve full substitution on the pyrazole core. Pyrazole derivatives are foundational in pharmaceuticals and agrochemicals, making the ability to precisely install functional groups at every position a critical synthetic capability.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and explain the chemical principles behind achieving high regioselectivity in successive metalation reactions.

Frequently Asked Questions (FAQs): The Fundamentals of Pyrazole Metalation

This section addresses the foundational concepts and common queries that arise when planning the functionalization of a pyrazole ring.

Q1: What is the inherent reactivity order for C-H deprotonation on a pyrazole ring?

A: The acidity of the ring protons on an N-substituted pyrazole generally follows the order: C5 > C3 > C4 . The C5 proton is the most acidic and, therefore, the most readily removed by a base.[2][3] This is because the C5 position is adjacent to the sp3-hybridized nitrogen atom (N1), which exerts an inductive electron-withdrawing effect, increasing the proton's acidity.[3] The C4 position is the most electron-rich and least acidic, making it the most challenging to deprotonate directly.[3][4]

Q2: Why is an N1-protecting group (PG) essential for regioselective C-H metalation?

A: The N-H proton of an unprotected pyrazole is significantly more acidic than any of the C-H protons.[5] Direct exposure to a strong base (like an organolithium or amide base) will result in immediate and preferential deprotonation of the N-H position, forming a pyrazolate anion. This prevents any subsequent C-H metalation. Therefore, "protecting" or "substituting" the N1 position is a mandatory first step to unlock C-H functionalization chemistry. Common N1-substituents used for this purpose include methyl (Me) or 2-(trimethylsilyl)ethoxymethyl (SEM).[2]

Q3: What are the key differences between using organolithium bases (e.g., n-BuLi) and metal-amido bases (e.g., TMP-bases)?

A: While both are strong bases capable of deprotonation, they offer different levels of selectivity and functional group tolerance.

FeatureOrganolithium Bases (e.g., n-BuLi)Metal-Amido "TMP" Bases (e.g., TMPMgCl·LiCl)
Regioselectivity Often lower; can be highly dependent on temperature and additives (e.g., TMEDA), sometimes leading to mixtures.[6]Generally excellent; the bulky 2,2,6,6-tetramethylpiperidyl (TMP) group provides high steric hindrance, enhancing selectivity for the most accessible acidic proton (C5).[2]
Reaction Conditions Typically requires cryogenic temperatures (-78 °C) to minimize side reactions and maintain stability of the lithiated intermediate.Can often be performed at milder temperatures (-20 °C to 25 °C), which is advantageous for process scale-up.[2]
Functional Group Tolerance Lower. Highly reactive towards many electrophilic functional groups like esters, ketones, and nitriles.Higher. Magnesium and zinc reagents are less nucleophilic and more tolerant of sensitive functional groups.[2]
Intermediate Stability Lithiated pyrazoles can be unstable, especially at higher temperatures.[7]Magnesiated and zincated intermediates exhibit greater thermal stability.

Causality: The superior performance of TMP-bases like TMPMgCl·LiCl stems from their ability to form well-defined, less reactive organometallic species that deprotonate via a sterically-driven, kinetically controlled pathway, ensuring high fidelity for the intended position.[2]

Workflow for Successive Pyrazole Functionalization

The complete functionalization of a pyrazole ring is a sequential process. The following diagram illustrates the strategic workflow, starting from a protected pyrazole.

G start N1-Protected Pyrazole step1 Metalate at C5 (e.g., TMPMgCl·LiCl) start->step1 quench1 Quench with Electrophile 1 (E1) step1->quench1 intermediate1 C5-Functionalized Pyrazole quench1->intermediate1 Product 1 step2 Metalate at C3 (e.g., TMPMgCl·LiCl or TMP2Mg·2LiCl) intermediate1->step2 quench2 Quench with Electrophile 2 (E2) step2->quench2 intermediate2 C3,C5-Disubstituted Pyrazole quench2->intermediate2 Product 2 step3 Metalate at C4 (e.g., TMP2Mg·2LiCl) intermediate2->step3 quench3 Quench with Electrophile 3 (E3) step3->quench3 final Fully Functionalized Pyrazole quench3->final Final Product

Caption: A typical workflow for the full C-H functionalization of a pyrazole ring.

Troubleshooting Guides: From Theory to Practice

This section is formatted to address specific experimental failures. Each problem is analyzed for its root cause, and validated solutions are provided.

Issue 1: Initial C5 Metalation

Problem: "My first metalation on N-methylpyrazole with n-BuLi gives poor yield and a mixture of C5- and methyl-lithiated products."

  • Potential Cause 1: Competing Kinetic vs. Thermodynamic Deprotonation.

    • Explanation: The regioselectivity of n-BuLi with 1-methylpyrazole is highly dependent on reaction conditions. Under kinetically controlled conditions (short reaction times, low temperatures), deprotonation of the N-methyl group can be competitive. Under thermodynamically controlled conditions (longer reaction times, warming), the more stable 5-lithio-1-methylpyrazole is favored.[6] Achieving perfect control can be difficult and lead to mixtures.

    • Solution: For unambiguous C5 selectivity, switch to a sterically hindered base. TMPMgCl·LiCl in THF at 25 °C for 1 hour has been shown to give clean, high-yielding C5 magnesiation without competitive deprotonation of the N-methyl group.[2]

  • Potential Cause 2: Moisture in the Reaction.

    • Explanation: Organometallic reagents are extremely sensitive to moisture. Any water present will quench the base and the metalated pyrazole intermediate, drastically reducing the yield.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents dispensed under an inert atmosphere (Argon or Nitrogen). Dry starting materials thoroughly.

Issue 2: Second Metalation at C3

Problem: "After successfully functionalizing the C5 position, my second metalation attempt at C3 with TMPMgCl·LiCl is sluggish and incomplete."

  • Potential Cause 1: Insufficient Basicity.

    • Explanation: The C3 proton is less acidic than the C5 proton. Furthermore, the new substituent at C5 may electronically or sterically disfavor the C3 deprotonation. The base that was effective for C5 (TMPMgCl·LiCl) may not be strong enough for an efficient C3 metalation.[2]

    • Solution: Use a stronger, non-nucleophilic base. For C3 metalation of 5-substituted pyrazoles, TMP2Mg·2LiCl is often the reagent of choice.[2] It provides the required basicity to deprotonate the less acidic C3 position efficiently.

  • Potential Cause 2: Steric Hindrance.

    • Explanation: A large or bulky substituent introduced at the C5 position can sterically block the approach of the TMP-base to the adjacent C4 proton (if that were the target) and can influence the approach to C3.

    • Solution: Ensure sufficient reaction time and slightly elevated temperatures (e.g., -20 °C to 25 °C) as specified in validated protocols to overcome the kinetic barrier.[2] If the C5 group is exceptionally large, a stronger base like TMP2Mg·2LiCl becomes even more critical.

Issue 3: Final Metalation at C4

Problem: "I have a 3,5-disubstituted pyrazole, but all attempts to metalate the final C4 position have failed."

  • Potential Cause: The C4-H bond is not acidic enough for direct deprotonation.

    • Explanation: The C4 position is the most electron-rich and least acidic position on the pyrazole ring. Direct deprotonation is often not feasible even with very strong bases, as it may lead to decomposition or reaction with the existing substituents.[2][4]

    • Solution 1 (Recommended): Use a Stronger Base. The stronger base TMP2Mg·2LiCl has been successfully used to magnesiate the C4 position of 3,5-disubstituted pyrazoles.[2]

    • Solution 2 (Alternative Strategy): Halogen-Metal Exchange. If direct deprotonation fails, an alternative strategy is to first introduce a halogen (e.g., Br or I) at the C4 position via electrophilic aromatic substitution. Subsequently, a halogen-metal exchange (e.g., using i-PrMgCl·LiCl) can generate the C4-metalated species, which can then be trapped with an electrophile. This approach was used effectively in the functionalization of pyrazole 1-oxides.[8][9]

G cluster_solutions Solutions problem Problem: Failed C4 Metalation cause Root Cause: C4-H is the least acidic proton. Direct deprotonation is difficult. problem->cause solution1 Strategy 1: Use a Stronger Base - Reagent: TMP2Mg·2LiCl - Conditions: -20 °C, 4h - Rationale: Sufficiently basic to  deprotonate the C4 position directly. cause->solution1 Direct Approach solution2 Strategy 2: Halogen-Metal Exchange - Step A: Electrophilic halogenation at C4 (e.g., with NBS/NIS). - Step B: Br/I-Mg exchange (e.g., with i-PrMgCl·LiCl). - Rationale: Circumvents direct C-H activation. cause->solution2 Indirect Approach

Caption: Troubleshooting decision tree for functionalizing the C4 position.

Key Experimental Protocols

The following are condensed, step-by-step protocols based on validated literature methods for the successive functionalization of an N-SEM protected pyrazole.[2]

Protocol 1: Regioselective C5-Magnesiation and Functionalization
  • Setup: Under an Argon atmosphere, add N-SEM-protected pyrazole (1.0 equiv) to a flame-dried flask containing anhydrous THF.

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv, ~1.0 M in THF) dropwise at 25 °C. Stir the resulting solution for 1 hour at 25 °C.

  • Transmetalation (Optional but Recommended for Cross-Coupling): If performing a Negishi cross-coupling, add anhydrous ZnCl₂ (1.1 equiv) and stir for 30 minutes.

  • Quench/Coupling:

    • For simple electrophiles: Cool the solution to 0 °C and add the electrophile (e.g., iodine, benzoyl chloride) (1.2 equiv). Allow to warm to room temperature and stir until completion (monitored by TLC/GC-MS).

    • For Negishi coupling: Add the aryl halide (1.2 equiv) and Pd catalyst (e.g., Pd(dba)₂/SPhos). Stir at the required temperature until completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., EtOAc), dry the organic layer (e.g., with MgSO₄), and purify by column chromatography.

Protocol 2: Regioselective C3-Magnesiation and Functionalization of a C5-Substituted Pyrazole
  • Setup: Under an Argon atmosphere, add the C5-functionalized pyrazole (1.0 equiv) to a flame-dried flask containing anhydrous THF.

  • Metalation: Cool the solution to -20 °C. Add TMP2Mg·2LiCl (1.1 equiv, ~0.5 M in THF/heptane) dropwise. Stir the reaction for 4 hours at -20 °C.

  • Quench: Add the desired electrophile (1.2 equiv) at -20 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Perform an aqueous workup as described in Protocol 1 and purify the 3,5-disubstituted product by column chromatography.

References

Validation & Comparative

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not merely a synthetic building block but a "privileged scaffold" that consistently appears in a multitude of clinically significant therapeutic agents.[1][2][3] Its remarkable versatility in substitution patterns allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a perennial favorite in the quest for potent and selective drugs.[4][5]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across several key therapeutic areas. By dissecting the causal relationships between chemical structure and biological activity, supported by experimental data, we aim to furnish researchers with the critical insights necessary to navigate their own pyrazole-based drug discovery programs.

Understanding the Pyrazole Core: A Foundation for Design

The power of the pyrazole scaffold lies in its inherent chemical properties and its capacity for diverse functionalization. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[6] The aromatic nature of the ring provides a rigid framework for the precise spatial orientation of various substituents.

Anti-Inflammatory Agents: The Legacy of COX-2 Inhibition

The discovery of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions, and pyrazole derivatives, most notably Celecoxib, were at the forefront of this therapeutic advance.[7][8] The selective inhibition of COX-2 over COX-1 is crucial for mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][9]

The Celecoxib Archetype: A Blueprint for Selectivity

The SAR of Celecoxib and its analogs provides a classic case study in rational drug design. The key structural features governing COX-2 selectivity are:

  • 1,5-Diaryl Substitution: The presence of two aryl rings at the 1 and 5 positions of the pyrazole core is a common feature among many COX-2 inhibitors.[10]

  • The Sulfonamide Moiety: A critical pharmacophore is the para-sulfonamide (-SO2NH2) or a similar group (e.g., methanesulfonyl) on one of the aryl rings.[7][11] This group interacts with a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1, a key determinant of selectivity.[7][12]

  • The Trifluoromethyl Group: The -CF3 group on the pyrazole ring enhances the potency and contributes to the overall lipophilicity of the molecule.

The following diagram illustrates the essential pharmacophoric elements for COX-2 inhibition based on the Celecoxib scaffold.

SAR_COX2 pyrazole Pyrazole Core aryl_N1 Aryl Ring at N1 (e.g., 2,4-dichlorophenyl in Rimonabant) pyrazole->aryl_N1 N1-Substitution aryl_C5 Aryl Ring at C5 (p-substituted phenyl) pyrazole->aryl_C5 C5-Substitution subst_C3 Substituent at C3 (e.g., Carboxamide) pyrazole->subst_C3 C3-Substitution subst_C4 Substituent at C4 (e.g., -CH3) pyrazole->subst_C4 C4-Substitution sulfonamide p-Sulfonamide/Methanesulfonyl (Key for COX-2 Selectivity) aryl_C5->sulfonamide Essential for Selectivity Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation synthesis Synthesis of Pyrazole Library screening High-Throughput Kinase Screening synthesis->screening hit_id Hit Identification screening->hit_id sar SAR Studies hit_id->sar potency In Vitro Potency Assays (IC50) sar->potency selectivity Kinase Selectivity Profiling potency->selectivity cell_based Cell-Based Proliferation Assays selectivity->cell_based in_vivo In Vivo Efficacy Models cell_based->in_vivo pk_pd Pharmacokinetics/Pharmacodynamics in_vivo->pk_pd tox Toxicology Studies pk_pd->tox SAR_CB1 pyrazole Pyrazole Core aryl_N1 2,4-Dichlorophenyl at N1 (Crucial for Affinity) pyrazole->aryl_N1 N1-Substitution aryl_C5 p-Substituted Phenyl at C5 (e.g., 4-Chlorophenyl) pyrazole->aryl_C5 C5-Substitution carboxamide_C3 Carboxamide at C3 (e.g., N-Piperidinyl) pyrazole->carboxamide_C3 C3-Substitution methyl_C4 Methyl at C4 pyrazole->methyl_C4 C4-Substitution

References

A Senior Application Scientist's Guide to In Vitro COX Inhibition Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical overview of in vitro cyclooxygenase (COX) inhibition assays, with a specific focus on the evaluation of pyrazole derivatives. As researchers and drug development professionals, understanding the nuances of these assays is critical for accurately characterizing the potency and selectivity of potential therapeutic agents. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor screening.

The Central Role of COX Enzymes and Pyrazole Inhibitors

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, which are crucial biological mediators.[1][2] Two primary isoforms of this enzyme, COX-1 and COX-2, are central to both normal physiology and the inflammatory response.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][3][4]

  • COX-2 is typically undetectable in most tissues but is inducibly expressed at sites of inflammation by cytokines and other inflammatory stimuli.[2][3][4] It is the primary mediator of prostaglandins involved in inflammation, pain, and fever.[3]

This dichotomy is the foundation of modern anti-inflammatory drug design. While non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects and undesirable gastrointestinal side effects, the development of selective COX-2 inhibitors marked a significant therapeutic advance.[5]

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anti-inflammatory drugs, including the blockbuster COX-2 inhibitor, Celecoxib.[6][7] The unique structure of pyrazole derivatives allows for specific interactions within the COX-2 active site, conferring high selectivity. This guide will equip you with the knowledge to precisely quantify this activity.

Principles of In Vitro COX Inhibition Assays

The primary goal of an in vitro COX inhibition assay is to determine a compound's ability to block the enzyme's conversion of arachidonic acid into its downstream products. The two key metrics derived from these assays are:

  • IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.[8]

  • Selectivity Index (SI): Calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2).[9][10] A higher SI value signifies greater selectivity for inhibiting COX-2 over COX-1, which is a desirable trait for minimizing side effects.[9][10][11]

Assays can be broadly categorized by their detection method:

  • Direct Prostaglandin Measurement: These assays, often employing Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), directly quantify the amount of prostaglandin E2 (PGE2) produced.[3][12] While highly accurate, they can be more time-consuming.

  • Peroxidase Activity Measurement: COX enzymes have a bifunctional nature, exhibiting both cyclooxygenase and peroxidase activity.[2] Many screening kits leverage the peroxidase component, which is assayed by monitoring the appearance of an oxidized product. These methods are rapid, sensitive, and well-suited for high-throughput screening.[2][4][13]

    • Colorimetric Assays: Monitor the appearance of an oxidized colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), typically measured around 590 nm.[2][14][15]

    • Fluorometric Assays: Utilize a probe that produces a highly fluorescent compound upon reaction with the enzyme, offering high sensitivity. The fluorescence is typically measured at excitation/emission wavelengths of ~535/587 nm.[4][13][16]

The following diagram illustrates the fundamental COX signaling pathway and the points of intervention for inhibitors.

COX Signaling Pathway cluster_membrane Cell Membrane cluster_cox COX Pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid   COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PLA2 PLA2 PLA2->ArachidonicAcid PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 PhysiologicalProstaglandins Physiological Prostaglandins (Gastric Protection, Platelet Function) PGH2_1->PhysiologicalProstaglandins InflammatoryProstaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->InflammatoryProstaglandins NSAIDS Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDS->COX1 NSAIDS->COX2 COX2Inhibitors Selective COX-2 Inhibitors (e.g., Pyrazole Derivatives) COX2Inhibitors->COX2

Caption: The COX signaling pathway, induced by inflammatory stimuli.

Comparative Performance of Pyrazole Derivatives

The efficacy of pyrazole derivatives as COX inhibitors varies significantly based on their structural substitutions. The presence of a benzenesulfonamide moiety is a key feature for potent and selective COX-2 inhibition, as it allows for interaction with a secondary pocket in the COX-2 enzyme active site.[17] The following table summarizes experimental data from published studies, comparing various pyrazole derivatives to the reference drug, Celecoxib.

Compound/DerivativeCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Source
Celecoxib (Reference) 15 - 300.04 - 0.05~375 - 600[12]
Celecoxib (Reference) 2.169.562.51[9]
Compound 5u >130.211.7972.73[17]
Compound 5s >165.022.5165.75[17]
Compound 5f (Trimethoxy) 14.341.509.56[9]
Compound 6f (Trimethoxy) 9.561.158.31[9]
Compound 11 Not Reported0.0162 (16.2 nM)Not Reported[18]
Compound 12 Not Reported0.049Not Reported[19]
Compound 15 Not Reported0.045Not Reported[19]

Note: IC50 and SI values can vary between studies due to different assay conditions and enzyme sources (e.g., ovine vs. human recombinant).[12][20] For drug discovery programs targeting human diseases, using human recombinant enzymes is highly recommended to avoid inter-species variation.[12]

The data clearly demonstrates that novel pyrazole derivatives can achieve potent and selective COX-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range, comparable or even superior to Celecoxib in certain assays.[9][18][19]

Detailed Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol provides a robust, step-by-step methodology for determining the IC50 and selectivity of pyrazole derivatives using a commercially available fluorometric screening kit. This method is chosen for its sensitivity, speed, and suitability for screening multiple compounds.

Objective: To determine the in vitro potency (IC50) and selectivity of test compounds against human recombinant COX-1 and COX-2 enzymes.

Core Principle: The assay measures the peroxidase activity of COX. The enzyme converts its substrate to Prostaglandin G2 (PGG2), which then reacts with a probe (10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce the highly fluorescent compound resorufin.[16] The rate of fluorescence generation is proportional to COX activity.

Materials and Reagents:

  • COX Fluorometric Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich, Assay Genie)[4][13][16] containing:

    • COX Assay Buffer

    • Heme

    • Fluorometric Probe (e.g., ADHP)

    • Human Recombinant COX-1 and COX-2 enzymes

    • Arachidonic Acid (Substrate)

    • Potassium Hydroxide (KOH)

    • Known COX-1 and COX-2 inhibitors (e.g., SC-560, Celecoxib/DuP-697) for positive controls

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Opaque 96-well microplate

  • Fluorometric microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)[16]

  • Multichannel pipettes

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Procedure:

1. Reagent Preparation:

  • Assay Buffer: Dilute the concentrated buffer to 1X with HPLC-grade water as per the kit instructions.[16] Pre-equilibrate to the assay temperature (e.g., 25°C).

  • Arachidonic Acid (Substrate): Prepare the substrate solution immediately before use by mixing the supplied arachidonic acid, KOH, and water according to the kit protocol.[16] This step neutralizes the acidic substrate.

  • Test Compounds: Prepare serial dilutions of your pyrazole derivatives in DMSO. A typical starting concentration for screening is 10 mM, diluted further to achieve a final assay concentration range spanning from nanomolar to micromolar.

2. Assay Plate Setup (in triplicate):

  • It is critical to set up wells for each condition:

    • Background Wells: Contain all reagents except the enzyme. Used to subtract the background fluorescence.[16]

    • 100% Initial Activity Wells (Enzyme Control): Contain all reagents, including the enzyme and the solvent (DMSO) used for the inhibitors. This represents uninhibited enzyme activity.[16]

    • Inhibitor Wells: Contain all reagents, the enzyme, and the test compound at various concentrations.[16]

  • Plate Loading Sequence:

    • Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the fluorescent probe (ADHP) to all wells.

    • Add 10 µL of enzyme (either COX-1 or COX-2) to the "100% Initial Activity" and "Inhibitor" wells.

    • Add 10 µL of solvent (DMSO) to the "Background" and "100% Initial Activity" wells.

    • Add 10 µL of your diluted pyrazole derivatives (or control inhibitors) to the "Inhibitor" wells.

  • Pre-incubation: Gently mix the plate and incubate for a specified time (e.g., 15 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]

3. Initiating and Reading the Reaction:

  • Position the plate in the reader.

  • Initiate the reactions by adding 10 µL of the prepared Arachidonic Acid solution to all wells.[16]

  • Immediately begin reading the fluorescence kinetically for a set period (e.g., 2-5 minutes), taking readings every 15-30 seconds.[16]

4. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope (ΔRFU / Δtime) from the linear portion of the kinetic curve.

  • Correct for Background: Subtract the average rate of the "Background" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:[21] % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor Well) / Rate of 100% Activity] * 100

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[3][8]

  • Calculate Selectivity Index (SI): Once IC50 values are determined for both COX-1 and COX-2, calculate the SI.

By meticulously following this protocol, researchers can generate reliable and reproducible data to guide the development of novel pyrazole-based anti-inflammatory agents.

References

A Researcher's Guide to Validating the Mechanism of Action of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically successful drugs.[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms, provides a unique combination of physicochemical properties that facilitate strong and specific interactions with a wide array of biological targets.[3][4] Pyrazole-containing compounds have demonstrated remarkable therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[5][6][7] Their success stems from their ability to act as potent and selective modulators of key cellular players like protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[8][9][10]

This guide provides an in-depth comparison of experimental strategies for validating the mechanism of action (MoA) of novel pyrazole-based compounds. As senior application scientists, we emphasize not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating approach to your research.

Core Mechanisms of Action and Key Molecular Targets

Pyrazole compounds owe their diverse pharmacological activities to their ability to target several critical classes of proteins. Understanding these primary mechanisms is fundamental to designing logical and effective validation workflows.

Protein Kinase Inhibition: A Dominant Mechanism

A significant number of pyrazole-based drugs function as protein kinase inhibitors (PKIs).[5][11] Kinases are pivotal regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Pyrazole scaffolds are adept at fitting into the ATP-binding pocket of kinases, competing with the endogenous ATP and thereby inhibiting downstream signaling.

Key Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors:

  • Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is crucial for cytokine signaling and immune response. Pyrazole compounds like Ruxolitinib effectively inhibit JAK1 and JAK2, leading to the suppression of inflammatory and myeloproliferative signals.[8]

  • Cyclin-Dependent Kinase (CDK) Pathways: CDKs are master regulators of the cell cycle.[1] Pyrazole-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells by targeting specific CDK/cyclin complexes.[12]

Visualizing Kinase Inhibition:

JAK-STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Transcription Gene_Transcription pSTAT->Gene_Transcription Promotes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pyrazole_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Inhibitor->JAK Inhibits

Caption: Pyrazole-based inhibitors block JAK phosphorylation of STAT, halting the signaling cascade.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are targets for a substantial portion of approved drugs.[13] Pyrazole derivatives have been developed as both orthosteric and allosteric modulators of GPCRs, influencing a wide range of physiological responses.[10][14] For instance, some pyrazole compounds act as cannabinoid receptor modulators.[11]

Visualizing GPCR Modulation:

GPCR_Modulation Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Pyrazole_Modulator Pyrazole_Modulator Pyrazole_Modulator->GPCR Allosterically Modulates

Caption: Pyrazole compounds can allosterically modulate GPCRs, altering their response to endogenous ligands.

Inhibition of Other Key Enzymes

The versatility of the pyrazole scaffold extends to the inhibition of other critical enzyme families. A prominent example is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, by drugs like celecoxib.[9][15] This targeted inhibition is central to their anti-inflammatory effects.[15]

Comparative Experimental Validation: A Multi-faceted Approach

Validating the MoA of a novel pyrazole compound requires a tiered and integrated experimental approach. No single assay is sufficient; instead, a combination of biochemical, biophysical, and cell-based assays provides the necessary layers of evidence. The goal is to move from initial target identification to confirming engagement in a cellular context and finally, to elucidating the downstream functional consequences.[16][17]

Tier 1: Direct Target Engagement and Biochemical Confirmation

The first step is to unequivocally demonstrate that the pyrazole compound physically interacts with its intended target.[18]

Assay Principle Data Generated Pros Cons
Enzymatic Assays Measures the effect of the compound on the catalytic activity of the target enzyme (e.g., kinase, COX).IC50/Ki valuesDirect measure of functional inhibition. High-throughput.Prone to artifacts (e.g., compound aggregation). Does not confirm direct binding.
Radioligand Binding Assays A radiolabeled ligand competes with the test compound for binding to the target receptor.Ki valuesDirect measure of binding affinity. Sensitive.Requires a suitable radioligand. Use of radioactivity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein.Kd, stoichiometry, enthalpy, entropyGold standard for binding thermodynamics. Label-free.Requires large amounts of pure protein. Low-throughput.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the compound to an immobilized target.Kd, kon, koffReal-time kinetics. Label-free.Requires protein immobilization, which can affect activity.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in cells or cell lysates.[19]Thermal shift (ΔTm)Confirms target engagement in a cellular context. No compound modification needed.[19]Not universally applicable to all targets. Can be technically demanding.

Expert Insight: While enzymatic assays provide a functional readout, they don't prove direct binding. It's crucial to complement them with a biophysical assay like SPR or CETSA to confirm a direct interaction.[18] CETSA is particularly powerful as it provides evidence of target engagement within the complex milieu of a cell.[19]

Tier 2: Cellular Assays to Elucidate Functional Consequences

Once direct target engagement is established, the next critical step is to demonstrate that this interaction leads to the expected biological response in a cellular context.

Assay Principle Data Generated Application
Western Blotting Measures changes in the phosphorylation status of downstream signaling proteins.Changes in protein phosphorylation levelsValidating inhibition of kinase signaling pathways (e.g., p-STAT, p-Rb).[1]
Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Measures the effect of the compound on cell proliferation and survival.IC50/EC50 valuesAssessing the anti-proliferative effects of anticancer agents.[12][20]
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Detects markers of programmed cell death.Percentage of apoptotic cells, caspase activation levelsDetermining if the compound induces apoptosis.[21][22]
Cell Cycle Analysis (Flow Cytometry) Quantifies the distribution of cells in different phases of the cell cycle.Percentage of cells in G1, S, and G2/M phasesIdentifying compounds that cause cell cycle arrest.[12][20]
Reactive Oxygen Species (ROS) Assays Measures the levels of intracellular ROS.Fold-change in ROS levelsInvestigating compounds that induce oxidative stress.[21][23]

Expert Insight: When performing western blotting to assess the inhibition of a signaling pathway, it is imperative to include both a positive control (e.g., stimulation with a growth factor to activate the pathway) and a negative control (vehicle-treated). This self-validating system ensures that the observed effects are due to the compound's activity.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Western Blot for Phospho-STAT3 Inhibition

This protocol is designed to assess the ability of a pyrazole compound to inhibit the JAK/STAT signaling pathway.

  • Cell Culture and Treatment:

    • Seed A549 cells (or another appropriate cell line) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat cells with various concentrations of the pyrazole inhibitor (and a vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[1]

Protocol 2: MTT Cell Viability Assay

This protocol measures the cytotoxic effects of a pyrazole compound on cancer cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[20]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrazole compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (typically ~570 nm) using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow:

Experimental_Workflow Hypothesis Pyrazole Compound Targets Kinase X Biochemical_Assay Tier 1: Biochemical Assay (e.g., Kinase Activity) Hypothesis->Biochemical_Assay Test Inhibition Biophysical_Assay Tier 1: Biophysical Assay (e.g., CETSA) Hypothesis->Biophysical_Assay Confirm Binding Cellular_Assay Tier 2: Cellular Assay (e.g., Western Blot) Biochemical_Assay->Cellular_Assay Inform Cellular Studies Biophysical_Assay->Cellular_Assay Functional_Assay Tier 2: Functional Assay (e.g., Cell Viability) Cellular_Assay->Functional_Assay Link Target to Function MoA_Validation Validated MoA Functional_Assay->MoA_Validation

Caption: A logical workflow for validating the mechanism of action of a pyrazole compound.

Conclusion: Towards a Comprehensive Understanding

Validating the mechanism of action of a pyrazole compound is a systematic process that requires careful experimental design and interpretation. By employing a multi-tiered approach that combines direct target engagement assays with functional cellular readouts, researchers can build a compelling and robust case for their compound's MoA. This comprehensive understanding is not only crucial for advancing a compound through the drug discovery pipeline but also for uncovering novel biological insights. The inherent versatility of the pyrazole scaffold ensures its continued prominence in the development of new and innovative therapies.[2][24]

References

The Tale of Two Labs: A Researcher's Guide to Comparing In Vivo and In Vitro Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, pyrazole derivatives have emerged as a versatile and promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities.[1][2][3] Their unique chemical architecture allows for extensive structural modifications, making them a fertile ground for the development of potent and selective therapeutic agents, particularly in oncology.[1][2][4] Researchers and drug development professionals are constantly faced with the critical task of evaluating the efficacy of these novel compounds. This journey invariably involves a two-pronged approach: initial, rapid screening in a controlled laboratory setting (in vitro), followed by the more complex and biologically relevant validation in a living organism (in vivo).

This guide provides an in-depth comparison of in vivo and in vitro efficacy testing for pyrazole derivatives, moving beyond a mere listing of protocols to explain the scientific rationale behind experimental choices. We will delve into the nuances of data interpretation, the art of bridging the gap between the petri dish and preclinical models, and the importance of self-validating experimental systems to ensure the trustworthiness of your findings.

The Foundational Split: Understanding In Vitro and In Vivo Paradigms

The decision to assess a compound's efficacy in vitro before proceeding to in vivo studies is a cornerstone of modern drug development, rooted in principles of efficiency, ethics, and scientific rigor.

  • In Vitro (Latin for "in glass"): These experiments are performed in a controlled environment outside of a living organism, typically in test tubes or petri dishes. For pyrazole derivatives, this usually involves exposing cultured cancer cells to the compound and measuring its effects. The primary advantage of in vitro assays is their high-throughput nature, allowing for the rapid screening of numerous compounds to identify promising candidates. They are also more cost-effective and raise fewer ethical concerns than animal studies. However, their simplicity is also their main limitation; they cannot fully replicate the complex biological environment of a whole organism.

  • In Vivo (Latin for "within the living"): These studies are conducted in living organisms, most commonly in animal models like mice or rats. In vivo experiments are indispensable for evaluating a compound's overall pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in a complex biological system. While providing more clinically relevant data, in vivo studies are time-consuming, expensive, and require strict ethical oversight.

The logical progression from in vitro to in vivo testing is a critical workflow in drug discovery, ensuring that only the most promising and well-characterized compounds advance to more complex and resource-intensive stages.

cluster_0 Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening High-Throughput Lead Identification Lead Identification In Vitro Screening->Lead Identification Selectivity & Potency In Vivo Testing In Vivo Testing Lead Identification->In Vivo Testing ADME & Efficacy Preclinical Development Preclinical Development In Vivo Testing->Preclinical Development Safety & Toxicology

Caption: A simplified workflow of drug discovery, highlighting the progression from in vitro to in vivo studies.

In Vitro Efficacy: The Proving Ground for Pyrazole Derivatives

The initial assessment of a pyrazole derivative's potential often begins with a battery of in vitro assays designed to measure its biological activity against a specific target or cellular process. In the context of anticancer research, these assays typically focus on cytotoxicity, cell proliferation, and mechanism of action.

A common and fundamental technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures a cell's metabolic activity as an indicator of cell viability. A reduction in metabolic activity in the presence of the pyrazole derivative suggests a cytotoxic or cytostatic effect.

Step-by-Step Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

The IC₅₀ value is a critical metric for comparing the potency of different pyrazole derivatives. For instance, a series of novel pyrazole derivatives were evaluated against human prostate (DU145), melanoma (A2058), and breast cancer (MCF-7) cell lines, with the most potent compounds displaying IC₅₀ values in the low micromolar range (10-14 µM) against MCF-7 cells.[6]

Delving Deeper: Mechanistic In Vitro Assays

Beyond general cytotoxicity, it is crucial to understand how a pyrazole derivative exerts its effects. Many pyrazoles act as inhibitors of specific protein kinases that are critical for cancer cell survival and proliferation, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]

Enzymatic assays can directly measure the inhibitory activity of a compound against a purified kinase. For example, a series of 4-amino-(1H)-pyrazole derivatives were identified as potent JAK inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range against JAK1, JAK2, and JAK3.[7]

cluster_1 In Vitro Mechanistic Assays Pyrazole Derivative Pyrazole Derivative Target Kinase (e.g., CDK2) Target Kinase (e.g., CDK2) Pyrazole Derivative->Target Kinase (e.g., CDK2) Inhibition Cancer Cell Proliferation Cancer Cell Proliferation Pyrazole Derivative->Cancer Cell Proliferation Inhibits Cell Cycle Progression Cell Cycle Progression Target Kinase (e.g., CDK2)->Cell Cycle Progression Phosphorylation Cell Cycle Progression->Cancer Cell Proliferation Leads to

Caption: The inhibitory effect of a pyrazole derivative on a target kinase, leading to the inhibition of cancer cell proliferation.

In Vivo Efficacy: The Litmus Test in a Living System

While in vitro studies provide valuable initial data, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo models, particularly xenograft models in immunocompromised mice, are the gold standard for preclinical evaluation of anticancer agents.

In a typical xenograft study, human cancer cells are implanted into mice, where they grow to form a tumor. The mice are then treated with the pyrazole derivative, and the effect on tumor growth is monitored over time.

Step-by-Step Protocol: Xenograft Model for In Vivo Efficacy
  • Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID mice) in a pathogen-free environment and allow them to acclimatize for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (the same cell line used in in vitro studies) into the flank of each mouse.

  • Tumor Growth Monitoring: Regularly measure the tumor size using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups: a vehicle control group and one or more groups receiving the pyrazole derivative at different doses. Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor growth and the body weight of the mice throughout the study. A decrease in body weight can be an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (determined by a predefined tumor size in the control group or a set time point), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treated and control groups to determine the percentage of tumor growth inhibition.

For example, a pyrazole derivative that demonstrated potent in vitro activity as a tubulin inhibitor was also shown to effectively suppress B16-F10 melanoma tumor growth in an in vivo model without apparent toxicity.[1]

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to see a strong correlation between in vitro potency and in vivo efficacy. However, this is not always the case, and understanding the potential discrepancies is crucial for successful drug development.

Several factors can influence the translation from in vitro to in vivo results:

  • Pharmacokinetics (PK): A compound that is highly potent in vitro may have poor oral bioavailability, be rapidly metabolized, or quickly cleared from the body, preventing it from reaching the tumor at a therapeutic concentration.

  • Pharmacodynamics (PD): The interaction of the drug with its target in the complex in vivo environment can differ from that in a simplified in vitro system.

  • Toxicity: A compound may show acceptable toxicity in cultured cells but cause unforeseen adverse effects in a whole organism.

A well-known example is Celecoxib, a pyrazole derivative and selective COX-2 inhibitor. Its anticancer effects have been demonstrated both in vitro and in vivo.[8][9] Studies have shown that Celecoxib inhibits the growth of hepatocellular carcinoma cells in culture and reduces the size of xenograft tumors in mice.[8] This successful translation from the lab bench to a preclinical model underscores the importance of a comprehensive evaluation strategy.

Comparative Data of Representative Pyrazole Derivatives
Compound ClassIn Vitro Target/AssayRepresentative In Vitro Results (IC₅₀)In Vivo ModelRepresentative In Vivo Outcome
Tubulin Inhibitors Tubulin Polymerization Inhibition, Cytotoxicity (MCF-7 cells)0.06–0.25 nM[1]Orthotopic Murine Mammary TumorSignificant tumor growth inhibition at 5 mg/kg[1]
CDK2 Inhibitors CDK2 Kinase Assay, Cytotoxicity (A549 cells)42.79 µM[1]Not always reportedOften show cell cycle arrest in G2/M phase[1]
JAK Inhibitors JAK1, JAK2, JAK3 Kinase Assays2.2-3.5 nM[7]Not always reportedPotent antiproliferative activity against various cell lines[7]
EGFR/VEGFR-2 Inhibitors EGFR and VEGFR-2 Kinase Assays0.09 µM (EGFR), 0.23 µM (VEGFR-2)[1]Not always reportedExcellent cytotoxicity against HepG2 cells[1]

Conclusion: A Symphony of Evidence

The evaluation of pyrazole derivatives, like any novel therapeutic agent, is a meticulous process that relies on the synergistic interplay between in vitro and in vivo studies. While in vitro assays provide a rapid and cost-effective means of identifying promising candidates and elucidating their mechanisms of action, in vivo studies are indispensable for validating their efficacy and safety in a biologically relevant context.

As researchers and drug development professionals, our success hinges on our ability to design robust, self-validating experiments, interpret the data with a critical eye, and thoughtfully bridge the gap between the simplified world of the petri dish and the complex reality of a living organism. By embracing a holistic approach that integrates both in vitro and in vivo methodologies, we can unlock the full therapeutic potential of pyrazole derivatives and pave the way for the next generation of life-saving medicines.

References

A Comparative Guide to the Selectivity Index of Amino-Pyrazole COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-driven comparison of the cyclooxygenase-2 (COX-2) selectivity of amino-pyrazole inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, methodologies, and the fundamental principles governing COX-2 selectivity, offering a comprehensive resource for evaluating and developing next-generation anti-inflammatory agents.

The Imperative of COX-2 Selectivity

The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2] The discovery of two distinct isoforms, COX-1 and COX-2, was a watershed moment in pharmacology. COX-1 is a constitutively expressed "housekeeping" enzyme responsible for physiological functions like protecting the gastric mucosa and maintaining kidney function.[3][4] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[2][3][4]

This distinction is critical: the anti-inflammatory benefits of NSAIDs are derived from inhibiting COX-2, while the common and often severe gastrointestinal side effects, such as ulcers and bleeding, are a direct result of inhibiting the protective COX-1 enzyme.[5][6] Consequently, the development of inhibitors that selectively target COX-2 over COX-1 has been a primary goal in modern drug discovery. The amino-pyrazole scaffold has emerged as a highly successful template for designing such selective agents.[7][8][9]

The degree of selectivity is quantified by the Selectivity Index (SI) , calculated as the ratio of the 50% inhibitory concentrations (IC50) for each enzyme (SI = IC50 COX-1 / IC50 COX-2).[8][10] A higher SI value indicates greater selectivity for COX-2, which is the desired profile for minimizing mechanism-based side effects.

The Structural Basis for Selectivity

The ability of amino-pyrazole compounds to selectively inhibit COX-2 is not coincidental; it is a feat of rational drug design exploiting key structural differences between the two enzyme isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1.[6] This is primarily due to the substitution of a bulky isoleucine residue (Ile523) in COX-1 with a smaller valine in COX-2.[6] This substitution creates an additional side pocket in the COX-2 active site, which can accommodate the larger, more complex structures characteristic of selective inhibitors like those built on an amino-pyrazole framework.[6][11]

cluster_pathway Arachidonic Acid Cascade AA Membrane Phospholipids ArachidonicAcid Arachidonic Acid AA->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 (PGH2) Prostanoids_1 Prostaglandins (Stomach Lining) Thromboxane A2 (Platelets) PGH2_1->Prostanoids_1 Isomerases PGH2_2 Prostaglandin H2 (PGH2) Prostanoids_2 Proinflammatory Prostaglandins (Pain, Inflammation) PGH2_2->Prostanoids_2 Isomerases COX1->PGH2_1 COX2->PGH2_2 Inhibitor Amino-Pyrazole COX-2 Inhibitor Inhibitor->COX2 Selective Inhibition cluster_workflow In Vitro COX Inhibition Assay Workflow prep 1. Prepare Reagents (Enzymes, Buffers, Inhibitors) plate 2. Set up 96-Well Plate (Background, Control, Inhibitor Wells) prep->plate incubate 3. Pre-incubate Enzyme with Inhibitor (37°C) plate->incubate initiate 4. Initiate Reaction (Add Arachidonic Acid) incubate->initiate terminate 5. Incubate & Develop Color (e.g., 10 min at 37°C) initiate->terminate measure 6. Measure Absorbance (~590 nm) terminate->measure analyze 7. Analyze Data measure->analyze calculate Calculate % Inhibition Determine IC50 (COX-1 & COX-2) Calculate Selectivity Index (SI) analyze->calculate

References

Comparative Docking Analysis of Pyrazole-Based VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of pyrazole-based inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), grounded in molecular docking studies and supporting experimental data. We will explore the structural basis for inhibition, compare the efficacy of different pyrazole scaffolds, and provide a detailed, validated protocol for conducting these essential in-silico experiments. Our focus is on the causality behind methodological choices, ensuring a robust and reproducible approach for researchers in oncology and drug development.

The Rationale: Targeting VEGFR-2 in Oncology

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is the primary mediator of the angiogenic signals induced by VEGF-A.[2][3] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, activating a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways.[4][5][6] These pathways ultimately promote endothelial cell proliferation, migration, and survival, feeding the growing tumor.[4] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-angiogenic cancer therapy.[1][3]

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in several approved drugs and demonstrating a wide range of pharmacological activities.[1][7] Its unique electronic properties and ability to form key hydrogen bond interactions make it an excellent starting point for designing potent and selective kinase inhibitors, including those targeting VEGFR-2.[1][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_akt PI3K/Akt Pathway cluster_nucleus Nucleus VEGFR2_inactive VEGFR-2 VEGFR2_dimer VEGFR-2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K SRC Src VEGFR2_dimer->SRC VEGF VEGF-A VEGF->VEGFR2_inactive Binding PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF MEK MEK RAF->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Gene Transcription (Cell Proliferation, Migration, Survival) MAPK->Proliferation AKT->Proliferation caption Figure 1: Simplified VEGFR-2 Signaling Pathway.

Caption: Figure 1: Simplified VEGFR-2 Signaling Pathway.

The Methodology: A Validated Molecular Docking Workflow

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. A meticulously validated workflow is paramount for generating trustworthy results that can guide medicinal chemistry efforts.

The trustworthiness of a docking protocol is established by its ability to reproduce the known binding mode of a co-crystallized ligand. This process, known as re-docking, involves extracting the native ligand from the crystal structure and docking it back into the binding site.[9] A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation, confirming the protocol's accuracy.[10][11][12]

cluster_prep Preparation Phase cluster_core Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB: 4ASD) - Remove water - Add hydrogens - Assign charges GRID 3. Grid Generation - Define active site - Based on co-crystallized ligand PDB->GRID LIG 2. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds VALIDATE 4. Protocol Validation - Re-dock native ligand - Calculate RMSD (<2Å) LIG->VALIDATE GRID->VALIDATE DOCK 5. Docking Simulation - Run docking algorithm (e.g., AutoDock Vina) - Generate multiple poses VALIDATE->DOCK Validation OK ANALYZE 6. Post-Docking Analysis - Analyze binding energy - Identify key interactions (H-bonds, hydrophobic) DOCK->ANALYZE SAR 7. SAR & Lead Optimization - Correlate with IC50 data - Guide new compound design ANALYZE->SAR caption Figure 2: Validated Molecular Docking Workflow.

Caption: Figure 2: Validated Molecular Docking Workflow.

Comparative Analysis of Pyrazole-Based VEGFR-2 Inhibitors

Numerous studies have synthesized and evaluated various pyrazole derivatives for their VEGFR-2 inhibitory activity. Molecular docking has been instrumental in elucidating their binding modes and explaining their structure-activity relationships (SAR). The ATP-binding site of VEGFR-2, where these inhibitors compete with ATP, is characterized by a hinge region (Cys919), a hydrophobic pocket, and a DFG motif (Asp1046) at the start of the activation loop.

Below is a comparative summary of selected pyrazole-based inhibitors from recent literature, highlighting their docking scores and corresponding experimental IC₅₀ values.

Compound IDPyrazole Scaffold / Key FeaturesDocking Score (kcal/mol)Key Binding Interactions (Residues)Experimental IC₅₀ (VEGFR-2)Reference
Sorafenib Reference Drug (Urea-based)-Cys919, Asp1046, Glu88530 nM[13][14]
Compound 9 Pyrazolo-pyrimidine with p-methyl sulfonamide-Met769, Leu694 (in EGFR)0.22 µM[15]
Compound 3i 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one-Cys919, Asp10468.93 nM[13][14]
Compound 6b Pyrazole with amide linker and -OH group-11.95Asp1046, Lys8680.2 µM[8]
Compound C-64 1,3,4-trisubstituted pyrazole-pyrazoline hybrid-11.7-(Predicted high affinity)[1][16]
Compound Vd/Ve Piperazine-chalcone-pyrazoline hybrids--0.57 µM - 1.48 µM[17]

Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in scoring functions and protocols.

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The pyrazole core frequently acts as a hydrogen bond donor or acceptor, interacting with the backbone of the hinge region residue Cys919, mimicking the adenine moiety of ATP.

  • DFG Motif Interaction: A hydrogen bond with the side chain of Asp1046 in the DFG motif is a hallmark of many potent inhibitors. This interaction helps stabilize the inactive 'DFG-out' conformation of the kinase.[8]

  • Hydrophobic Moieties: The incorporation of aromatic or heteroaromatic rings, such as phenyl, pyridine, or thiazole, can significantly enhance potency by occupying the hydrophobic pocket of the active site.[1]

  • Linkers and Terminal Groups: The nature of the linker (e.g., amide, urea) and terminal functional groups (e.g., sulfonamide) is critical for forming additional interactions and optimizing pharmacokinetic properties. For example, a sulfonamide group was shown to result in potent dual EGFR/VEGFR-2 inhibition.[15]

cluster_pocket VEGFR-2 Active Site cluster_ligand Pyrazole Inhibitor CYS919 Cys919 (Hinge Region) ASP1046 Asp1046 (DFG Motif) GLU885 Glu885 (Gatekeeper) LEU840 Leu840 (Hydrophobic) VAL916 Val916 (Hydrophobic) PYRAZOLE Pyrazole Core PYRAZOLE->CYS919 H-Bond PYRAZOLE->GLU885 H-Bond LINKER Linker (e.g., Amide) PYRAZOLE->LINKER LINKER->ASP1046 H-Bond TERMINAL Terminal Group (e.g., Phenyl) LINKER->TERMINAL TERMINAL->LEU840 Hydrophobic Int. TERMINAL->VAL916 Hydrophobic Int. caption Figure 3: Key Inhibitor Interactions in VEGFR-2.

Caption: Figure 3: Key Inhibitor Interactions in VEGFR-2.

Experimental Protocol: Step-by-Step Docking of a Pyrazole Inhibitor

This protocol describes a standard procedure for docking a pyrazole-based ligand into the VEGFR-2 active site using widely available computational tools.

Objective: To predict the binding mode and affinity of a novel pyrazole inhibitor against VEGFR-2.

Materials:

  • Workstation with Linux/macOS/Windows.

  • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio).[10][18]

  • Docking engine (e.g., AutoDock Vina).[1]

  • VEGFR-2 crystal structure PDB file (e.g., 4ASD, complexed with Sorafenib).[17][18]

  • 2D structure of the pyrazole inhibitor (e.g., SDF or MOL file).

Step-by-Step Methodology:

Part 1: Receptor Preparation

  • Download Structure: Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB ID: 4ASD).[18]

  • Clean the Protein: Load the PDB file into your modeling software. Remove all non-essential molecules, including water, co-factors, and the original ligand (Sorafenib). Retain only the protein chain(s) relevant to the binding site.

  • Protonation and Repair: Add polar hydrogens to the protein structure. Check for and repair any missing atoms or residues in the binding site.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • Save Receptor File: Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).

Part 2: Ligand Preparation

  • Load Ligand: Import the 2D structure of your pyrazole inhibitor.

  • Generate 3D Conformation: Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[18]

  • Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Assign Charges: Assign partial charges to the ligand atoms.

  • Save Ligand File: Save the prepared ligand in the appropriate format (e.g., PDBQT).

Part 3: Docking Protocol Validation (Self-Validating System)

  • Prepare Native Ligand: Using the original PDB file (4ASD), extract the co-crystallized Sorafenib ligand. Prepare it following the same steps as in Part 2.

  • Define Binding Site: Define the docking grid box. The most reliable method is to center the grid on the position of the co-crystallized Sorafenib, ensuring the box is large enough to encompass the entire binding site.

  • Perform Re-Docking: Dock the prepared Sorafenib back into the prepared receptor using your chosen docking parameters.

  • Analyze RMSD: Superimpose the top-ranked docked pose of Sorafenib with its original crystallographic pose. Calculate the RMSD. A value ≤ 2.0 Å validates the accuracy of your docking parameters.[19] If the RMSD is high, adjust grid parameters or docking settings and repeat.

Part 4: Docking Simulation and Analysis

  • Run Docking: Using the validated parameters from Part 3, dock your prepared pyrazole inhibitor into the VEGFR-2 active site. The software will generate a series of possible binding poses, ranked by a scoring function (e.g., binding energy in kcal/mol).

  • Analyze Poses: Examine the top-ranked poses. The pose with the lowest binding energy is the most probable binding mode.

  • Visualize Interactions: Analyze the key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between your inhibitor and the active site residues (e.g., Cys919, Asp1046, Glu885).

  • Correlate with Data: Compare the predicted binding affinity and interactions with available experimental data (e.g., IC₅₀ values) to build a robust structure-activity relationship model.

Conclusion

Molecular docking is an indispensable tool in the rational design of pyrazole-based VEGFR-2 inhibitors. By providing detailed insights into the molecular interactions that govern binding affinity, these computational studies allow for the prioritization of synthetic targets and the iterative optimization of lead compounds. The comparative analysis presented here demonstrates a clear correlation between specific structural features of pyrazole inhibitors and their biological activity. For researchers and drug development professionals, the adoption of a rigorously validated docking workflow, as detailed in this guide, is crucial for harnessing the predictive power of in-silico methods to accelerate the discovery of next-generation cancer therapeutics.

References

A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional NSAIDs

Inflammation is a fundamental protective response of the body's immune system to infection or injury.[1] However, when this complex process becomes dysregulated, it can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[1][2][3] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen have been the cornerstone of treatment. Their mechanism relies on the inhibition of cyclooxygenase (COX) enzymes, which are crucial for producing prostaglandins—key mediators of pain and inflammation.[1][4]

However, traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2 isoforms. While COX-2 is the primary target for reducing inflammation, COX-1 plays a vital "housekeeping" role, protecting the gastric mucosa and maintaining renal function.[5] Consequently, long-term use of non-selective NSAIDs is associated with significant gastrointestinal risks, including ulcers and bleeding.[1] This critical drawback spurred the search for selective COX-2 inhibitors, aiming for potent anti-inflammatory effects with a markedly improved safety profile.

In this pursuit, the pyrazole nucleus—a five-membered heterocyclic ring with two adjacent nitrogen atoms—has emerged as a "privileged scaffold" in medicinal chemistry.[6][7][8][9] Its versatile structure has been instrumental in developing a new generation of anti-inflammatory agents. The most prominent example is Celecoxib, the first-in-class selective COX-2 inhibitor, which validated the therapeutic potential of pyrazole-based drugs and paved the way for extensive research in this area.[1][7][9][10]

This guide provides a comparative analysis of key pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their efficacy.

Core Mechanisms of Action: From COX Inhibition to Inflammasome Regulation

The anti-inflammatory prowess of pyrazole derivatives stems primarily from their ability to inhibit pro-inflammatory enzymes. While COX-2 is the classical target, newer research reveals a more complex picture involving other critical inflammatory pathways.

The Arachidonic Acid Cascade and Selective COX-2 Inhibition

The principal mechanism of action for most anti-inflammatory pyrazoles is the selective inhibition of the COX-2 enzyme.[4][11][12] When a cell is damaged, phospholipids in the cell membrane are converted into arachidonic acid. The COX enzymes then metabolize this acid to produce prostaglandins, which drive inflammation, pain, and fever.[4][13]

The structural difference between COX-1 and COX-2 is key to selective inhibition. The active site of COX-2 features a larger, more flexible binding pocket compared to COX-1.[11] Pyrazole derivatives, like Celecoxib, are designed with specific side chains (commonly a sulfonamide group) that can fit into this secondary pocket, allowing them to bind tightly and selectively to COX-2 while sparing the protective COX-1 enzyme.[10][13] This selectivity is the foundation of their improved gastrointestinal safety profile compared to traditional NSAIDs.[11]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Drug Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Gastroprotection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Traditional NSAIDs Traditional NSAIDs Traditional NSAIDs->COX-1 Traditional NSAIDs->COX-2 Pyrazole Derivatives (Coxibs) Pyrazole Derivatives (Coxibs) Pyrazole Derivatives (Coxibs)->COX-2 Selective Inhibition Pathogen/Danger Signals Pathogen/Danger Signals NLRP3 Activation NLRP3 Activation Pathogen/Danger Signals->NLRP3 Activation ASC Recruitment ASC Recruitment NLRP3 Activation->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC Recruitment->Pro-Caspase-1 Inflammasome Assembly Inflammasome Assembly Pro-Caspase-1->Inflammasome Assembly Caspase-1 (Active) Caspase-1 (Active) Inflammasome Assembly->Caspase-1 (Active) Cytokine Release Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase-1 (Active)->Cytokine Release Cleavage of Pro-cytokines Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->Inflammasome Assembly Block Assembly A Chemical Synthesis of Pyrazole Derivatives B In Vitro Screening (COX-1/COX-2 Inhibition Assay) A->B C Potency & Selectivity Analysis (IC50, SI) B->C C->A SAR-guided Optimization D Lead Compound Selection C->D High Potency & Selectivity E In Vivo Efficacy (Carrageenan Paw Edema) D->E F Pharmacokinetics & Toxicology Studies E->F Significant Edema Reduction G Preclinical Candidate F->G Favorable Safety & PK Profile

References

A Comparative Guide to Pyrazole Analogs: Dissecting Affinity, Efficacy, and Potency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its versatility allows for a wide range of pharmacological activities, from anti-inflammatory to anti-obesity effects.[2][3] However, navigating the subtle yet critical differences between pyrazole analogs requires a deep understanding of fundamental pharmacological principles: affinity, efficacy, and potency. This guide provides an in-depth comparison of pyrazole analogs, focusing on these key parameters and the experimental methodologies used to quantify them. We will primarily draw examples from the well-studied class of pyrazole-based cannabinoid receptor 1 (CB1) antagonists, exemplified by Rimonabant and its derivatives.

Deconstructing the Pillars of Pharmacology: Affinity, Efficacy, and Potency

Before delving into a comparative analysis, it is crucial to establish a clear understanding of the three pillars that govern a drug's interaction with its target.

  • Affinity refers to the tenacity with which a ligand (in this case, a pyrazole analog) binds to its receptor. It is a measure of the attractive forces between the ligand and the receptor at the binding site. High affinity means that a low concentration of the drug is required to occupy a significant number of receptors. Affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

  • Efficacy describes the ability of a ligand, once bound to the receptor, to elicit a biological response. An agonist possesses high efficacy, as it activates the receptor to produce a maximal response. An antagonist has zero efficacy, as it binds to the receptor but does not provoke a response, thereby blocking the action of an agonist. An inverse agonist also binds to the receptor but induces a response opposite to that of an agonist. Efficacy is often expressed as the maximum effect (Emax) a drug can produce.

  • Potency is a comparative measure of the concentration or dose of a drug required to produce a specific effect of a given intensity. It is influenced by both affinity and efficacy. A highly potent drug produces a significant response at a low concentration. Potency is commonly expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), with lower values signifying higher potency.

Experimental Workflows for Characterizing Pyrazole Analogs

To empirically determine the affinity, efficacy, and potency of pyrazole analogs, a series of well-established in vitro assays are employed. The choice of assay is dictated by the target receptor and the signaling pathway it modulates. For many pyrazole targets, such as the G protein-coupled receptors (GPCRs) like the cannabinoid receptors, radioligand binding assays and functional assays measuring second messenger modulation are the gold standards.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the cornerstone for determining the binding affinity (Ki) of a test compound. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The principle is based on the competition between the unlabeled test compound (the pyrazole analog) and the radioligand for the same binding site on the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor. This is typically done by homogenization and centrifugation to isolate the cell membranes containing the receptor.

  • Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled pyrazole analog.

  • Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at a controlled temperature.

  • Separation of Bound and Free Radioligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes while allowing the free radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the pyrazole analog. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Efficacy and Potency

Functional assays are essential for characterizing the efficacy (Emax) and potency (EC50 or IC50) of a pyrazole analog. These assays measure the biological response elicited by the compound upon binding to its target receptor. For GPCRs, this often involves quantifying the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).

1. cAMP Functional Assay (for Gs- and Gi-coupled GPCRs):

Many GPCRs, including the CB1 receptor (a Gi-coupled receptor), signal through the modulation of adenylyl cyclase, the enzyme responsible for producing cAMP.

Step-by-Step Protocol for a cAMP Assay:

  • Cell Culture: Culture cells stably expressing the target GPCR in a multi-well plate.

  • Compound Addition: Add varying concentrations of the pyrazole analog to the cells. For antagonists or inverse agonists, the cells are often co-treated with an agonist to stimulate cAMP production.

  • Incubation: Incubate the cells for a specific period to allow for the modulation of cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and use a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), to measure the intracellular cAMP concentration.[4] In this assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[4]

  • Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration in a competitive assay) against the log of the pyrazole analog concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the Emax.

G cluster_workflow cAMP Functional Assay Workflow A Cell Culture with Target GPCR B Compound Addition (Pyrazole Analog) A->B C Incubation B->C D Cell Lysis & cAMP Detection (e.g., HTRF) C->D E Data Analysis (EC50/IC50, Emax) D->E

Caption: Workflow for a cAMP functional assay.

2. Calcium Flux Assay (for Gq-coupled GPCRs):

For GPCRs that couple to the Gq signaling pathway, activation leads to an increase in intracellular calcium levels.

Step-by-Step Protocol for a Calcium Flux Assay:

  • Cell Culture: Plate cells expressing the Gq-coupled GPCR in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence intensity upon binding to calcium.[5]

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of the pyrazole analog to the cells.

  • Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.[6]

  • Data Analysis: Determine the peak fluorescence response for each concentration of the pyrazole analog. Plot the peak response against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC50 and Emax.

Comparative Analysis of Pyrazole Analogs Targeting the Cannabinoid Receptor 1 (CB1)

The diarylpyrazole Rimonabant was the first selective CB1 receptor antagonist to be approved for clinical use.[7] However, it was later withdrawn due to central nervous system side effects.[8] This has spurred extensive research into developing new pyrazole analogs with improved pharmacological profiles, particularly peripherally restricted antagonists. The following table presents a comparative analysis of Rimonabant and some of its analogs, highlighting the impact of structural modifications on their affinity, efficacy, and potency at the CB1 receptor.

CompoundStructureCB1 Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of basal)Key Structural Features & Insights
Rimonabant 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide25[9]Inverse Agonist~80% reduction in basal activity[9]The prototypical diarylpyrazole CB1 antagonist. The 2,4-dichlorophenyl at position 1 and the 4-chlorophenyl at position 5 are crucial for high affinity.[7]
Analog 1 Rimonabant analog with a 1H-pyrrol-1-yl group at position 5125.9[9]Inverse Agonist>80% reduction in basal activity[9]Replacement of the 4-chlorophenyl group at position 5 with a 1H-pyrrol-1-yl group leads to a decrease in affinity.
Analog 2 Rimonabant analog with a hydrophobic amino acid derivative6.9[8][10]Agonist135% stimulation[8][10]Amidation with a valine derivative and further modification can convert the antagonist/inverse agonist scaffold into a potent agonist with high affinity.[8][10]
Analog 3 Rimonabant analog with a tLeu residue and a methyl group at position 418[10]Inverse AgonistNot specifiedThe presence of a bulky tert-leucine residue and a methyl group at position 4 appears to favor inverse agonism.[10]

Note: The presented data are compiled from different studies and should be used for comparative purposes. Direct comparison is most accurate when compounds are tested in the same assays under identical conditions.

The Underlying Mechanism: A Glimpse into GPCR Signaling

The pharmacological effects of pyrazole analogs that target GPCRs, such as the CB1 receptor, are mediated through a complex intracellular signaling cascade. The following diagram illustrates a generalized GPCR signaling pathway.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Pyrazole Analog (Ligand) GPCR GPCR (e.g., CB1 Receptor) Ligand->GPCR Binding (Affinity) G_Protein G Protein (αβγ) GPCR->G_Protein Activation (Efficacy) Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/Inhibition Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized G protein-coupled receptor (GPCR) signaling pathway.

Upon binding of a pyrazole analog (ligand) to the extracellular domain of the GPCR, the receptor undergoes a conformational change.[11] This change is transmitted to the intracellular side, where it activates a heterotrimeric G protein.[12] The activated G protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to a change in the concentration of a second messenger, like cAMP.[11] This, in turn, triggers a downstream cascade of events culminating in a cellular response.

Conclusion: A Rational Approach to Pyrazole Analog Design

The pharmacological profile of a pyrazole analog is a complex interplay of its affinity, efficacy, and potency. As demonstrated with the CB1 receptor antagonists, even minor structural modifications can profoundly alter these parameters, in some cases even converting an inverse agonist into a potent agonist. A thorough understanding of these principles, coupled with robust and validated experimental workflows, is paramount for the rational design of novel pyrazole-based therapeutics with desired efficacy and improved safety profiles. The continuous exploration of the structure-activity relationships within this versatile chemical scaffold holds immense promise for the future of drug discovery.

References

A Senior Application Scientist's Guide to the Evaluation of Pyrazole Analogs as Dual COX/LOX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pursuit of safer and more effective anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Classical non-steroidal anti-inflammatory drugs (NSAIDs) have long been hampered by gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] While the development of selective COX-2 inhibitors like celecoxib marked a significant step forward, concerns regarding cardiovascular risks remain.[1] This has propelled a strategic shift towards a more holistic approach: the dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways.[3][4]

Dual inhibition presents a compelling therapeutic strategy. By simultaneously blocking the production of pro-inflammatory prostaglandins (via COX) and leukotrienes (via LOX), these compounds promise a broader anti-inflammatory spectrum with a potentially improved safety profile, mitigating the shunting of arachidonic acid metabolism down the LOX pathway seen with selective COX inhibitors.[1][2][4] The pyrazole scaffold has emerged as a privileged structure in this endeavor, forming the core of numerous potent anti-inflammatory agents, including the blockbuster drug celecoxib.[5][6]

This guide provides an in-depth, objective comparison of pyrazole analogs designed as dual COX/LOX inhibitors, grounded in experimental data and established evaluation protocols. We will dissect the methodologies for assessing their efficacy, explain the causality behind experimental choices, and present a comparative analysis of key compounds from recent literature.

The Arachidonic Acid Cascade: The Rationale for Dual Inhibition

To appreciate the value of dual inhibitors, one must first understand the biochemical crossroads they command. When a cell is stimulated by inflammatory signals, phospholipase A₂ releases arachidonic acid (AA) from the cell membrane. AA then serves as the primary substrate for two key enzyme families: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LOX).

  • The COX Pathway: COX enzymes metabolize AA into prostaglandins (PGs) and thromboxanes, which are potent mediators of inflammation, pain, fever, and platelet aggregation.

  • The LOX Pathway: The 5-LOX enzyme converts AA into leukotrienes (LTs), which are powerful chemoattractants for immune cells and mediators of bronchoconstriction and vascular permeability.[1]

Inhibiting only the COX pathway can lead to an accumulation of AA, which may then be shunted to the 5-LOX pathway, increasing the production of pro-inflammatory leukotrienes.[1] A dual inhibitor theoretically circumvents this issue, offering a more comprehensive blockade of inflammatory mediators.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX NSAIDs / COXIBs Target LOX 5-LOX AA->LOX LOX Inhibitors Target PGs Prostaglandins (PGs) Thromboxanes COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation_PG Inflammation, Pain, Fever PGs->Inflammation_PG Inflammation_LT Inflammation, Asthma LTs->Inflammation_LT PLA2->AA

Caption: The Arachidonic Acid Signaling Pathway.

Comparative Performance of Pyrazole Analogs

The efficacy of a dual inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) against each target enzyme. A lower IC₅₀ value indicates greater potency. Furthermore, the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the COX-2 Selectivity Index (SI), a critical measure for predicting gastrointestinal safety. Here, we compare several recently developed pyrazole analogs.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-2 Selectivity Index (SI)Reference
Celecoxib (Reference) ~150.045>100~327[1]
Zileuton (Reference) N/AN/A0.8N/A[7]
Compound 5b 5.400.011.78344.56[3]
Thymol-Pyrazole 8b 13.60.0432.15316[1]
Thymol-Pyrazole 8g 12.060.0452.51268[1]
Pyrazoloquinazoline 3j 0.6670.0474.314.2[7][8]
Pyrazoloquinazoline 3f 1.4850.1120.613.25[7]

Note: IC₅₀ values can vary slightly between different assay conditions and labs. The data presented is for comparative purposes based on the cited literature.

Analysis of Performance:

  • Compound 5b , a benzothiophen-2-yl pyrazole carboxylic acid derivative, demonstrates exceptional potency against COX-2, surpassing that of celecoxib, while also exhibiting strong 5-LOX inhibition.[3] Its high selectivity index suggests a favorable gastrointestinal safety profile.[3]

  • The Thymol-Pyrazole Hybrids (8b, 8g) showcase a successful strategy of combining the COX-2 inhibitor pharmacophore (1,5-diarylpyrazole) with a natural 5-LOX inhibitor (thymol).[1] These compounds achieve COX-2 inhibitory activity nearly equal to celecoxib while introducing potent 5-LOX inhibition.[1][9]

  • The Pyrazoloquinazoline Derivatives (3j, 3f) represent a novel scaffold merging pharmacophores known for COX-2 and 5-LOX activity.[7] Notably, compound 3f shows potent dual inhibition with an IC₅₀ of 0.6 µM against 5-LOX, which is superior to the reference drug zileuton.[7][8]

Essential Experimental Evaluation Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are paramount. The following protocols represent the industry standard for evaluating novel dual COX/LOX inhibitors.

Protocol 1: In Vitro COX Inhibition Assay (Colorimetric/Fluorometric)

This assay quantifies an analog's ability to inhibit the peroxidase activity of COX-1 and COX-2. The principle lies in the COX-catalyzed conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity can be measured using a colorimetric or fluorometric probe.[10]

Causality: This in vitro screen is the foundational step. It provides a direct measure of enzyme inhibition, allowing for the rapid screening of many compounds to determine their potency (IC₅₀) and selectivity (SI) without the complexity of a biological system.

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, Heme, Enzyme (COX-1/2), Test Compound dilutions Incubate Incubate Buffer, Heme, Enzyme, and Test Compound Reagents->Incubate Initiate Initiate reaction with Arachidonic Acid (Substrate) & Fluorometric Probe Incubate->Initiate Measure Measure fluorescence/ absorbance kinetically (e.g., Ex/Em = 535/587 nm) Initiate->Measure Calculate Calculate % Inhibition and determine IC₅₀ Measure->Calculate

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine or human recombinant COX-1 and COX-2 enzymes. Serially dilute the test pyrazole analogs to a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add a small volume of the diluted test compound (or vehicle for control wells) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and a suitable probe (e.g., a fluorometric probe).[10][11]

  • Data Acquisition: Immediately begin kinetic measurement using a plate reader at the appropriate excitation/emission wavelengths.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC₅₀ value.

Protocol 2: In Vitro 5-LOX Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the conversion of a fatty acid substrate (like linoleic or arachidonic acid) into a hydroperoxy derivative, which contains a conjugated diene that absorbs light at 234 nm.

Causality: This assay specifically validates the second arm of the dual-inhibition hypothesis. It is a direct, robust, and cost-effective method to quantify a compound's effect on the 5-LOX enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a sodium phosphate buffer (pH ~8.0). Prepare solutions of 5-LOX enzyme (often from potato or human recombinant) and the substrate (e.g., linoleic acid). Serially dilute the test compounds.

  • Reaction Mixture: In a UV-transparent 96-well plate or cuvettes, mix the buffer, 5-LOX enzyme solution, and the diluted test compound.[12]

  • Incubation: Incubate the mixture at room temperature for approximately 10 minutes.

  • Reaction Initiation: Add the substrate (linoleic acid) to initiate the reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Analysis: Calculate the reaction rate and determine the percent inhibition at each compound concentration to derive the IC₅₀ value.

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is the most common and well-validated acute inflammation model used to assess the in vivo efficacy of anti-inflammatory agents.[13][14][15] Inflammation is induced by injecting carrageenan, a polysaccharide, into the paw of a rodent, causing a reproducible inflammatory response characterized by edema (swelling).[16]

Causality: This protocol moves from enzyme inhibition to physiological effect. It provides crucial data on a compound's bioavailability, metabolic stability, and overall efficacy in a living organism. The biphasic nature of the edema allows for insights into the mechanism; the later phase (after 1 hour) is largely mediated by prostaglandins, making it sensitive to COX inhibitors.[15][16]

Step-by-Step Methodology:

  • Animal Acclimatization: House rats or mice under standard laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test pyrazole analog orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard drug like celecoxib or indomethacin.[17]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[14][15]

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[15][17]

  • Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.[18]

Conclusion and Future Directions

The strategic design of pyrazole analogs as dual COX/LOX inhibitors represents a highly promising frontier in anti-inflammatory drug discovery. Compounds that hybridize known pharmacophores, such as the thymol-pyrazole series, or explore novel scaffolds like pyrazoloquinazolines, have demonstrated exceptional in vitro potency and in vivo efficacy.[1][7] The key to advancing this field lies in a rigorous, multi-step evaluation process. This begins with precise in vitro enzyme assays to establish potency and selectivity, followed by confirmation of physiological effects in validated in vivo models like the carrageenan-induced paw edema test.

Future research should continue to explore novel substitutions on the pyrazole core to fine-tune the balance between COX and LOX inhibition. Furthermore, comprehensive safety profiling, including assessments of gastric ulcerogenicity and cardiovascular effects, will be critical for identifying lead candidates that can translate into safer, more effective therapies for inflammatory diseases.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our primary objective extends beyond supplying chemical reagents; we are fundamentally committed to empowering researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the safe handling of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 105994-75-0), a compound whose toxicological properties have not been fully investigated[1]. This lack of comprehensive data necessitates a cautious and rigorous approach to safety, treating the compound with the respect due to a potentially hazardous substance. The following procedures are designed to create a self-validating system of safety, minimizing exposure risk at every stage of handling.

Hazard Assessment: Understanding the "Why"

Before detailing the specific Personal Protective Equipment (PPE), it is crucial to understand the known and potential hazards associated with this compound and related pyrazole derivatives. Safety Data Sheets (SDS) consistently indicate the following risks:

  • Skin Irritation: Direct contact may cause skin irritation[1].

  • Serious Eye Irritation: The compound is an eye irritant, and contact can cause significant damage[1].

  • Respiratory System Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[2][3].

  • Harmful if Swallowed: While not an expected route of exposure in a laboratory setting, ingestion can be harmful[4][5].

Given that the toxicological profile is incomplete, we must operate under the precautionary principle, assuming other, uncharacterized hazards could exist. The PPE and handling protocols outlined below are therefore designed to provide comprehensive protection.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the mandatory equipment for handling this compound.

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield should be worn over goggles if there is a significant risk of splashing.Protects against eye contact with dust or splashes, which can cause serious irritation.[1][8]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[8][9] Gloves must be inspected for integrity before use and replaced immediately upon contamination.Prevents direct skin contact, mitigating the risk of skin irritation.[1][10]
Skin and Body Protection A fully buttoned, chemical-resistant lab coat.[9] Fully enclosed shoes are mandatory.Provides a barrier against accidental spills and contamination of personal clothing and skin.[7][10]
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.[6] If engineering controls are insufficient or dust formation is likely, a NIOSH/MSHA-approved respirator is required.[7][9][10]Prevents the inhalation of airborne particles, which may cause respiratory tract irritation.[2][3]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict, repeatable workflow is essential for minimizing exposure. This protocol covers the entire process from preparation to post-handling cleanup.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound must occur in a designated area, preferably within a certified chemical fume hood to control airborne dust.[7][9]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check airflow monitor) before beginning any work.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvent, waste containers) is present to avoid moving in and out of the controlled workspace.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[10][11]

Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

  • Transferring Solid: Use a spatula to carefully transfer the solid compound. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[9][12]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Container Management: Keep the primary container tightly closed when not in use to prevent contamination and accidental spills.[1][13]

Post-Handling and Decontamination
  • Surface Cleaning: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Never touch your face or personal items with contaminated gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete, even if gloves were worn.[1][11]

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol prep_area 1. Designate Work Area (Fume Hood) verify_hood 2. Verify Fume Hood Function prep_area->verify_hood don_ppe 3. Don Full PPE (Goggles, Gloves, Lab Coat) verify_hood->don_ppe handle_solid 4. Handle Solid Chemical (Avoid Dust Generation) don_ppe->handle_solid Proceed to Handling dissolve 5. Prepare Solution (Add Solid to Solvent) handle_solid->dissolve decontaminate 6. Decontaminate Surfaces & Equipment dissolve->decontaminate Proceed to Cleanup dispose_waste 7. Segregate Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands exposure Exposure Event first_aid Administer First Aid (Flush Skin/Eyes) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal is a critical and non-negotiable step in the chemical handling lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Regulatory Compliance: Dispose of the chemical waste through an approved waste disposal plant.[1][11] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][14] Do not empty into drains.[1]

Emergency First-Aid Procedures

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician.[1]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1][15]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a robust culture of safety that protects researchers and ensures the integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.